Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate
Description
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Properties
IUPAC Name |
methyl thieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2/c1-10-7(9)5-2-4-6(12-5)8-3-11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJOBSXZSCLSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate
This guide provides a comprehensive overview of the synthetic pathways leading to Methyl thieno[2,3-d]thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The thieno[2,3-d]thiazole scaffold is a privileged structure, and its derivatives are explored for a variety of biological activities.[3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.
Core Concepts and Strategic Approach
The synthesis of the thieno[2,3-d]thiazole ring system fundamentally involves the fusion of a thiazole ring onto a thiophene backbone. The strategic approach to constructing Methyl thieno[2,3-d]thiazole-5-carboxylate hinges on the sequential or concerted formation of these two heterocyclic rings, followed by or incorporating the introduction of the methyl carboxylate group at the C5 position. Several established synthetic methodologies for thiazoles and thiophenes can be adapted for this purpose, including the renowned Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis.[4][5][6][7]
A particularly effective strategy, as demonstrated in the synthesis of analogous structures, involves the construction of the thiazole ring onto a pre-functionalized thiophene precursor.[8][9] This approach offers greater control over the regiochemistry of the final product.
Primary Synthesis Pathway: A Step-by-Step Elucidation
A highly plausible and referenced pathway for synthesizing thieno[2,3-d]thiazole carboxylates involves a multi-step sequence starting from a substituted thiophene. The following pathway is adapted from the successful synthesis of the closely related Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate and provides a strong foundation for accessing the target 5-carboxylate isomer.[8][9]
Diagram of the Proposed Synthesis Pathway
Caption: Proposed synthetic route to Methyl thieno[2,3-d]thiazole-5-carboxylate.
Step 1: Nucleophilic Substitution to Introduce the Thiocyanate Group
The synthesis commences with a suitably substituted thiophene. For the target compound, the starting material would ideally be Methyl 4-bromo-3-nitrothiophene-2-carboxylate. The bromo substituent is displaced by a thiocyanate group through nucleophilic aromatic substitution.
-
Rationale: The electron-withdrawing nitro group activates the thiophene ring towards nucleophilic attack, facilitating the displacement of the bromide. Dimethyl sulfoxide (DMSO) is an excellent solvent for this type of reaction due to its polar aprotic nature, which enhances the nucleophilicity of the thiocyanate anion.[9]
Step 2: Reductive Cyclization to Form the Thieno[2,3-d]thiazole Core
The nitro group of the resulting thiocyanate-substituted thiophene is then reduced to an amine. This reduction is immediately followed by an intramolecular cyclization to form the fused thiazole ring.
-
Mechanism: The reduction of the nitro group is typically achieved using iron powder in acetic acid. The newly formed amino group, being a strong nucleophile, readily attacks the electrophilic carbon of the adjacent thiocyanate group. This intramolecular nucleophilic attack leads to the formation of the 2-aminothieno[2,3-d]thiazole ring system.[9] This spontaneous cyclization is a key advantage of this synthetic route, leading to the desired heterocyclic core in a single, efficient step.[9]
Step 3: Diazotization and Halogenation (Sandmeyer Reaction)
The 2-amino group on the thieno[2,3-d]thiazole core serves as a versatile handle for further functionalization. To remove this group and arrive at the unsubstituted parent heterocycle, a Sandmeyer reaction is employed. The primary amine is first converted to a diazonium salt, which is then displaced by a halogen.
-
Expert Insight: The choice of copper(I) halide (e.g., CuCl₂ or CuBr₂) is critical for the successful conversion of the diazonium salt to the corresponding halogenated derivative.[8] This reaction provides a key intermediate, Methyl 2-halothieno[2,3-d]thiazole-5-carboxylate.
Step 4: Dehalogenation to Yield the Final Product
The final step involves the removal of the halogen atom at the 2-position to afford the target molecule, Methyl thieno[2,3-d]thiazole-5-carboxylate. This can be achieved through various reductive dehalogenation methods.
Alternative Synthetic Strategies
While the above pathway is robust, other established reactions in heterocyclic chemistry are worth considering for the synthesis of the thieno[2,3-d]thiazole scaffold.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for constructing a thiazole ring, involving the reaction of an α-haloketone with a thioamide.[4][10]
-
Adaptation: To apply this to the target molecule, one could envision reacting a thioamide-functionalized thiophene with an appropriate α-halocarbonyl compound. The challenge lies in the synthesis and regioselective functionalization of the required thiophene precursor.
Caption: General schematic of the Hantzsch thiazole synthesis.
Gewald Aminothiophene Synthesis
The Gewald reaction provides a route to polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur.[7][11]
-
Potential Application: While this method builds the thiophene ring, it could be part of a convergent synthesis where the resulting aminothiophene is further elaborated to form the fused thiazole ring. A modified Gewald reaction has also been shown to produce thiazoles directly under certain conditions.[6][12]
Experimental Protocols
The following is a generalized experimental protocol based on the primary synthesis pathway described for analogous compounds.[8][9] Researchers should optimize these conditions for the specific synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate.
| Step | Procedure | Key Parameters & Rationale |
| 1. Thiocyanation | To a solution of Methyl 4-bromo-3-nitrothiophene-2-carboxylate in dry DMSO, add sodium thiocyanate. Heat the mixture (e.g., at 60 °C) for several hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and collect the precipitate by filtration. | Solvent: Dry DMSO is crucial to avoid side reactions and enhance nucleophilicity. Temperature: Moderate heating is required to drive the reaction to completion. |
| 2. Reductive Cyclization | Suspend Methyl 4-thiocyanato-3-nitrothiophene-2-carboxylate in a mixture of acetic acid and water. Add iron powder portion-wise while stirring. The reaction is often exothermic. After the addition is complete, continue stirring until the starting material is consumed (monitored by TLC). Filter the reaction mixture to remove iron salts and isolate the product. | Reducing Agent: Iron in acetic acid is a classic and effective reagent for nitro group reduction. Exothermicity: Careful, portion-wise addition of iron is necessary to control the reaction temperature. |
| 3. Sandmeyer Reaction | Dissolve the 2-aminothieno[2,3-d]thiazole intermediate in an appropriate solvent. Cool the solution in an ice bath and add a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form the diazonium salt. In a separate flask, prepare a solution of the copper(I) halide. Add the cold diazonium salt solution to the copper halide solution. Allow the reaction to proceed until nitrogen evolution ceases. Extract the product with an organic solvent. | Temperature Control: Diazonium salts are unstable and require low temperatures (0-5 °C) to prevent decomposition. Reagent Stoichiometry: Precise control of the stoichiometry of the amine, nitrite, and copper salt is essential for good yields. |
| 4. Dehalogenation | The specific method for dehalogenation will depend on the nature of the halogen and the overall molecule. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), or reduction with zinc dust in acetic acid. | Catalyst/Reagent Choice: The choice of dehalogenation method should be compatible with the ester functionality. Catalytic hydrogenation is often a mild and effective option. |
Conclusion
The synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate is a multi-step process that can be reliably achieved through the strategic functionalization of a thiophene precursor. The key steps involve a nucleophilic substitution to introduce a thiocyanate group, followed by a reductive cyclization to form the fused thieno[2,3-d]thiazole core. Subsequent removal of the resulting amino group via a Sandmeyer reaction and dehalogenation yields the final product. The methodologies described herein are based on established and reliable reactions in heterocyclic chemistry, providing a solid foundation for the successful synthesis of this important molecule and its derivatives.
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Physicochemical properties of Methyl thieno[2,3-d]thiazole-5-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Methyl thieno[2,3-d]thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-d]thiazole scaffold is a promising heterocyclic system that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive analysis of the physicochemical properties of a specific derivative, Methyl thieno[2,3-d]thiazole-5-carboxylate. In the absence of extensive direct experimental data for this particular compound, this document leverages established knowledge of the parent thieno[2,3-d]thiazole core, data from related analogues, and computational predictions to offer a robust and scientifically grounded overview. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing foundational knowledge and theoretical insights to facilitate further investigation and application of this molecule.
Introduction to the Thieno[2,3-d]thiazole Core
The fusion of thiophene and thiazole rings creates the thieno[2,3-d]thiazole bicyclic system, a class of heterocyclic compounds with significant potential in drug discovery. Derivatives of this scaffold have been reported to possess a range of biological activities, including anticancer and kinase inhibitory effects.[1][2][3] The electronic properties and structural rigidity of the fused ring system make it an attractive scaffold for the design of targeted therapeutic agents. Methyl thieno[2,3-d]thiazole-5-carboxylate, the subject of this guide, is a derivative that incorporates a methyl ester group, a common functional group in medicinal chemistry that can influence solubility, cell permeability, and metabolic stability.
Molecular Structure and Properties of the Parent Scaffold
The fundamental structure of Methyl thieno[2,3-d]thiazole-5-carboxylate is built upon the thieno[2,3-d]thiazole core. Understanding the properties of this parent scaffold is crucial for predicting the behavior of its derivatives.
Caption: Chemical structure of Methyl thieno[2,3-d]thiazole-5-carboxylate.
Table 1: Computed Physicochemical Properties of the Thieno[2,3-d]thiazole Parent Scaffold
| Property | Value | Source |
| Molecular Formula | C₅H₃NS₂ | [4] |
| Molecular Weight | 141.2 g/mol | [4] |
| XLogP3 | 2.4 | [4] |
| Topological Polar Surface Area | 69.4 Ų | [4] |
| Boiling Point (Predicted) | 231.6 ± 13.0 °C | [5] |
| pKa (Predicted) | 2.00 ± 0.30 | [5] |
Plausible Synthetic Approach
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An In-Depth Technical Guide to Methyl Thieno[2,3-d]thiazole-5-carboxylate
CAS Number: 1909316-58-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl thieno[2,3-d]thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]thiazole scaffold is a recognized pharmacophore, and this particular derivative holds potential as a key intermediate in the synthesis of novel therapeutic agents. This document details the physicochemical properties, a proposed synthetic route with mechanistic insights, and robust protocols for characterization and purification. Furthermore, it explores the prospective applications in drug discovery, supported by detailed experimental workflows for evaluating its potential anticancer, kinase inhibitory, and antimicrobial activities. This guide is intended to serve as a valuable resource for researchers engaged in the exploration of novel heterocyclic compounds for drug development.
Introduction: The Thieno[2,3-d]thiazole Scaffold
The fusion of thiophene and thiazole rings creates the thieno[2,3-d]thiazole bicyclic system, a scaffold that has garnered considerable attention in the field of medicinal chemistry.[1] This privileged structure is present in a variety of compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The planarity of the ring system and the presence of multiple heteroatoms allow for diverse molecular interactions, making it an attractive core for the design of targeted therapeutics.[4] Methyl thieno[2,3-d]thiazole-5-carboxylate (CAS 1909316-58-0) is a key derivative of this scaffold, featuring a methyl ester group that serves as a versatile handle for further synthetic modifications.[4][5]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development.
Table 1: Physicochemical Properties of Methyl thieno[2,3-d]thiazole-5-carboxylate [4][6]
| Property | Value |
| CAS Number | 1909316-58-0 |
| Molecular Formula | C₇H₅NO₂S₂ |
| Molecular Weight | 199.25 g/mol |
| Appearance | Expected to be a solid |
| XLogP3-AA | 2.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
The chemical structure of Methyl thieno[2,3-d]thiazole-5-carboxylate is presented below:
Caption: Chemical structure of Methyl thieno[2,3-d]thiazole-5-carboxylate.
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for Methyl thieno[2,3-d]thiazole-5-carboxylate.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-amino-5-cyanothiophene-3-carboxylate (Gewald Reaction) [2][4]
-
To a solution of methyl cyanoacetate (1 equiv.) and elemental sulfur (1.1 equiv.) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.
-
Add 2-chloroacetonitrile (1 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at 50-60 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure Methyl 2-amino-5-cyanothiophene-3-carboxylate.
Step 2: Synthesis of Methyl 2-isothiocyanato-5-cyanothiophene-3-carboxylate
-
Dissolve Methyl 2-amino-5-cyanothiophene-3-carboxylate (1 equiv.) in a suitable solvent such as chloroform or dichloromethane.
-
Add carbon disulfide (1.2 equiv.) and a base like triethylamine (1.5 equiv.).
-
Cool the mixture to 0 °C and add a solution of ethyl chloroformate (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification.
Step 3: Cyclization to Methyl thieno[2,3-d]thiazole-5-carboxylate
-
Dissolve the crude Methyl 2-isothiocyanato-5-cyanothiophene-3-carboxylate in a high-boiling point solvent like dichlorobenzene.
-
Heat the solution at reflux (around 180 °C) for 2-4 hours. The cyclization can be monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Purification and Characterization
Purification:
-
Column Chromatography: As described in the synthesis protocol.
-
Recrystallization: From a suitable solvent system like ethanol/water or ethyl acetate/hexane.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Table 2: Representative Analytical Data (Hypothetical)
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.1-8.3 (s, 1H, thiazole-H), 7.8-8.0 (s, 1H, thiophene-H), 3.9-4.1 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 162-164 (C=O), 155-157 (thiazole-C), 148-150 (thiazole-C), 130-132 (thiophene-C), 125-127 (thiophene-C), 120-122 (thiophene-C), 52-54 (OCH₃) |
| MS (ESI+) m/z | 200.1 [M+H]⁺ |
| HPLC Purity | >98% |
Potential Applications in Drug Discovery
The thieno[2,3-d]thiazole scaffold is a versatile platform for the development of various therapeutic agents. Methyl thieno[2,3-d]thiazole-5-carboxylate, as a key intermediate, can be elaborated into a library of compounds for screening against multiple biological targets.
Caption: Potential therapeutic applications of the core scaffold.
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives, structurally related to our topic compound, have shown significant anticancer activity.[8][9][10] The proposed mechanism often involves the inhibition of protein kinases crucial for cancer cell proliferation and survival.[11][12]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay) [5][6][13][14]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.[15][16]
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Methyl thieno[2,3-d]thiazole-5-carboxylate (and its derivatives) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Kinase Inhibition
The thieno[2,3-d]thiazole scaffold is a known hinge-binding motif for various protein kinases.[11][12][17]
Experimental Protocol: In Vitro Kinase Inhibition Assay [18][19][20]
-
Reagents: Kinase enzyme, substrate peptide, ATP, and the test compound.
-
Reaction Setup: In a 96-well plate, add the kinase, test compound at various concentrations, and the substrate.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced using commercially available kits (e.g., ADP-Glo™ Kinase Assay).[18]
-
Data Analysis: Determine the IC₅₀ value for kinase inhibition.
Antimicrobial Activity
Thiazole derivatives have a long history as antimicrobial agents.[21][22][23][24] The thieno[2,3-d]thiazole core could be a promising scaffold for the development of new antibacterial and antifungal drugs.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [25][26][27][28][29]
-
Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Methyl thieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its fused ring system is a known pharmacophore, and the presence of a reactive methyl ester group allows for the synthesis of a diverse library of derivatives. The proposed synthetic route provides a practical approach to obtaining this compound, and the detailed experimental protocols for biological evaluation offer a clear roadmap for exploring its therapeutic potential. Further investigation into the synthesis and biological activities of derivatives of Methyl thieno[2,3-d]thiazole-5-carboxylate is warranted and could lead to the discovery of novel drug candidates.
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Al-Ghorbani, M., El-Gazzar, A. R., & Ghorab, M. M. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][4][6][13]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1056.
- Ghorab, M. M., & Alsaid, M. S. (2016).
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An In-Depth Technical Guide to the Solubility of Methyl Thieno[2,3-d]thiazole-5-carboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of methyl thieno[2,3-d]thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive published experimental data, this document offers a robust theoretical framework for predicting its solubility in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol is provided to enable researchers to determine precise solubility data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties to advance their work in areas such as formulation development, reaction chemistry, and purification processes.
Introduction: The Significance of Methyl Thieno[2,3-d]thiazole-5-carboxylate
Methyl thieno[2,3-d]thiazole-5-carboxylate is a fused heterocyclic system featuring a thiophene ring fused to a thiazole ring, with a methyl carboxylate group at the 5-position.[1] This structural motif is a key building block in the synthesis of a variety of biologically active molecules. Thiazole and its fused derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and kinase inhibitory effects. As a key intermediate, understanding the solubility of methyl thieno[2,3-d]thiazole-5-carboxylate is paramount for its effective use in organic synthesis and the development of novel therapeutic agents.[2]
Solubility is a critical physicochemical parameter that dictates the suitability of a compound for various applications. In drug discovery, poor solubility can lead to challenges in formulation, reduced bioavailability, and inaccurate in vitro assay results. For synthetic chemists, knowledge of a compound's solubility profile is essential for designing efficient reaction and purification protocols. This guide aims to provide a detailed understanding of the factors governing the solubility of methyl thieno[2,3-d]thiazole-5-carboxylate and to equip researchers with the tools to experimentally determine this crucial property.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The structure of methyl thieno[2,3-d]thiazole-5-carboxylate provides several clues to its likely solubility in various organic solvents.
Molecular Structure and Polarity Analysis
The key structural features of methyl thieno[2,3-d]thiazole-5-carboxylate that influence its solubility are:
-
Heterocyclic Core: The fused thieno[2,3-d]thiazole ring system is relatively rigid and contains electronegative nitrogen and sulfur atoms. This introduces some polarity to the molecule.
-
Methyl Ester Group (-COOCH₃): The ester functional group is polar and can act as a hydrogen bond acceptor.[1]
-
Aromaticity: The thieno[2,3-d]thiazole core possesses aromatic character, which can lead to π-π stacking interactions.
Based on these features, the molecule can be considered moderately polar. It lacks hydrogen bond donor capabilities but has several hydrogen bond acceptor sites (the nitrogen and oxygen atoms).[1]
Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle, we can predict the relative solubility of methyl thieno[2,3-d]thiazole-5-carboxylate in a range of organic solvents:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and can engage in strong dipole-dipole interactions with the polar functionalities of the solute. DMSO is an excellent solvent for a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents are polar and can act as hydrogen bond donors to the acceptor sites on the solute. However, the non-polar hydrocarbon backbone of the solute may limit very high solubility. |
| Intermediate Polarity | Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform | Moderate | These solvents have intermediate polarity and are likely to be effective at dissolving the moderately polar solute. |
| Nonpolar Aromatic | Toluene | Low to Moderate | Toluene is nonpolar, but its aromatic ring may engage in π-π stacking interactions with the thieno[2,3-d]thiazole core, leading to some degree of solubility. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | These solvents are nonpolar and lack the ability to form strong interactions with the polar functional groups of the solute, resulting in poor solubility. |
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.
Materials and Equipment
-
Methyl thieno[2,3-d]thiazole-5-carboxylate (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable glass vials with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for determining solubility.
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of methyl thieno[2,3-d]thiazole-5-carboxylate into a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Add a precise volume of the desired organic solvent to the vial.
-
Cap the vial tightly and vortex thoroughly to create a uniform slurry.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for initial settling of the undissolved solid.
-
Centrifuge the vials at a moderate speed to pellet the remaining solid material.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles that could lead to an overestimation of solubility.
-
-
Analysis:
-
Prepare a series of calibration standards of methyl thieno[2,3-d]thiazole-5-carboxylate of known concentrations in the same solvent used for the solubility determination.
-
Analyze the filtered sample and the calibration standards using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the filtered sample by interpolating its peak area from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Factors Influencing Solubility
Several factors can influence the solubility of methyl thieno[2,3-d]thiazole-5-carboxylate:
-
Temperature: The solubility of most solid organic compounds increases with increasing temperature. This is an important consideration for processes such as recrystallization.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that closely matches the polarity of the solute will generally be the most effective.
-
Presence of Impurities: The presence of impurities in either the solute or the solvent can affect the measured solubility.
Practical Applications and Implications
A thorough understanding of the solubility of methyl thieno[2,3-d]thiazole-5-carboxylate is critical for its successful application in several areas:
-
Drug Discovery and Development: Solubility data is essential for formulation development, enabling the preparation of solutions for in vitro and in vivo testing. Poor solubility can be a major hurdle in the development of new drug candidates.
-
Chemical Synthesis: Knowledge of solubility allows for the selection of appropriate solvents for carrying out chemical reactions, ensuring that reactants are in the same phase. It is also crucial for the design of effective purification strategies, such as recrystallization.
-
Analytical Chemistry: The choice of solvent is critical for preparing samples for analysis by techniques such as HPLC, NMR, and mass spectrometry.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and the organic solvents.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[4]
Always consult the Safety Data Sheet (SDS) for the specific compound and all solvents used for detailed safety information.
Conclusion
Methyl thieno[2,3-d]thiazole-5-carboxylate is a valuable heterocyclic compound with significant potential in medicinal chemistry. While specific experimental solubility data is not widely available, a theoretical understanding of its molecular structure allows for a reasoned prediction of its solubility in a variety of organic solvents. This guide has provided a framework for these predictions and, more importantly, a detailed and robust experimental protocol for the determination of its precise solubility. By following the methodologies outlined herein, researchers can obtain the critical data needed to effectively utilize this compound in their research and development endeavors.
References
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PubChem. (n.d.). Thieno[2,3-d]thiazole. Retrieved from [Link]
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Material Safety Data Sheet. (2021, November 25). INK FOR WATER COLOR PEN. Retrieved from [Link]
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Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl thieno[2,3-d]thiazole-5-carboxylate. Retrieved from [Link]
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Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(2), 34-41. Retrieved from [Link]
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Clarke, K., Scrowston, R. M., & Sutton, T. M. (1973). Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1196-1200. Retrieved from [Link]
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PubChem. (n.d.). Methyl thieno[2,3-b]furan-5-carboxylate. Retrieved from [Link]
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Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 927-942. Retrieved from [Link]
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The Thieno[2,3-d]thiazole Scaffold: A Privileged Motif in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The thieno[2,3-d]thiazole core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of thieno[2,3-d]thiazole derivatives. We delve into their significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. This document is intended to serve as a detailed resource for researchers actively engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical, field-proven insights into the exploration of this versatile chemical entity.
Introduction: The Thieno[2,3-d]thiazole Core - A Synthesis of Potential
The fusion of a thiophene and a thiazole ring to form the thieno[2,3-d]thiazole nucleus creates a unique chemical architecture with a rich electron system and a defined three-dimensional structure. This arrangement has proven to be highly amenable to chemical modification, allowing for the generation of large, diverse libraries of compounds. The inherent biological activity of the parent thiazole and thiophene rings, coupled with the conformational rigidity and diverse substitution possibilities of the fused system, has made thieno[2,3-d]thiazole derivatives a focal point of extensive research.[1] These compounds have demonstrated a wide array of pharmacological properties, positioning them as promising lead structures for the development of novel drugs targeting a spectrum of human diseases.[2]
Synthetic Strategies: Constructing the Thieno[2,3-d]thiazole Scaffold
The construction of the thieno[2,3-d]thiazole core is most commonly achieved through the versatile Gewald multicomponent reaction. This reaction provides an efficient and straightforward route to highly functionalized 2-aminothiophenes, which serve as key intermediates for the subsequent thiazole ring formation.
The Gewald Reaction: A Cornerstone in Thiophene Synthesis
The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[3] This one-pot synthesis is highly valued for its operational simplicity and the diversity of substituents that can be incorporated into the thiophene ring.
Caption: Generalized workflow for the synthesis of thieno[2,3-d]thiazole derivatives.
Experimental Protocol: Synthesis of a 2-Aminothieno[2,3-d]thiazole Intermediate
This protocol outlines a general procedure for the synthesis of a 2-aminothiophene, a key precursor for thieno[2,3-d]thiazole derivatives, based on the Gewald reaction.
Materials:
-
Cyclopentanone
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of cyclopentanone (0.1 mol) and malononitrile (0.1 mol) in ethanol (50 mL), add triethylamine (0.1 mol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add elemental sulfur (0.1 mol) portion-wise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with constant stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-aminothiophene intermediate.
Anticancer Activity: Targeting the Engines of Malignancy
Thieno[2,3-d]thiazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic activity against a variety of cancer cell lines.[4][5] A primary mechanism underlying their antitumor effect is the inhibition of key protein kinases that are often dysregulated in cancer.[3]
Mechanism of Action: Kinase Inhibition
Many thieno[2,3-d]thiazole derivatives function as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket of these enzymes, they block the transfer of phosphate to downstream substrates, thereby interrupting signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Key kinase targets include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell growth. Thieno[2,3-d]thiazole derivatives have been shown to effectively inhibit EGFR kinase activity.[4][6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 by thieno[2,3-d]thiazole derivatives can suppress tumor growth and metastasis.[3]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Thieno[2,3-d]thiazole derivatives have been identified as potent PI3K inhibitors.[7][8]
-
BRAF Kinase: Mutations in the BRAF gene are prevalent in several cancers, including melanoma. Certain thieno[2,3-d]thiazole derivatives have shown promising inhibitory activity against BRAF kinase.[3]
Caption: Simplified signaling pathways targeted by thieno[2,3-d]thiazole derivatives.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected thieno[2,3-d]thiazole and related derivatives against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | MCF-7 (Breast) | 4.02 | [3] |
| 1 | HepG2 (Liver) | 4.52 | [3] |
| 3c | MCF-7 (Breast) | 8.35 | [3] |
| 3c | HepG2 (Liver) | 7.88 | [3] |
| 10b | MCF-7 (Breast) | 19.4 | [4] |
| 10e | MCF-7 (Breast) | 14.5 | [4] |
| II | HCT-116 (Colon) | 3.83 - 11.94 | [4] |
| 50b | HCT-116 (Colon) | 3.07 | [6] |
| 62e | MCF-7 (Breast) | 7.21 | [6] |
| 75b | A549 (Lung) | 4.2 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Thieno[2,3-d]thiazole derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]thiazole derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant microbial strains has created an urgent need for novel antimicrobial agents. Thieno[2,3-d]thiazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[9][10]
Spectrum of Activity
Studies have demonstrated that certain thieno[2,3-d]thiazole derivatives exhibit broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][9] The amphiphilic nature of some of these molecules may facilitate their penetration into microbial cell membranes.[10]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thieno[2,3-d]thiazole and related derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 1 | Staphylococcus aureus | 2-16 | [9] |
| 2 | Staphylococcus aureus (MRSA) | 2-16 | [9] |
| 3a,b | Staphylococcus aureus | 0.008 | [11] |
| 3a,b | Escherichia coli | 0.03 | [11] |
| 3a,b | Pseudomonas aeruginosa | 0.06 | [11] |
| 38 | Escherichia coli | 4.51 | [10] |
| 56 | Staphylococcus aureus | 8-16 | [12] |
| 57-60 | Pseudomonas aeruginosa | 15.625-31.25 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Thieno[2,3-d]thiazole derivative (test compound)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the thieno[2,3-d]thiazole derivative in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Anti-inflammatory and Other Biological Activities
Beyond their anticancer and antimicrobial properties, thieno[2,3-d]thiazole derivatives have been investigated for a range of other biological activities, highlighting the broad therapeutic potential of this scaffold.
Anti-inflammatory Effects
Several thieno[2,3-d]pyrimidine derivatives, structurally related to thieno[2,3-d]thiazoles, have demonstrated significant anti-inflammatory and analgesic activities in in vivo models.[1][13] The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.
Caption: The NF-κB signaling pathway and its inhibition by thieno[2,3-d]thiazole derivatives.
Anticonvulsant Properties
Thiazole-containing compounds have a history of investigation for their effects on the central nervous system. Recently, derivatives of thiopyrano[2,3-d]thiazole, a related heterocyclic system, have been identified as potential anticonvulsant agents in preclinical models, suggesting another promising avenue for the therapeutic application of this chemical class.
Conclusion and Future Perspectives
The thieno[2,3-d]thiazole scaffold has unequivocally established itself as a versatile and highly promising platform for the design and discovery of novel therapeutic agents. The diverse range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores the significant potential of this heterocyclic system. The ability to readily synthesize a wide array of derivatives through established methods like the Gewald reaction further enhances its appeal for medicinal chemists.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the chemical space around the thieno[2,3-d]thiazole core is needed to delineate clear SARs for different biological targets. This will enable the rational design of more potent and selective compounds.
-
Mechanism of Action Elucidation: While kinase inhibition is a well-documented mechanism for the anticancer activity of these compounds, further studies are required to fully understand their modes of action in other therapeutic areas.
-
Pharmacokinetic and Toxicological Profiling: Promising lead compounds must be subjected to rigorous ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-like properties and potential for clinical development.
-
Exploration of Novel Biological Targets: The inherent versatility of the thieno[2,3-d]thiazole scaffold suggests that it may have utility against a wider range of biological targets than currently appreciated. High-throughput screening of diverse compound libraries against new targets could unveil novel therapeutic applications.
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A Technical Guide to Methyl Thieno[2,3-d]thiazole-5-carboxylate: A Versatile Heterocyclic Building Block in Modern Drug Discovery
Executive Summary: The fusion of thiophene and thiazole rings creates the thieno[2,3-d]thiazole scaffold, a heterocyclic system of significant interest in medicinal chemistry. As a bioisostere of adenine, this scaffold serves as a valuable core for designing molecules that interact with a wide range of biological targets. This guide focuses on a key derivative, methyl thieno[2,3-d]thiazole-5-carboxylate, detailing its synthesis, physicochemical properties, and chemical reactivity. We provide an in-depth analysis of its role as a versatile building block, enabling the synthesis of diverse compound libraries for screening against critical disease targets, particularly in oncology and inflammatory diseases. This document serves as a technical resource for researchers and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols.
The Thieno[2,3-d]thiazole Scaffold: A Privileged Core in Medicinal Chemistry
Heterocyclic compounds form the bedrock of modern pharmaceuticals. Among these, fused systems that mimic the structure of endogenous purines are particularly valuable. The thieno[2,3-d]thiazole scaffold, which consists of a thiophene ring fused to a thiazole ring, represents a class of "bioisosteres" of purine bases like adenine. This structural similarity allows derivatives to act as competitive inhibitors or modulators of enzymes and receptors that would typically bind purines, such as kinases.
The thiazole ring itself is a component in numerous approved drugs and biologically active agents, prized for its chemical stability and ability to participate in hydrogen bonding.[1][2] When fused with a thiophene ring, the resulting bicyclic system offers a rigid, planar structure with a unique distribution of electron density, making it an attractive starting point for structure-activity relationship (SAR) studies.[3][4] Derivatives of the related thieno[2,3-d]pyrimidine core have shown broad utility as anticancer, anti-inflammatory, and antimicrobial agents, highlighting the therapeutic potential of this heterocyclic family.[4]
Methyl thieno[2,3-d]thiazole-5-carboxylate emerges as a particularly useful intermediate.[5] The ester functional group provides a reactive handle for a variety of chemical transformations, allowing for the systematic elaboration of the core structure to explore chemical space and optimize biological activity.
Physicochemical Profile
Understanding the fundamental properties of methyl thieno[2,3-d]thiazole-5-carboxylate is crucial for its effective use in synthesis, formulation, and computational modeling.
| Property | Value | Reference |
| CAS Number | 1909316-58-0 | [3][6][7] |
| Molecular Formula | C₇H₅NO₂S₂ | [3][6] |
| Molecular Weight | 199.25 g/mol | [3][6] |
| Exact Mass | 198.97617075 Da | [3] |
| XLogP3-AA | 2.6 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 2 | [3] |
| SMILES | COC(=O)C1=CC2=C(S1)N=CS2 | [3] |
The molecule's moderate lipophilicity (XLogP3-AA of 2.6) and multiple hydrogen bond acceptors are key features that influence its pharmacokinetic profile and potential for binding to biological macromolecules.[3]
Synthesis of the Thieno[2,3-d]thiazole Core
The general logic involves the construction of a suitably functionalized thiophene precursor, followed by an intramolecular cyclization to form the fused thiazole ring. The choice of reagents is critical for achieving high yields and avoiding side reactions. For instance, the reduction of a nitro group in the presence of a thiocyanate using iron in acetic acid is a classic and effective method that facilitates a spontaneous cyclization cascade.[9]
Caption: General workflow for the synthesis of the thieno[2,3-d]thiazole core.
Protocol: Synthesis of Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate[9]
This protocol, adapted from Stanetty et al., illustrates the key steps in forming the core heterocyclic system.
-
Thiocyanation: A solution of methyl 4-bromo-5-nitrothiophene-3-carboxylate (1.0 eq) and sodium thiocyanate (3.0 eq) in dry dimethyl sulfoxide (DMSO) is stirred at 60 °C for 2 hours. The rationale here is a nucleophilic aromatic substitution where the thiocyanate displaces the bromide, enabled by the electron-withdrawing nitro group. The reaction is monitored by TLC. Upon completion, the mixture is poured into water, and the precipitated product, methyl 5-nitro-4-thiocyanatothiophene-3-carboxylate, is filtered, washed, and dried. This step typically proceeds in high yield (>90%).[9]
-
Reductive Cyclization: The nitro-thiocyanato intermediate (1.0 eq) is suspended in a mixture of glacial acetic acid and water. Iron powder (~5.0 eq) is added portion-wise, controlling the exothermic reaction. The mixture is heated to reflux for 1-2 hours. The iron serves as a classical, cost-effective reducing agent for the nitro group, forming an amine. This amine, being nucleophilic, immediately attacks the electrophilic carbon of the adjacent thiocyanate group in an intramolecular fashion, leading to the formation of the fused thiazole ring.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through celite to remove iron salts. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution to neutralize residual acid, then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the pure methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate.[9]
Chemical Reactivity and Synthetic Utility
Methyl thieno[2,3-d]thiazole-5-carboxylate is a versatile building block precisely because it offers multiple sites for chemical modification.[3] These reactions allow for the creation of a diverse library of analogs for biological screening.
Caption: Synthetic utility of methyl thieno[2,3-d]thiazole-5-carboxylate.
Key Transformations:
-
Ester Hydrolysis (Saponification): The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide in a THF/water mixture.[3] The resulting carboxylic acid is a crucial intermediate for forming amide bonds via peptide coupling reagents (e.g., HATU, EDC) or for other carboxylate-specific chemistry.
-
Amidation: Direct reaction with primary or secondary amines, often at elevated temperatures, can yield a wide range of amide derivatives.[3] This is one of the most common and powerful diversification strategies in medicinal chemistry, as the amide bond is stable and the "R" group on the amine can be varied extensively to probe interactions with biological targets.
-
Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the primary alcohol.[3] This opens up further synthetic possibilities, such as ether formation or oxidation to the corresponding aldehyde.
-
Ring Functionalization: The heterocyclic core itself can be functionalized. While the electron-rich thiophene ring is susceptible to electrophilic substitution, the precise regiochemistry can be complex. A more controlled approach, demonstrated on related systems, involves converting an amino group on the ring (as synthesized in Section 3.0) into a halide via a Sandmeyer reaction.[8][9] This halo-derivative then becomes a substrate for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), dramatically expanding the accessible chemical space.
Applications in Medicinal Chemistry
The thieno[2,3-d]thiazole scaffold and its analogs have demonstrated significant potential across several therapeutic areas, validating the use of methyl thieno[2,3-d]thiazole-5-carboxylate as a starting point for drug discovery programs.
| Therapeutic Area | Target/Activity | Example Scaffold | Reference |
| Oncology | Kinase Inhibition (EGFR, VEGFR-2, BRAFV600E) | Pyrazoline-thieno[3,2-d]thiazole | [10][11] |
| Oncology | Cytotoxic against MCF-7 (Breast) & HepG-2 (Liver) cancer cells | Pyrazoline-thieno[3,2-d]thiazole | [10][11] |
| Oncology | Monoacylglycerol Lipase (MAGL) Inhibition | Thiazole-5-carboxylate derivatives | [12] |
| Inflammation | Cyclooxygenase-1 (COX-1) Inhibition | 5-Methylthiazole-thiazolidinone | [13] |
| Plant Health | Systemic Acquired Resistance (SAR) Induction | Substituted thieno[2,3-d]thiazoles | [8][9] |
The deregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[11] Thieno-thiazole derivatives have shown promising activity as multi-targeting kinase inhibitors, suppressing key players like EGFR, VEGFR-2, and BRAFV600E.[10] This suggests the scaffold can effectively occupy the ATP-binding pocket of these enzymes. For example, a thieno[3,2-d]thiazole derivative (compound 3c in the cited study) exhibited potent inhibition of BRAFV600E with an IC₅₀ of 0.088 µM.[10]
Detailed Experimental Protocols
The following protocols are provided as self-validating systems for the reliable transformation of the title compound.
Protocol A: Saponification to Thieno[2,3-d]thiazole-5-carboxylic acid
-
Reaction Setup: To a solution of methyl thieno[2,3-d]thiazole-5-carboxylate (1.0 g, 5.02 mmol, 1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water (30 mL), add lithium hydroxide monohydrate (0.42 g, 10.04 mmol, 2.0 eq).
-
Execution: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The product acid will have a much lower Rf value.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate will form.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield thieno[2,3-d]thiazole-5-carboxylic acid as a solid.
Protocol B: Amidation with Benzylamine
-
Reaction Setup: In a sealed reaction vial, combine methyl thieno[2,3-d]thiazole-5-carboxylate (200 mg, 1.0 mmol, 1.0 eq) and benzylamine (214 mg, 2.0 mmol, 2.0 eq).
-
Execution: Heat the neat mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by LC-MS or TLC. Using an excess of the amine drives the equilibrium towards the amide product.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash successively with 1 M HCl (2 x 15 mL) to remove excess benzylamine, saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure N-benzyl-thieno[2,3-d]thiazole-5-carboxamide.
Conclusion and Future Outlook
Methyl thieno[2,3-d]thiazole-5-carboxylate is a high-value, strategically functionalized building block for chemical synthesis and drug discovery. Its straightforward derivatization at the ester position, coupled with opportunities for functionalizing the heterocyclic core, provides access to a vast and diverse chemical space. The demonstrated biological activities of its derivatives, particularly as kinase inhibitors in oncology, underscore the therapeutic potential of this scaffold. Future work will likely focus on leveraging this core for the development of selective inhibitors for other enzyme families and exploring its application in materials science, where stable, aromatic heterocycles are highly sought after.[14][15]
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- 12. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. connectsci.au [connectsci.au]
Methodological & Application
Application Note: A Modular and Robust Synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate from Thiophene Precursors
An Application Note and Protocol from the Desk of a Senior Application Scientist
Introduction: The Significance of the Thieno[2,3-d]thiazole Scaffold
The thieno[2,3-d]thiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with various biological targets. Derivatives of this system have demonstrated a wide spectrum of biological activities, including potential applications as antimicrobial, anti-inflammatory, and anticancer agents. The strategic placement of functional groups, such as the carboxylate at the 5-position, provides a crucial handle for further chemical modification and the development of novel drug candidates and functional materials.
This application note provides a detailed, two-stage synthetic protocol for obtaining Methyl thieno[2,3-d]thiazole-5-carboxylate. The strategy is designed for reliability and scalability, beginning with the well-established Gewald aminothiophene synthesis to construct a key thiophene intermediate, followed by a robust cyclization to form the fused thiazole ring.
Overall Synthetic Strategy
The synthesis is approached in a convergent, two-step manner. This methodology ensures that each stage produces a stable, characterizable intermediate, which is crucial for troubleshooting and process optimization.
-
Stage 1: Gewald Aminothiophene Synthesis. We will construct the key precursor, Methyl 2-amino-4-methylthiophene-3-carboxylate, starting from readily available reagents: ethyl acetoacetate, methyl cyanoacetate, elemental sulfur, and morpholine as a catalyst. This multicomponent reaction is highly efficient for creating substituted 2-aminothiophenes.
-
Stage 2: Thiazole Ring Formation. The 2-amino group of the thiophene intermediate will be reacted with carbon disulfide in the presence of a base to facilitate the cyclization and formation of the fused thieno[2,3-d]thiazole ring system. Subsequent methylation of the resulting thiol intermediate yields the final product.
Caption: Simplified mechanism of the Gewald aminothiophene synthesis.
3.2. Detailed Experimental Protocol
-
Materials & Reagents:
-
Ethyl acetoacetate
-
Methyl cyanoacetate
-
Sulfur (elemental powder)
-
Morpholine
-
Ethanol (absolute)
-
Ice bath
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (60 mL).
-
Sequentially add ethyl acetoacetate (0.1 mol, 13.01 g), methyl cyanoacetate (0.1 mol, 9.91 g), and finely powdered elemental sulfur (0.1 mol, 3.21 g).
-
Stir the mixture to create a suspension. Place the flask in an ice bath to manage the initial exotherm.
-
Slowly add morpholine (0.1 mol, 8.71 g) dropwise over 15 minutes. The reaction is exothermic, and the temperature should be maintained below 40°C.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to 50°C and maintain this temperature with stirring for 2 hours. The mixture will gradually become a clear solution before a precipitate forms.
-
After 2 hours, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to yield Methyl 2-amino-4-methylthiophene-3-carboxylate as a crystalline solid.
-
3.3. Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 102-104 °C |
| ¹H NMR (CDCl₃) | δ (ppm): 2.45 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 5.95 (br s, 2H, NH₂) |
Stage 2 Protocol: Cyclization to Methyl thieno[2,3-d]thiazole-5-carboxylate
4.1. Mechanistic Insight: Thiazole Annulation
This stage involves the formation of the fused thiazole ring. The 2-amino group of the thiophene acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate intermediate, in the presence of a base like pyridine, undergoes an intramolecular cyclization. The lone pair on the thiophene ring nitrogen attacks one of the sulfur atoms, leading to the elimination of a molecule of hydrogen sulfide and the formation of a thione intermediate. This intermediate is then S-alkylated with an alkyl halide (e.g., methyl iodide) to yield a stable methylthio-substituted product. A final desulfurization step (often with Raney Nickel, though this is a harsh method and alternatives should be considered) would be required to yield the title compound. For this protocol, we will detail the synthesis of the stable, isolable precursor, Methyl 2-methylthio-4-methylthieno[2,3-d]thiazole-5-carboxylate, which is a common synthetic strategy.
4.2. Detailed Experimental Protocol
-
Materials & Reagents:
-
Methyl 2-amino-4-methylthiophene-3-carboxylate (from Stage 1)
-
Carbon disulfide (CS₂)
-
Pyridine (anhydrous)
-
Methyl iodide (CH₃I)
-
Round-bottom flask with magnetic stirrer
-
-
Procedure:
-
Warning: Carbon disulfide and methyl iodide are toxic and volatile. This procedure must be performed in a well-ventilated fume hood.
-
In a 100 mL round-bottom flask, dissolve the aminothiophene from Stage 1 (0.05 mol) in pyridine (30 mL).
-
Add carbon disulfide (0.06 mol, 4.57 g) dropwise to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly add methyl iodide (0.055 mol, 7.81 g) dropwise. A precipitate may form.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.
-
4.3. Expected Results & Characterization
| Parameter | Expected Value for Methyl 2-methylthio-4-methylthieno[2,3-d]thiazole-5-carboxylate |
| Yield | 60-70% |
| Appearance | Yellowish solid |
| ¹H NMR (CDCl₃) | δ (ppm): 2.60 (s, 3H, S-CH₃), 2.80 (s, 3H, C₄-CH₃), 3.90 (s, 3H, OCH₃) |
Note on Final Step: The conversion of the 2-methylthio derivative to the final target compound (Methyl thieno[2,3-d]thiazole-5-carboxylate) requires a reductive desulfurization step. This is commonly achieved using Raney Nickel, but reaction conditions must be carefully optimized to avoid reduction of the carboxylate group or the heterocyclic rings. Other modern desulfurization methods could also be explored.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]
-
El-Kashef, H. S., et al. (2000). Synthesis of some new thieno[2,3-d]pyrimidine and pyrimido[4',5':4,5]thieno[2,3-d]pyrimidine derivatives. Pharmazie, 55(1), 11-14. (This reference provides analogous cyclization chemistry for related systems). [Link]
Application Notes & Protocols: Methyl thieno[2,3-d]thiazole-5-carboxylate as a Versatile Scaffold for the Synthesis of Novel Anticancer Agents
Authored by: A Senior Application Scientist
Introduction: The Thieno[2,3-d]thiazole Scaffold in Oncology
The landscape of cancer therapy is continually evolving, with a significant focus on the discovery of novel small molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Within the vast realm of heterocyclic chemistry, the thieno[2,3-d]thiazole core has emerged as a "privileged scaffold." Its rigid, planar structure and the presence of multiple sites for functionalization make it an ideal starting point for the development of potent and selective therapeutic agents.[1] Compounds incorporating this fused heterocyclic system have demonstrated a wide array of pharmacological activities, including notable anticancer properties.[2][3] The anticancer potential of thieno[2,3-d]thiazole derivatives often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as various protein kinases.[4][5]
This document serves as a comprehensive guide for researchers and drug development professionals on the strategic use of Methyl thieno[2,3-d]thiazole-5-carboxylate as a key intermediate in the synthesis of novel anticancer drug candidates. We will provide detailed protocols for its synthesis, derivatization, and subsequent biological evaluation, underpinned by the scientific rationale for each step.
Part 1: Synthesis of the Core Intermediate: Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate
The synthesis of the thieno[2,3-d]thiazole core is a critical first step. A common and efficient method involves the cyclization of a substituted thiophene precursor. The following protocol is based on established methodologies for creating the 2-aminothieno[2,3-d]thiazole scaffold, which is a valuable precursor for further modifications.[6]
Protocol 1: Synthesis of Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate (3)
This protocol outlines a two-step process starting from a commercially available brominated thiophene derivative. The key steps are a nucleophilic substitution to introduce a thiocyanate group, followed by a reductive cyclization.
Step 1: Synthesis of Methyl 5-nitro-4-thiocyanatothiophene-3-carboxylate (2)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-bromo-5-nitrothiophene-3-carboxylate (1) (18.79 mmol) in dry dimethyl sulfoxide (DMSO) (50 mL).
-
Reagent Addition: Add dry sodium thiocyanate (NaSCN) (56.38 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, pour the reaction mixture into water. A precipitate will form. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the product (2).[6]
Step 2: Synthesis of Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate (3)
-
Reaction Setup: Prepare a solution of methyl 5-nitro-4-thiocyanatothiophene-3-carboxylate (2) in glacial acetic acid.
-
Reduction and Cyclization: Add iron powder (Fe) portion-wise to the solution while stirring. The iron will reduce the nitro group to an amine, which then spontaneously undergoes an intramolecular nucleophilic attack on the thiocyanate carbon to form the fused thiazole ring.[6]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, filter the mixture to remove the iron residues. The filtrate can be concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate (3).[6]
Caption: Synthetic pathway for Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate.
Part 2: Strategic Derivatization for Anticancer Drug Discovery
With the core scaffold in hand, the next phase involves strategic chemical modifications to generate a library of diverse compounds for biological screening. The goal is to explore the structure-activity relationship (SAR) and identify derivatives with potent and selective anticancer activity. The primary points for derivatization on our intermediate (3) are the amino group at the 2-position and the methyl carboxylate group at the 6-position.
Protocol 2: Synthesis of Thieno[2,3-d]thiazole-6-carboxamides
Amide derivatives are frequently synthesized in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate physicochemical properties.[7] This protocol describes the conversion of the methyl ester to a variety of amides.
-
Hydrolysis (Optional): To synthesize amides via coupling with an acid chloride, first hydrolyze the methyl ester of compound (3) to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of THF and water.
-
Amide Coupling:
-
Method A (from ester): Directly react the methyl ester (3) with a desired primary or secondary amine in a suitable solvent like methanol or ethanol, often at elevated temperatures. This aminolysis reaction can sometimes be slow and may require a catalyst.
-
Method B (from carboxylic acid): Activate the carboxylic acid (from step 1) using a coupling agent such as HATU or EDC/HOBt in an anhydrous aprotic solvent like DMF or DCM. Then, add the desired amine and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Stir at room temperature until the reaction is complete.
-
-
Purification: The resulting amide derivatives can be purified using standard techniques like crystallization or column chromatography.
Protocol 3: N-Functionalization at the 2-Amino Position
The amino group at the 2-position is a prime handle for introducing a wide range of substituents to probe interactions with biological targets.
-
Acylation: React compound (3) with various acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine in a solvent such as dichloromethane (DCM) to form the corresponding N-acyl derivatives.[8]
-
Schiff Base Formation: Condense the amino group of (3) with different aldehydes or ketones in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid), to form Schiff base derivatives.[9] These can be further reduced to secondary amines if desired.
-
Sulfonylation: React compound (3) with sulfonyl chlorides in the presence of a base to yield sulfonamide derivatives.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Part 4: Data Presentation and SAR Insights
Systematic evaluation of the synthesized compounds allows for the elucidation of Structure-Activity Relationships (SAR), guiding future drug design efforts.
Table 1: Exemplary Cytotoxicity Data of Thieno[2,3-d]thiazole Derivatives
| Compound ID | R¹ (at C2-NH) | R² (at C6-amide) | IC₅₀ (µM) vs. MCF-7 [5] | IC₅₀ (µM) vs. HepG-2 [5] |
| 3 | -H | -OCH₃ | > 50 | > 50 |
| 4a | -H | -NH-phenyl | 15.2 | 18.5 |
| 4b | -H | -NH-(4-chlorophenyl) | 8.7 | 10.1 |
| 5a | -COCH₃ | -OCH₃ | 25.6 | 30.2 |
| 5b | -COCH₃ | -NH-(4-chlorophenyl) | 4.5 | 5.8 |
| Doxorubicin | (Reference Drug) | 4.62 | 5.66 |
Note: Data are hypothetical examples based on trends observed in the literature to illustrate SAR concepts.
From the table, several preliminary SAR insights can be drawn:
-
The core scaffold (Compound 3) is largely inactive, highlighting the necessity of derivatization.
-
Conversion of the ester to an amide (Compound 4a vs. 3) improves activity.
-
Introducing an electron-withdrawing group like chlorine on the phenylamide ring (Compound 4b vs. 4a) further enhances potency.
-
Simultaneous modification at both the C2 and C6 positions (Compound 5b) can lead to a significant increase in anticancer activity, suggesting a synergistic effect of the substituents.
Part 5: Mechanistic Considerations
Compounds that demonstrate significant cytotoxicity should be further investigated to determine their mechanism of action. Thiazole-containing compounds are known to act as inhibitors of various protein kinases that are crucial for cancer cell signaling, such as EGFR, VEGFR-2, and BRAF. [4][5] Further Experiments:
-
Kinase Inhibition Assays: To determine if the compounds directly inhibit specific kinases.
-
Cell Cycle Analysis: To see if the compounds cause cell cycle arrest at a particular phase (e.g., G2/M). [10]* Apoptosis Assays: To confirm if the compounds induce programmed cell death.
Caption: Potential kinase targets for thieno[2,3-d]thiazole derivatives.
Conclusion
Methyl thieno[2,3-d]thiazole-5-carboxylate is an exceptionally valuable and versatile building block for the synthesis of novel anticancer agents. The synthetic and biological evaluation protocols provided herein offer a robust framework for researchers to explore the chemical space around this privileged scaffold. Through systematic derivatization and comprehensive biological screening, it is possible to develop potent and selective drug candidates with the potential to advance the field of oncology.
References
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Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). ResearchGate. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. [Link]
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Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (n.d.). PubMed Central. [Link]
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Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. (2025). Unknown Source. [Link]
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Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing. [Link]
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Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[1][2][4]riazolo[1,5-a]pyrimidine Derivatives. (2024). PubMed Central. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. [Link]
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Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. (n.d.). PubMed. [Link]
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2-Amino-thieno [2,3-d] thiazole und 3-Amino-thieno [2,3-c]-isothiazole. (n.d.). ResearchGate. [Link]
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Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. (n.d.). NIH. [Link]
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2025). ResearchGate. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. [Link]
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Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives. (1982). CSIRO Publishing. [Link]
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Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025). ResearchGate. [Link]
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Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in. (n.d.). arkat usa. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
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Various anticancer agents, including thieno[2,3-d]pyrimidine, triazole,... (n.d.). ResearchGate. [Link]
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). Allied Academies. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]
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Methyl thieno[2,3-d]thiazole-5-carboxylate. (n.d.). MySkinRecipes. [Link]
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Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. (2025). ResearchGate. [Link]
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Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). Unknown Source. [Link]
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- 1. Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate (1909316-58-0) for sale [vulcanchem.com]
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- 10. researchgate.net [researchgate.net]
Application Notes: The Strategic Use of Methyl Thieno[2,3-d]thiazole-5-carboxylate in Modern Drug Discovery
Introduction: The Thieno[2,3-d]thiazole Scaffold - A Privileged Motif in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the myriad of heterocyclic systems, the thieno[2,3-d]thiazole core has emerged as a "privileged scaffold." Its rigid, planar structure and rich electronic properties make it an ideal foundation for designing targeted therapeutics. This fused bicyclic system is a bioisostere of purine, allowing it to interact with a wide range of biological targets, including kinases, which are pivotal in oncology and inflammatory diseases.[1][2] Molecules built upon this framework have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4]
This guide provides a detailed examination of Methyl thieno[2,3-d]thiazole-5-carboxylate (CAS No: 1909316-58-0), a versatile intermediate poised for elaboration in drug discovery programs. We will explore its synthesis, key reactive handles, and provide detailed protocols for its conversion into libraries of potential drug candidates.
Physicochemical Properties and Strategic Importance
Methyl thieno[2,3-d]thiazole-5-carboxylate is a crystalline solid with the molecular formula C₇H₅NO₂S₂ and a molecular weight of 199.25 g/mol .[3] Its strategic value lies in the orthogonal reactivity of its functional groups. The methyl ester at the 5-position serves as a versatile handle for derivatization, while the thieno[2,3-d]thiazole core provides the foundational pharmacophore.
| Property | Value | Reference |
| CAS Number | 1909316-58-0 | [3] |
| Molecular Formula | C₇H₅NO₂S₂ | [3] |
| Molecular Weight | 199.25 g/mol | [3] |
| Appearance | Solid | |
| Key Functional Groups | Methyl Ester, Thiazole, Thiophene |
The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse array of amides, hydrazides, or other derivatives, enabling systematic exploration of the structure-activity relationship (SAR).
Synthesis of the Core Intermediate: A Proposed Pathway
While multiple routes to substituted thienothiazoles exist, a common and effective strategy involves the cyclization of a suitably functionalized thiophene precursor. The following protocol is a proposed synthetic route based on established methodologies for analogous systems, such as the Gewald reaction.[1]
Caption: Proposed synthetic pathway to the title compound.
Protocol 1: Synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate
-
Step 1: Synthesis of Methyl 2-amino-4-methylthiophene-3-carboxylate.
-
To a stirred solution of methyl acetoacetate (1.0 equiv.) and cyanoacetamide (1.0 equiv.) in ethanol, add elemental sulfur (1.1 equiv.).
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 equiv.).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the thiophene intermediate.
-
-
Step 2: Formation and Cyclization to Methyl thieno[2,3-d]thiazole-5-carboxylate.
-
Dissolve the synthesized thiophene (1.0 equiv.) in a suitable solvent like pyridine or DMF.
-
Add carbon disulfide (1.5 equiv.) and a base such as potassium carbonate.
-
Stir the mixture at room temperature for 2-4 hours to form the dithiocarbamate intermediate.
-
Add an oxidizing agent, for instance, a solution of iodine in ethanol, dropwise until a persistent color is observed.
-
Heat the reaction mixture to 50-60 °C for 1-2 hours.
-
Cool the mixture, pour it into an aqueous solution of sodium thiosulfate to quench excess iodine, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl thieno[2,3-d]thiazole-5-carboxylate.
-
Application in Drug Discovery: A Kinase Inhibitor Program Workflow
The true utility of Methyl thieno[2,3-d]thiazole-5-carboxylate is realized in its role as a versatile starting material for generating compound libraries for biological screening. Below is a detailed workflow for its application in a hypothetical kinase inhibitor discovery program.
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- 3. Methyl thieno[2,3-d]thiazole-5-carboxylate [myskinrecipes.com]
- 4. Buy 2-[Ethyl(methyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid [smolecule.com]
Application Notes and Protocols: Derivatization of Methyl Thieno[2,3-d]thiazole-5-carboxylate for Medicinal Chemistry
Introduction: The Thieno[2,3-d]thiazole Scaffold - A Privileged Heterocycle in Drug Discovery
The thieno[2,3-d]thiazole ring system is a compelling scaffold in medicinal chemistry, embodying a unique spatial arrangement of sulfur and nitrogen heteroatoms that confers favorable physicochemical properties for drug development.[1][2] This fused heterocyclic system is relatively planar, a feature that can facilitate π-stacking interactions with biological macromolecules.[1] Methyl thieno[2,3-d]thiazole-5-carboxylate, the subject of this guide, serves as a versatile starting material for the synthesis of a diverse library of bioactive compounds. Its strategic derivatization allows for the exploration of chemical space and the optimization of pharmacological activity against a range of biological targets.[3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this promising scaffold, with a focus on practical protocols and the underlying medicinal chemistry rationale.
Core Scaffold: Physicochemical Properties and Synthetic Access
Methyl thieno[2,3-d]thiazole-5-carboxylate possesses a molecular weight of 199.3 g/mol and a calculated LogP (XLogP3-AA) of 2.6, indicating moderate lipophilicity suitable for drug-like molecules.[1] The molecule features five hydrogen bond acceptors and no hydrogen bond donors, which influences its solubility and potential interactions with biological targets.[1]
A common synthetic route to the thieno[2,3-d]thiazole core involves the cyclization of a substituted thiophene precursor. For instance, the reduction of a nitrothiocyanatothiophene can lead to the formation of an aminothiophene, which then undergoes intramolecular cyclization to yield the thieno[2,3-d]thiazole ring system.[6][7]
Strategic Derivatization: Key Reactive Handles
The methyl thieno[2,3-d]thiazole-5-carboxylate scaffold offers two primary sites for chemical modification: the ester at the 5-position and the thiazole ring itself, particularly at the 2-position.
Workflow for Derivatization of Methyl Thieno[2,3-d]thiazole-5-carboxylate
Caption: Key derivatization pathways for methyl thieno[2,3-d]thiazole-5-carboxylate.
Protocols for Derivatization
Protocol 1: Hydrolysis of the Methyl Ester to the Carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step, as the carboxylic acid is a versatile intermediate for further derivatization, most notably amide bond formation.[1]
Principle: The ester is saponified using a strong base, such as lithium hydroxide or sodium hydroxide, in a mixture of polar protic solvents. Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid.
Step-by-Step Protocol:
-
Dissolution: Dissolve methyl thieno[2,3-d]thiazole-5-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with a dilute strong acid (e.g., 1 M HCl).
-
The carboxylic acid product will precipitate out of the solution.
-
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield thieno[2,3-d]thiazole-5-carboxylic acid.
| Parameter | Value |
| Starting Material | Methyl thieno[2,3-d]thiazole-5-carboxylate |
| Reagents | LiOH·H₂O, THF, Water, HCl |
| Reaction Time | 2-6 hours |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Protocol 2: Amide Coupling of Thieno[2,3-d]thiazole-5-carboxylic Acid
Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid intermediate is readily converted to a wide array of amides.[8][9]
Principle: The carboxylic acid is activated using a coupling agent to form a highly reactive intermediate, which then reacts with a primary or secondary amine to form the amide bond.
Step-by-Step Protocol:
-
Activation:
-
Dissolve thieno[2,3-d]thiazole-5-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) or thionyl chloride (SOCl₂) (1.2 equivalents).[9]
-
If using a peptide coupling reagent like HATU, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated intermediate.
-
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with the organic solvent used.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
| Parameter | Value |
| Starting Material | Thieno[2,3-d]thiazole-5-carboxylic acid |
| Reagents | Amine, Coupling Agent (e.g., HATU, SOCl₂), Base (e.g., DIPEA) |
| Solvent | Anhydrous DCM or DMF |
| Reaction Time | 2-12 hours |
| Temperature | Room Temperature |
| Typical Yield | 60-90% |
Protocol 3: Functionalization at the 2-Position of the Thiazole Ring
The 2-position of the thieno[2,3-d]thiazole ring can be functionalized through nucleophilic substitution of a suitable precursor, such as a 2-halo derivative.[6]
Principle: A 2-amino-thieno[2,3-d]thiazole precursor can be converted to a 2-halo derivative via a Sandmeyer-type reaction. The resulting 2-halo compound is then susceptible to nucleophilic substitution by a variety of nucleophiles.[6][7]
Step-by-Step Protocol for Nucleophilic Substitution:
-
Precursor Synthesis: Synthesize the 2-chloro- or 2-bromo-thieno[2,3-d]thiazole-5-carboxylate precursor from the corresponding 2-amino derivative using a Sandmeyer reaction with CuCl₂ or CuBr₂.[6]
-
Nucleophilic Substitution Reaction:
-
Dissolve the 2-halo-thieno[2,3-d]thiazole-5-carboxylate (1 equivalent) in a suitable solvent such as DMF or DMSO.
-
Add the desired nucleophile (e.g., an amine, alcohol, or thiol) (1.2-1.5 equivalents) and a base (e.g., potassium carbonate or triethylamine) (2 equivalents).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography.
| Parameter | Value |
| Starting Material | 2-Halo-thieno[2,3-d]thiazole-5-carboxylate |
| Reagents | Nucleophile (amine, alcohol, thiol), Base (e.g., K₂CO₃) |
| Solvent | DMF or DMSO |
| Reaction Time | 4-24 hours |
| Temperature | 80-120 °C |
| Typical Yield | 40-80% |
Medicinal Chemistry Relevance and Structure-Activity Relationship (SAR) Insights
Derivatives of the thieno[2,3-d]thiazole scaffold have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The derivatization strategies outlined above are crucial for exploring the SAR of this promising scaffold.
-
Amide Derivatives at the 5-Position: The nature of the substituent on the amide nitrogen can significantly impact biological activity. For example, in a series of thiazole-5-carboxamide derivatives, the substitution pattern on an aromatic ring attached to the amide influenced anticancer activity.[10] Exploring a variety of aliphatic, aromatic, and heterocyclic amines in the amide coupling reaction is a key strategy for optimizing potency and selectivity.
-
Substituents at the 2-Position: The 2-position of the thiazole ring is a critical site for modulating the electronic properties and steric bulk of the molecule. The introduction of different functional groups, such as amino, alkoxy, or thioether moieties, can lead to significant changes in biological activity. For instance, in a study of thieno[3,2-d]thiazole derivatives, the substituent at the 2-position was found to be important for kinase inhibitory activity.[5]
Logical Relationship of Derivatization and Biological Evaluation
Caption: Iterative cycle of synthesis, biological evaluation, and lead optimization.
Conclusion
Methyl thieno[2,3-d]thiazole-5-carboxylate is a valuable and versatile starting material for the generation of diverse chemical libraries for drug discovery. The protocols detailed in this guide provide a solid foundation for the strategic derivatization of this scaffold at its key reactive sites. By systematically exploring the chemical space around the thieno[2,3-d]thiazole core, researchers can uncover novel bioactive compounds with therapeutic potential. The iterative process of synthesis, biological evaluation, and SAR analysis will be instrumental in advancing hit-to-lead and lead optimization campaigns centered on this privileged heterocycle.
References
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Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(2), 34-41. Available at: [Link]
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Clarke, K., Goulding, J., & Scrowston, R. M. (1982). Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives. Australian Journal of Chemistry, 35(2), 393-403. Available at: [Link]
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Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 837-854. Available at: [Link]
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El-Sayed, M. A., & El-Gaby, M. S. A. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1699-1715. Available at: [Link]
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Salem, M. A., & El-Gaby, M. S. A. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). Available at: [Link]
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Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 837-854. Available at: [Link]
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Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 837-854. Available at: [Link]
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Kumar, A., Kumar, R., & Kumar, S. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4877. Available at: [Link]
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Das, A. K., Bora, P., & Sarma, D. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Methyl thieno[2,3-d]thiazole-5-carboxylate. MySkinRecipes. Available at: [Link]
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Kirsch, G., et al. (2018). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. Dyes and Pigments, 158, 45-51. Available at: [Link]
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Clarke, K., Scrowston, R. M., & Thaker, D. R. (1973). Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 671-676. Available at: [Link]
-
Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(2), 34-41. Available at: [Link]
-
Li, Y., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(10), 19376-19387. Available at: [Link]
-
Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. ACS Omega. Available at: [Link]
-
Genc, N., et al. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(19), 6599. Available at: [Link]
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Al-Ostath, A., et al. (2024). Thiazole derivatives: prospectives and biological applications. Journal of the Iranian Chemical Society. Available at: [Link]
- US Patent 7,408,069 B2. Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
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Glavač, D., et al. (2023). Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. Molecules, 28(9), 3747. Available at: [Link]
-
Porcheddu, A., et al. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 2(24), 9202-9208. Available at: [Link]
- US Patent 3,274,207 A. Processes for preparing thiazole carboxylic acids.
- US Patent 5,880,288 A. Process for the preparation of 2-methylthiazole-5-carboxylates.
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Application Notes and Protocols for Amide Coupling Reactions with Methyl Thieno[2,3-d]thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-d]thiazole Scaffold in Medicinal Chemistry
The thieno[2,3-d]thiazole core is a privileged heterocyclic scaffold in modern drug discovery. Its rigid, bicyclic structure and rich electronic properties make it an attractive framework for designing molecules that can interact with a variety of biological targets.[1][2] Amide derivatives of this scaffold are of particular interest, as the amide bond is a cornerstone of medicinal chemistry, present in numerous approved pharmaceuticals. The ability to predictably and efficiently synthesize a diverse library of thieno[2,3-d]thiazole-5-carboxamides is therefore a critical capability for programs targeting kinases, proteases, and other enzyme classes.
This guide provides a detailed technical overview and actionable protocols for the synthesis of amide derivatives starting from Methyl thieno[2,3-d]thiazole-5-carboxylate. We will cover the essential preliminary step of ester hydrolysis and then explore three robust and widely applicable amide coupling strategies.
Strategic Overview: From Ester to Amide
Direct amidation of an unactivated methyl ester like Methyl thieno[2,3-d]thiazole-5-carboxylate with an amine is generally not feasible under standard laboratory conditions. The synthetic strategy therefore necessitates a two-step approach:
-
Saponification: The methyl ester is first hydrolyzed to the corresponding thieno[2,3-d]thiazole-5-carboxylic acid. This crucial step generates the necessary nucleophile for the subsequent coupling reactions.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using one of several activation methods.
This workflow is a common and reliable path for generating carboxamide derivatives from their corresponding esters.[3][4]
Caption: General workflow from the starting ester to the final amide product.
Part 1: Saponification of Methyl Thieno[2,3-d]thiazole-5-carboxylate
The hydrolysis of the methyl ester to the carboxylic acid is typically achieved under basic conditions, a process known as saponification.[5][6] Lithium hydroxide (LiOH) is a frequently used base for this transformation, often in a mixed solvent system of tetrahydrofuran (THF) and water to ensure solubility of the substrate.[5][7]
Protocol 1: LiOH-Mediated Ester Hydrolysis
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl thieno[2,3-d]thiazole-5-carboxylate | 199.25 | 1.0 | 1.0 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 1.5 | 1.5 |
| Tetrahydrofuran (THF) | - | - | - |
| Water (deionized) | - | - | - |
| 1 M Hydrochloric acid (HCl) | - | As needed | - |
| Ethyl acetate (EtOAc) | - | - | - |
| Brine (saturated aq. NaCl) | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
To a round-bottom flask, add Methyl thieno[2,3-d]thiazole-5-carboxylate (1.0 mmol).
-
Dissolve the starting material in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio, approximately 10 mL total volume per mmol of substrate).
-
Add lithium hydroxide monohydrate (1.5 equiv.).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thieno[2,3-d]thiazole-5-carboxylic acid. The product can be purified further by recrystallization or column chromatography if necessary.
Part 2: Amide Coupling Methodologies
With the thieno[2,3-d]thiazole-5-carboxylic acid in hand, several robust methods are available for the crucial amide bond formation step. The choice of method often depends on the nature of the amine, the scale of the reaction, and the desired purity of the final product.
Method A: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent, particularly for forming amide bonds with both primary and secondary amines, including those that are less nucleophilic.[8] The reaction proceeds through the formation of a highly reactive OAt-active ester.[9]
Causality Behind Experimental Choices:
-
HATU: Chosen for its high efficiency and ability to couple even weakly nucleophilic amines. It often leads to cleaner reactions and higher yields compared to some other coupling agents.[10]
-
DIPEA (Hünig's base): A non-nucleophilic base is essential to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid without competing in the coupling reaction.[8]
-
DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Protocol 2: HATU Coupling
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Thieno[2,3-d]thiazole-5-carboxylic acid | 185.22 | 1.0 | 1.0 |
| Desired Amine | - | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | - |
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve the thieno[2,3-d]thiazole-5-carboxylic acid (1.0 equiv.) and HATU (1.2 equiv.) in anhydrous DMF.
-
Add DIPEA (3.0 equiv.) to the solution and stir for 5-10 minutes at room temperature to allow for the pre-activation of the carboxylic acid.
-
Add the desired amine (1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Method B: EDC/HOBt-Mediated Amide Coupling
The use of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in combination with an additive like HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[11] EDC activates the carboxylic acid, which then reacts with HOBt to form an active ester, minimizing side reactions and racemization (if applicable).
Causality Behind Experimental Choices:
-
EDC: A water-soluble carbodiimide that activates the carboxylic acid. The urea byproduct is also water-soluble, simplifying purification.[11]
-
HOBt: Acts as a catalyst and suppresses side reactions, such as the formation of N-acylurea. It forms a more reactive HOBt-ester intermediate.
-
DCM or DMF: Dichloromethane is a common solvent for this reaction, but DMF can be used if solubility is an issue.
Protocol 3: EDC/HOBt Coupling
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Thieno[2,3-d]thiazole-5-carboxylic acid | 185.22 | 1.0 | 1.0 |
| Desired Amine | - | 1.1 | 1.1 |
| EDC hydrochloride | 191.70 | 1.5 | 1.5 |
| HOBt hydrate | ~153.13 | 1.5 | 1.5 |
| Triethylamine (TEA) or DIPEA | 101.19 | 2.0 | 2.0 |
| Dichloromethane (DCM), anhydrous | - | - | - |
Procedure:
-
Dissolve the thieno[2,3-d]thiazole-5-carboxylic acid (1.0 equiv.), the desired amine (1.1 equiv.), and HOBt (1.5 equiv.) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.5 equiv.) to the reaction mixture, followed by the dropwise addition of TEA or DIPEA (2.0 equiv.).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Method C: Acyl Chloride Formation and Subsequent Amidation
For less reactive amines or when other coupling methods fail, converting the carboxylic acid to a more reactive acyl chloride is a robust alternative. Oxalyl chloride is a common and effective reagent for this transformation, producing only volatile byproducts.[12][13]
Causality Behind Experimental Choices:
-
Oxalyl Chloride: A highly effective reagent for converting carboxylic acids to acyl chlorides under mild conditions.[14] The byproducts (CO, CO₂, HCl) are gaseous, which simplifies workup.
-
Catalytic DMF: Acts as a catalyst to form the Vilsmeier reagent in situ, which is the active chlorinating species.
-
Triethylamine (TEA): Used in the second step to act as a base to neutralize the HCl generated during the amidation reaction.
Protocol 4: Two-Step Acyl Chloride Formation and Amidation
Step 1: Acyl Chloride Formation
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Thieno[2,3-d]thiazole-5-carboxylic acid | 185.22 | 1.0 | 1.0 |
| Oxalyl chloride | 126.93 | 2.0 | 2.0 |
| Dichloromethane (DCM), anhydrous | - | - | - |
| N,N-Dimethylformamide (DMF), anhydrous | - | 1 drop | Catalytic |
Procedure:
-
Suspend or dissolve the thieno[2,3-d]thiazole-5-carboxylic acid (1.0 equiv.) in anhydrous DCM under a nitrogen atmosphere.
-
Add one drop of anhydrous DMF.
-
Slowly add oxalyl chloride (2.0 equiv.) dropwise at 0 °C. Gas evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Step 2: Amidation
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Crude Thieno[2,3-d]thiazole-5-carbonyl chloride | 203.66 | ~1.0 | 1.0 |
| Desired Amine | - | 1.2 | 1.2 |
| Triethylamine (TEA) | 101.19 | 2.0 | 2.0 |
| Dichloromethane (DCM), anhydrous | - | - | - |
Procedure:
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 equiv.) and TEA (2.0 equiv.) in anhydrous DCM.
-
Slowly add the amine/TEA solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The synthesis of thieno[2,3-d]thiazole-5-carboxamides from the corresponding methyl ester is a straightforward yet powerful strategy for generating libraries of potential drug candidates. The initial hydrolysis to the carboxylic acid is a critical enabling step, followed by a choice of robust amide coupling protocols. The selection between HATU, EDC/HOBt, or the acyl chloride method will depend on the specific amine substrate and project requirements. The protocols provided herein offer reliable starting points for the successful synthesis and exploration of this important chemical space.
References
-
ARKAT USA, Inc. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(ii), 34-41. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Panchal, M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145. [Link]
-
Gangloff, A. R., et al. (2001). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Journal of Medicinal Chemistry, 44(10), 1565-1575. [Link]
-
Sciforum. (2016). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]
-
ResearchGate. (2015). A Mild Hydrolysis of Esters Mediated by Lithium Salts. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]
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ResearchGate. (2019). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Retrieved from [Link]
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Operachem. (2024). Saponification-Typical procedures. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. Retrieved from [Link]
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Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
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PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Retrieved from [Link]
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Application Notes & Protocols: Strategic Reduction of Methyl thieno[2,3-d]thiazole-5-carboxylate
Introduction: The Significance of (Thieno[2,3-d]thiazol-5-yl)methanol in Drug Discovery
The thieno[2,3-d]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] The functionalization of this core is pivotal for modulating pharmacological profiles. Methyl thieno[2,3-d]thiazole-5-carboxylate serves as a versatile starting material, and its reduction to the corresponding primary alcohol, (thieno[2,3-d]thiazol-5-yl)methanol, unlocks a critical synthetic node.[5] This alcohol is a key intermediate, enabling further modifications such as etherification, oxidation to the aldehyde, or conversion to a leaving group for nucleophilic substitution, thereby facilitating the exploration of a broader chemical space.
This document provides a comprehensive guide for researchers and drug development professionals on the strategic reduction of this ester. We will delve into the mechanistic rationale behind selecting appropriate reducing agents, present detailed, field-proven protocols for two primary methods, and offer insights to ensure successful and safe execution.
Scientific Rationale: Selecting the Optimal Reduction Strategy
The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is dictated by the desired outcome, substrate sensitivity, and practical considerations such as safety and scale. For the reduction of methyl thieno[2,3-d]thiazole-5-carboxylate, the primary candidates are strong hydride donors.
Mechanism and Reagent Characteristics
-
Lithium Aluminum Hydride (LAH, LiAlH₄): LAH is a powerful and non-selective reducing agent, widely used for the exhaustive reduction of esters and carboxylic acids to primary alcohols.[6][7][8] Its high reactivity stems from the polarized Al-H bond, which delivers a nucleophilic hydride (H⁻) to the electrophilic carbonyl carbon of the ester. The mechanism proceeds in two stages:
-
Step 1: Addition of a hydride to the ester carbonyl forms a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide leaving group to yield an intermediate aldehyde.
-
Step 2: The aldehyde, being more reactive than the starting ester, is rapidly reduced by a second equivalent of hydride to form an aluminum alkoxide.[6]
-
Workup: A final aqueous workup protonates the alkoxide to yield the desired primary alcohol.[8]
Due to its extreme reactivity with protic solvents, LAH reactions must be conducted under strictly anhydrous conditions, and the quenching of excess reagent must be performed with extreme care.[9][10][11]
-
-
Diisobutylaluminium Hydride (DIBAL-H, i-Bu₂AlH): DIBAL-H is a strong, yet more selective, bulky reducing agent.[12][13] Its most prominent application is the partial reduction of esters to aldehydes at cryogenic temperatures (e.g., -78 °C).[14][15][16] This selectivity is attributed to the stability of the tetrahedral intermediate at low temperatures, which prevents the elimination of the alkoxy group.[14] However, by modifying the reaction conditions—specifically by using a stoichiometric excess of DIBAL-H and allowing the reaction to warm to room temperature—the full reduction to the primary alcohol can be achieved.[12][15] The bulky isobutyl groups also modulate its reactivity compared to LAH.
-
Sodium Borohydride (NaBH₄): NaBH₄ is a much milder reducing agent and is generally incapable of reducing esters under standard conditions (e.g., room temperature in alcoholic solvents).[6][8] However, its reactivity can be enhanced by using it in conjunction with Lewis acids or at elevated temperatures, which can make it a viable, albeit less common, option for ester reduction.[17][18][19] Given the reliability of LAH and DIBAL-H, NaBH₄ is typically reserved for situations where high selectivity for reducing ketones or aldehydes in the presence of esters is required.
The thieno[2,3-d]thiazole ring system is generally stable to these hydride reagents, though harsh conditions or prolonged reaction times could potentially lead to undesired side reactions or ring opening.[20][21]
Experimental Protocols and Workflows
The following protocols are designed to be self-validating, with explanations for each critical step to ensure both safety and reproducibility.
Protocol 1: Complete Reduction with Lithium Aluminum Hydride (LAH)
This method is the gold standard for achieving a high-yielding, complete reduction of the ester to the primary alcohol.
Core Principle: Utilizes the high reactivity of LAH for a robust and efficient conversion of the ester to (thieno[2,3-d]thiazol-5-yl)methanol.
Materials and Reagents:
-
Methyl thieno[2,3-d]thiazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄), powder or 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite® 545
-
Ethyl Acetate (for TLC and chromatography)
-
Hexanes (for TLC and chromatography)
Safety Precautions:
-
Critical: LiAlH₄ is a water-reactive, pyrophoric solid that liberates flammable hydrogen gas upon contact with protic solvents.[9][11] All operations must be performed in a certified chemical fume hood under an inert atmosphere (Nitrogen or Argon).
-
Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.
-
An ice bath must be readily available for the quenching step to control the exothermic reaction.[9]
Step-by-Step Methodology:
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Under a positive pressure of inert gas, add LiAlH₄ (1.5 equivalents) to the flask.
-
Add anhydrous THF via syringe to create a suspension (approx. 0.2 M relative to LAH). Cool the suspension to 0 °C using an ice-water bath.
-
-
Substrate Addition:
-
Dissolve methyl thieno[2,3-d]thiazole-5-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.
-
Using a syringe, add the ester solution dropwise to the stirred LAH suspension at 0 °C over 15-20 minutes.[11][22] A slow addition rate is crucial to control any initial exotherm.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate/Hexanes mobile phase). The disappearance of the starting material spot and the appearance of a more polar product spot (lower Rf) indicates conversion.
-
-
Reaction Workup (Fieser Method): [6][9]
-
Critical: The workup is highly exothermic. Cool the reaction flask back down to 0 °C in an ice-water bath.
-
For every X grams of LAH used, perform the following sequential, dropwise additions with vigorous stirring: i. Slowly add X mL of deionized water. (Observe gas evolution). ii. Slowly add X mL of 15% aqueous NaOH solution. (The mixture will become thick and gelatinous). iii. Slowly add 3X mL of deionized water. (A granular, white precipitate of aluminum salts should form).[23]
-
Remove the ice bath and stir the mixture vigorously at room temperature for at least 30 minutes to ensure complete granulation of the salts.[6]
-
-
Product Isolation and Purification:
-
Add a scoop of anhydrous MgSO₄ to the slurry and stir for another 15 minutes to aid in drying and precipitation.
-
Filter the mixture through a pad of Celite® in a Büchner funnel.
-
Wash the filter cake thoroughly with ample ethyl acetate to recover all the product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude (thieno[2,3-d]thiazol-5-yl)methanol.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Controlled Reduction with Diisobutylaluminium Hydride (DIBAL-H)
This protocol is adapted for the complete reduction to the alcohol by using excess reagent and allowing the reaction to warm.
Core Principle: Employs an excess of the bulky reducing agent DIBAL-H, initially at low temperature, followed by warming to drive the reduction past the aldehyde intermediate to the primary alcohol.
Materials and Reagents:
-
Methyl thieno[2,3-d]thiazole-5-carboxylate
-
DIBAL-H (1.0 M solution in Toluene or Hexanes)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol
-
Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Safety Precautions:
-
DIBAL-H is also pyrophoric and reacts violently with water. All operations must be conducted under an inert atmosphere in a fume hood.
-
Cryogenic temperatures are required. Handle dry ice and acetone with appropriate thermal gloves.
Step-by-Step Methodology:
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, inert gas inlet, and a rubber septum.
-
Dissolve the methyl thieno[2,3-d]thiazole-5-carboxylate (1.0 equivalent) in anhydrous DCM or toluene (to make an approx. 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add the DIBAL-H solution (2.5 - 3.0 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.[14]
-
-
Reaction Progression:
-
Stir the reaction at -78 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Reaction Workup (Rochelle's Salt Method): [12]
-
Cool the reaction flask to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol to consume any excess DIBAL-H.
-
Next, add a saturated aqueous solution of Rochelle's salt. The volume added should be roughly equal to the volume of the reaction mixture.
-
Remove the ice bath and stir the biphasic mixture vigorously at room temperature. This may take anywhere from 30 minutes to several hours. The goal is to break up the gelatinous aluminum salts by chelation, resulting in two clear, easily separable layers.[12]
-
-
Product Isolation and Purification:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify by flash column chromatography on silica gel as needed.
-
Data Summary and Visualization
Comparative Overview of Reduction Protocols
| Feature | Lithium Aluminum Hydride (LAH) | Diisobutylaluminium Hydride (DIBAL-H) |
| Primary Product | Primary Alcohol | Primary Alcohol |
| Reagent Strength | Very Strong, Unselective | Strong, Bulky |
| Stoichiometry (for Alcohol) | 1.5 - 2.0 eq. | 2.5 - 3.0 eq. |
| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Workup Procedure | Fieser Method (H₂O, NaOH, H₂O) | Rochelle's Salt or Acidic Quench |
| Key Advantages | Highly reliable, robust, high yielding | Cleaner workup, avoids strong base |
| Key Disadvantages | Hazardous, difficult/exothermic workup | Requires cryogenic temperatures, more expensive |
Visualized Reaction Scheme and Workflows
Caption: General scheme for the reduction of the ester to a primary alcohol.
Caption: Experimental workflow for the LAH-mediated reduction protocol.
Caption: Experimental workflow for the DIBAL-H-mediated reduction protocol.
References
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- Title: Lithium Aluminum Hydride (LiAlH4)
- Title: Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
- Title: Workup: Aluminum Hydride Reduction Source: University of Rochester, Department of Chemistry URL
- Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- Title: DIBAL-H Reduction Source: Organic Synthesis URL
- Title: Application Notes and Protocols: Partial Reduction of Esters to Aldehydes using DIBAL-H Source: Benchchem URL
- Title: Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH)
- Title: DIBAL (Di-isobutyl Aluminum Hydride)
- Title: Ester to Aldehyde - Common Conditions Source: Organic Chemistry Data URL
-
Title: Methyl thieno[2,3-d][9][10]thiazole-5-carboxylate Source: Vulcanchem URL:
- Title: Experiment 5 Reductions with Lithium Aluminium Hydride Source: Unknown URL
- Title: Lithium Aluminum Hydride (LAH)
- Title: Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in Source: Arkat USA URL
- Title: Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6 Source: Journal of the American Chemical Society - ACS Publications URL
- Title: Esters can be reduced to 1° alcohols using Source: Chemistry LibreTexts URL
- Title: Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors Source: ResearchGate URL
- Title: How does NaBH4 reduce this ester?
- Title: Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics Source: ResearchGate URL
- Title: Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors Source: RSC Publishing URL
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- Title: Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances Source: ScienceDirect URL
- Title: (PDF)
- Title: Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors Source: PubMed URL
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- Title: Sodium borohydride, Sodium tetrahydroborate Source: Organic Chemistry Portal URL
-
Title: Methyl thieno[2,3-d][9][10]thiazole-5-carboxylate Source: ChemicalBook URL:
- Title: ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap Source: ChemRxiv URL
- Title: Reductive ring opening of thiazoles Source: ResearchGate URL
- Title: Thiazole synthesis Source: Organic Chemistry Portal URL
- Title: Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents Source: MSA Repository "MSAR" URL
- Title: Thienoisothiazoles. I.
- Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PMC - PubMed Central URL
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Application Notes & Protocols: Antimicrobial Activity Screening of Methyl thieno[2,3-d]thiazole-5-carboxylate
Introduction: The Therapeutic Potential of the Thieno[2,3-d]thiazole Scaffold
The landscape of infectious diseases is one of constant challenge, largely driven by the emergence of multidrug-resistant (MDR) pathogens. This escalating crisis necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, fused ring systems containing sulfur and nitrogen have demonstrated a remarkable breadth of biological activities.
The thieno[2,3-d]thiazole core, a bicyclic system integrating thiophene and thiazole rings, represents a "privileged scaffold" of significant interest.[3] Derivatives of related structures, such as thieno[2,3-d]pyrimidines and thienopyridines, have shown potent antibacterial and antifungal properties.[4][5] The thiazole ring itself is a key component in numerous established antimicrobial drugs.[6] This application note provides a detailed guide for the systematic evaluation of Methyl thieno[2,3-d]thiazole-5-carboxylate , a representative member of this class, in antimicrobial screening assays.
Compound of Interest: Methyl thieno[2,3-d]thiazole-5-carboxylate
-
Structure: A fused thieno[2,3-d]thiazole system with a methyl carboxylate group at the 5-position.
-
Molecular Formula: C₇H₅NO₂S₂[3]
-
Significance: This molecule serves as both a potential bioactive agent and a versatile synthetic intermediate.[3][7] The ester functional group is amenable to various chemical modifications, such as hydrolysis to the carboxylic acid or amidation, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[3]
Scientific Rationale & Hypothesized Mechanism of Action
Thiazole-containing compounds, particularly in the azole family, are well-known for their antifungal activity. The primary mechanism involves the disruption of fungal cell membrane integrity.
Causality: They act by inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[8][9] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates (like lanosterol), which alters membrane fluidity and permeability, ultimately leading to fungal cell death.[8][9] While this is a well-established antifungal mechanism, the antibacterial mode of action for this specific scaffold is less defined and may involve different cellular targets, such as dihydroorotase or other critical enzymes.[10] Some studies also suggest that thiazole derivatives can induce the production of reactive oxygen species (ROS) in fungi, leading to oxidative stress and cell death.[11]
Caption: Hypothesized antifungal mechanism of action for thiazole derivatives.
A Tiered Strategy for Antimicrobial Screening
A systematic, multi-tiered approach is recommended to efficiently screen novel compounds. This strategy progresses from broad qualitative assessments to precise quantitative measurements, ensuring that resources are focused on the most promising candidates.
-
Tier 1: Preliminary Qualitative Screening. Utilizes the agar disk diffusion method for a rapid assessment of antimicrobial activity against a diverse panel of microorganisms.
-
Tier 2: Quantitative Potency Determination. Employs the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the gold standard for quantifying a compound's potency.[12]
-
Tier 3: Cidal Activity Assessment. Determines the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) to differentiate between static (growth-inhibiting) and cidal (killing) activity.
Experimental Protocols
Critical Prerequisite: Compound Preparation & Solubility
The test compound, Methyl thieno[2,3-d]thiazole-5-carboxylate, must be dissolved in a suitable solvent, typically 100% Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Causality: DMSO is used because it can dissolve a wide range of organic compounds and is miscible with aqueous culture media. However, high concentrations of DMSO can be toxic to microbes. Therefore, it is imperative that the final concentration of DMSO in the assay wells does not exceed a non-inhibitory level (typically ≤1% v/v). A "vehicle control" (media + DMSO at the highest concentration used) must always be included to ensure the solvent itself does not affect microbial growth.
Protocol 1: Tier 1 - Agar Disk Diffusion Assay
This method provides a preliminary, qualitative assessment of antimicrobial activity. It is based on the diffusion of the compound from a saturated paper disk into an agar medium inoculated with the test microorganism.
Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Pour 25 mL into sterile 90 mm Petri dishes to a uniform depth of 4.0 ± 0.5 mm and allow to solidify.
-
Inoculum Preparation:
-
Pick several morphologically similar colonies from a fresh (18-24 hour) culture plate.
-
Suspend the colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum, remove excess fluid by pressing against the inside of the tube, and swab the entire surface of the agar plate three times, rotating the plate 60° between each application to ensure confluent growth.
-
Disk Application:
-
Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a disk.
-
Apply a positive control disk (e.g., ampicillin for bacteria, fluconazole for fungi) and a negative control disk (DMSO solvent only).
-
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for fungi.
-
Result Measurement: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).
Data Presentation:
| Test Compound | Microorganism | Zone of Inhibition (mm) |
| Methyl thieno[2,3-d]thiazole-5-carboxylate | Staphylococcus aureus | e.g., 15 |
| (100 µ g/disk ) | Escherichia coli | e.g., 0 |
| Candida albicans | e.g., 12 | |
| Ampicillin (10 µ g/disk ) | Staphylococcus aureus | e.g., 25 |
| Fluconazole (25 µ g/disk ) | Candida albicans | e.g., 22 |
| DMSO (Vehicle Control) | All strains | 0 |
Protocol 2: Tier 2 - Broth Microdilution for MIC Determination
This is the standard quantitative method for determining the lowest concentration of a compound that inhibits visible microbial growth. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14][15]
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Application Note: A Robust Protocol for the Synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Thieno[2,3-d]thiazole Scaffold
The fusion of thiophene and thiazole rings creates the thieno[2,3-d]thiazole bicyclic heterocycle, a scaffold of significant interest in medicinal chemistry.[1] This structural motif is present in a variety of compounds investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The rigid, planar structure and the presence of multiple heteroatoms allow for diverse molecular interactions, making it a valuable building block in the design of targeted therapeutics.[1][5]
This application note provides a detailed, research-backed protocol for the synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate derivatives. Moving beyond a simple recitation of steps, this guide elucidates the chemical rationale behind the chosen synthetic strategy, offers insights into reaction optimization, and presents a self-validating experimental workflow designed for reproducibility and success.
Overall Synthetic Strategy
The synthesis of the target scaffold is achieved through a multi-step sequence that constructs the fused thiazole ring onto a pre-functionalized thiophene precursor. The core strategy, adapted from established methodologies for related isomers, involves three key transformations:[6]
-
Nitration: Introduction of a nitro group onto a substituted bromothiophene core, which will later be converted into the amine required for cyclization.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a bromo substituent with a thiocyanate group. This step strategically installs the sulfur and carbon atoms needed for the thiazole ring.
-
Reductive Cyclization: Reduction of the nitro group to an amine, which undergoes spontaneous intramolecular cyclization by attacking the adjacent thiocyanate group to form the final thieno[2,3-d]thiazole ring system.
This sequence is both efficient and highly flexible, allowing for the synthesis of various derivatives by modifying the initial thiophene starting material.
Caption: High-level overview of the synthetic pathway.
Detailed Experimental Protocols
Part A: Synthesis of the Thiophene Precursor
The starting material for this synthesis is a suitably substituted thiophene. The following protocols detail the construction of the key intermediate required for the final cyclization.
Step 1: Nitration of Methyl 2-bromothiophene-5-carboxylate
-
Causality & Rationale: The nitration of the thiophene ring is a critical step to install the precursor to the amine. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-rich thiophene ring. The reaction is performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent over-nitration or degradation of the thiophene ring.
-
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add fuming nitric acid (1.2 equivalents) dropwise to concentrated sulfuric acid (5 mL per gram of starting material). Maintain the temperature below 10 °C.
-
Dissolve Methyl 2-bromothiophene-5-carboxylate (1.0 equivalent) in a minimal amount of concentrated sulfuric acid.
-
Add the thiophene solution dropwise to the nitrating mixture, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
The resulting precipitate (Methyl 2-bromo-3-nitrothiophene-5-carboxylate) is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried in vacuo.
-
Step 2: Nucleophilic Substitution with Sodium Thiocyanate
-
Causality & Rationale: This step replaces the bromo group with a thiocyanate (SCN) group. This is an SNAr reaction, where the electron-withdrawing nitro group activates the ring towards nucleophilic attack, facilitating the displacement of the bromide. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent solvents for this reaction as they are polar and aprotic, effectively solvating the cation (Na⁺) while leaving the thiocyanate nucleophile reactive.
-
Experimental Protocol:
-
To a solution of Methyl 2-bromo-3-nitrothiophene-5-carboxylate (1.0 equivalent) in dry DMF, add sodium thiocyanate (1.5 equivalents).
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the precipitated product (Methyl 2-thiocyanato-3-nitrothiophene-5-carboxylate) by vacuum filtration, wash with water, and dry. The crude product can be recrystallized from ethanol if necessary.
-
Part B: Reductive Cyclization to Form the Thieno[2,3-d]thiazole Core
Step 3: Synthesis of Methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate
-
Causality & Rationale: This final step is the hallmark of the synthesis. The nitro group is reduced to an amine using iron powder in acetic acid. This is a classic and effective method for nitro group reduction, particularly because it proceeds well in the presence of sulfur-containing functional groups that might be poisoned by catalytic hydrogenation methods (e.g., using Pd/C).[6] As the amine is formed, it is perfectly positioned to perform an intramolecular nucleophilic attack on the carbon atom of the adjacent thiocyanate group, leading to spontaneous cyclization and formation of the thermodynamically stable aromatic thieno[2,3-d]thiazole system.
-
Experimental Protocol:
-
Suspend Methyl 2-thiocyanato-3-nitrothiophene-5-carboxylate (1.0 equivalent) in glacial acetic acid.
-
Add iron powder (4-5 equivalents) portion-wise to the suspension. The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.
-
After the addition is complete, heat the mixture to 80-90 °C for 2-3 hours with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Dilute the filtrate with water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude Methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate can be purified by column chromatography or recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Caption: Step-by-step laboratory workflow diagram.
Data Summary and Characterization
The following table summarizes the key parameters for the synthesis. Note that yields are representative and may vary based on reaction scale and purity of reagents.
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1. Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0 - 5 | 1 - 2 | 85 - 95% |
| 2. SNAr | NaSCN | DMF | 50 - 60 | 4 - 6 | 90 - 98% |
| 3. Reductive Cyclization | Fe Powder | Acetic Acid | 80 - 90 | 2 - 3 | 75 - 85% |
Characterization of Final Product (Methyl 2-aminothieno[2,3-d]thiazole-5-carboxylate):
-
¹H NMR: Expect signals for the aromatic protons on the thiophene ring, a broad singlet for the -NH₂ protons (which is D₂O exchangeable), and a singlet for the methyl ester (-OCH₃) protons.
-
IR Spectroscopy: Look for characteristic peaks for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C=N stretching from the thiazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
An Alternative Strategy: The Gewald-Hantzsch Approach
An alternative, well-established method for synthesizing related heterocyclic systems is the Gewald aminothiophene synthesis .[7][8][9] This powerful multi-component reaction can produce highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur.[10]
Caption: Simplified mechanism of the Gewald reaction.
Following the Gewald synthesis, a subsequent Hantzsch-type thiazole synthesis could be employed, where the 2-aminothiophene intermediate reacts with an α-halocarbonyl compound to annulate the thiazole ring.[11][12] While powerful, this approach can sometimes lead to challenges in controlling regioselectivity, potentially yielding isomeric products. The primary protocol detailed in this note is often preferred for its direct and unambiguous route to the desired thieno[2,3-d]thiazole isomer.
Safety Precautions
-
Acids: Concentrated and fuming nitric and sulfuric acids are highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Solvents: DMF and DMSO are skin-absorbable. Handle with care and appropriate gloves.
-
Reactions: The nitration reaction is highly exothermic and must be controlled with slow addition and cooling. The neutralization with sodium bicarbonate will produce CO₂ gas; perform this step slowly to avoid excessive foaming.
-
Thiocyanates: Handle sodium thiocyanate with care, avoiding inhalation of dust.
Conclusion
The synthetic protocol detailed herein provides a reliable and efficient pathway to Methyl thieno[2,3-d]thiazole-5-carboxylate derivatives. By understanding the rationale behind each transformation—from the initial nitration to the key reductive cyclization—researchers can effectively troubleshoot and adapt this methodology for the creation of a diverse library of compounds. This scaffold continues to be a promising platform for the development of novel therapeutic agents, and this guide serves as a foundational tool for its exploration.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Putrov, G., Ziarani, G. M., & Varma, R. S. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2018(5), 209-246. [Link]
-
ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 755-758. [Link]
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Bahrami, K., & Kiani, F. (2015). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 80(18), 9151-9160. [Link]
-
Al-Ghorbani, M., & Al-Salahi, R. (2016). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of Chemical and Pharmaceutical Research, 8(4), 116-122. [Link]
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Lesyk, R., & Zimenkovsky, B. (2017). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules, 22(11), 1939. [Link]
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Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
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Organic Chemistry Portal. Thiazole synthesis. [Link]
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Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
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SynArchive. Hantzsch Thiazole Synthesis. [Link]
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ResearchGate. (2015). Thiazole formation through a modified Gewald reaction. [Link]
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El-Sayed, N., & El-Bendary, E. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1739-1755. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2020). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances, 10(56), 33887-33903. [Link]
-
Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 123-137. [Link]
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Eller, G. A., & Holzer, W. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. Arkivoc, 2001(2), 34-41. [Link]
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Salem, M. A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis and Biological Applications. To Chemistry Journal, 1(2), 80-88. [Link]
-
MySkinRecipes. Methyl thieno[2,3-d]thiazole-5-carboxylate. [Link]
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Sanna, A., et al. (2005). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[9][10]thieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. Arkivoc, 2005(15), 1-13. [Link]
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Application Notes & Protocols: Methyl Thieno[2,3-d]thiazole-5-carboxylate in Advanced Materials Science
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and drug development on the potential applications of Methyl thieno[2,3-d]thiazole-5-carboxylate. While primarily recognized as a versatile building block in medicinal chemistry, the inherent structural and electronic properties of the thieno[2,3-d]thiazole core suggest significant, yet largely unexplored, potential in the realm of advanced functional materials. This guide will elucidate these properties, propose novel applications in organic electronics, and provide detailed, field-proven protocols for the synthesis and derivatization of this promising heterocyclic compound.
Introduction to Methyl Thieno[2,3-d]thiazole-5-carboxylate: A Hidden Gem for Materials Science
Methyl thieno[2,3-d]thiazole-5-carboxylate, with the CAS Number 1909316-58-0, is a fused heterocyclic compound featuring a thiophene ring fused to a thiazole ring.[1][2] This molecular architecture results in a planar structure with potential for significant π-stacking interactions, a crucial characteristic for charge transport in organic electronic materials.[1] While its primary documented use is as an intermediate in the synthesis of pharmacologically active compounds,[3][4] a deeper analysis of its structure reveals properties highly desirable for materials science applications.
The thieno[2,3-d]thiazole core is an electron-rich system, and the presence of sulfur and nitrogen heteroatoms can facilitate intermolecular interactions and influence the material's electronic properties.[5] The methyl carboxylate group at the 5-position offers a reactive handle for a variety of chemical modifications, allowing for the fine-tuning of the molecule's electronic and physical properties.[1] This adaptability makes Methyl thieno[2,3-d]thiazole-5-carboxylate a compelling candidate for the development of novel organic semiconductors, dyes for solar cells, and components of advanced polymers.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₂S₂ | [1] |
| Molecular Weight | 199.3 g/mol | [1] |
| XLogP3-AA | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
Potential Applications in Materials Science
The unique structural and electronic features of the thieno[2,3-d]thiazole scaffold, as seen in related compounds, suggest several promising avenues for the application of Methyl thieno[2,3-d]thiazole-5-carboxylate in materials science.
Organic Light-Emitting Diodes (OLEDs)
The planarity and potential for π-conjugation in thieno[2,3-d]thiazole derivatives make them attractive candidates for use in OLEDs. Thienothiophene-based molecules have been successfully employed as emitters in OLEDs, demonstrating high quantum efficiencies.[6] By modifying Methyl thieno[2,3-d]thiazole-5-carboxylate to incorporate donor and acceptor moieties, it is plausible to design novel "donor-π-acceptor" (D-π-A) type emitters. The thieno[2,3-d]thiazole core would serve as the π-conjugated bridge, facilitating efficient intramolecular charge transfer, a key process for light emission in OLEDs.
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
The development of efficient organic sensitizers is crucial for advancing DSSC technology. Thiazolo[5,4-d]thiazole-based organic sensitizers have shown promise in this area, with demonstrated power conversion efficiencies of 5.6-6.1%.[7][8] The structural similarity of the thieno[2,3-d]thiazole core suggests that its derivatives could also function effectively as sensitizers. The methyl ester group of Methyl thieno[2,3-d]thiazole-5-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then act as an anchoring group to the TiO₂ surface of the solar cell. Further functionalization of the heterocyclic ring could be used to tune the absorption spectrum and energy levels of the dye for optimal performance.[5][9]
Nonlinear Optical (NLO) Materials
Organic dyes with a "donor-acceptor" architecture have been investigated for their NLO properties.[10] The synthesis of thieno[2,3-d]thiazole derived dyes has been explored for potential applications in this field.[10] The thieno[2,3-d]thiazole nucleus can act as an efficient π-bridge connecting electron-donating and electron-withdrawing groups, leading to a large molecular hyperpolarizability, which is a key requirement for NLO materials. The versatility of Methyl thieno[2,3-d]thiazole-5-carboxylate allows for the systematic introduction of various donor and acceptor groups to optimize the NLO response.
Experimental Protocols
The following protocols are designed to provide a starting point for researchers interested in exploring the materials science applications of Methyl thieno[2,3-d]thiazole-5-carboxylate. These are based on established synthetic methodologies for related thieno[2,3-d]thiazole derivatives.[11][12]
Protocol 1: Synthesis of Thieno[2,3-d]thiazole-5-carboxylic Acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial step for applications such as DSSCs where the carboxylic acid can act as an anchoring group.
Workflow Diagram:
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions related to this synthesis. Our goal is to empower you to improve your reaction yields and obtain high-purity final product.
Introduction to the Synthetic Strategy
The synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate is most effectively approached through a two-stage process. This strategy involves the initial construction of a thiazole ring system, followed by the annulation of a thiophene ring. This modular approach allows for better control over the reaction and purification of intermediates, ultimately leading to a higher yield and purity of the final product.
The overall synthetic workflow can be visualized as follows:
Common byproducts in the synthesis of thieno[2,3-d]thiazoles and their removal
Welcome to the technical support center for thieno[2,3-d]thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate challenges in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the thieno[2,3-d]thiazole core?
The construction of the thieno[2,3-d]thiazole system is typically approached by first synthesizing a substituted 2-aminothiophene, followed by the annelation (fusion) of the thiazole ring.
-
Thiophene Ring First Approach: This is the most prevalent strategy. It often begins with the Gewald reaction , a powerful multi-component condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[1][2] This intermediate is then elaborated to form the fused thiazole ring.
-
Thiazole Ring First Approach: While less common, it is also possible to construct the thiophene ring onto a pre-existing thiazole derivative.[3] This often involves reactions on functionalized thiazoles, such as those with chloroformyl or halogen substituents.[3][4]
The "thiophene-first" approach via the Gewald reaction is particularly popular due to its convergence and the ready availability of the starting materials.[2][5]
Q2: My Gewald reaction mixture has turned into a dark brown, tarry mess. What is the likely cause and how can I prevent it?
This is a very common issue, and it almost always points to one of two culprits: polymerization or the formation of complex polysulfides.[6]
Causality:
-
Excessive Heat: The Gewald reaction can be exothermic. If the reaction temperature is too high or not carefully controlled, starting materials or the reactive intermediates can polymerize, leading to insoluble, tar-like substances.[6]
-
Polysulfide Formation: Elemental sulfur can form long polysulfide chains, especially under basic conditions at elevated temperatures. These contribute to the dark coloration and can complicate product isolation.[6]
Preventative Measures & Troubleshooting:
-
Strict Temperature Control: Maintain the recommended temperature for your specific substrate. Use an ice bath to manage any initial exotherm.
-
Reagent Purity: Ensure your starting materials, particularly the carbonyl compound and the active methylene nitrile, are pure. Impurities can catalyze polymerization.[6]
-
Incremental Addition: Add the base (e.g., morpholine, triethylamine) or sulfur portion-wise to better control the reaction rate and temperature.
-
Salvage: While difficult, you can attempt to salvage the product. After the reaction, try quenching with a large volume of cold water or water/ice. The desired 2-aminothiophene often precipitates as a solid, which can be filtered off from the tarry mess. This crude solid will then require extensive purification.
Troubleshooting Guide: Byproduct Identification and Removal
Problem 1: My crude product contains unreacted starting materials and intermediates.
This issue arises from an incomplete reaction and is one of the most frequent sources of contamination.
Common Contaminants:
-
Unreacted carbonyl compounds (ketones/aldehydes).
-
Unreacted active methylene nitriles (e.g., malononitrile, ethyl cyanoacetate).
-
Knoevenagel-Cope condensation intermediate.[6]
-
Incompletely cyclized thiophene precursors (e.g., an aminothiophene that has not yet formed the thiazole ring).[4][7]
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for incomplete reactions.
Problem 2: I've observed an unexpected mass peak corresponding to the addition of a dimethylamino group.
This is a known, solvent-derived byproduct that can occur under specific conditions.
Causality: If you are performing a reaction, such as a Sandmeyer-type conversion of an amino group, and using Dimethylformamide (DMF) as the solvent, an unexpected nucleophilic substitution can occur.[4][7] The DMF can act as a source of dimethylamine, leading to the formation of a dimethylamino-substituted thieno[2,3-d]thiazole instead of the intended product (e.g., a halo-substituted derivative).[4][7]
Prevention and Removal:
-
Solvent Choice: The most effective prevention is to avoid DMF as a solvent for these types of transformations. Consider alternatives like acetonitrile or dioxane.
-
Purification: This byproduct often has a significantly different polarity compared to the desired product. It can typically be separated using silica gel column chromatography.
Byproduct Summary & Purification Strategies
| Byproduct Type | Common Cause | Recommended Purification Method |
| Unreacted Starting Materials | Incomplete reaction | Column Chromatography (often elute first) |
| Polymeric/Tarry Materials | High reaction temperature | Filtration after precipitation in cold water; product may require subsequent column chromatography.[6] |
| Incomplete Cyclization Intermediates | Insufficient energy/time for ring closure | Column Chromatography or Recrystallization |
| Solvent-Derived Adducts (e.g., from DMF) | Reactive solvent participation | Column Chromatography[4][7] |
Step-by-Step Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most versatile method for separating complex mixtures with components of varying polarities. The example below is a general guideline based on common literature procedures.[4][7]
Diagram of the Purification Workflow
Caption: Standard workflow for purification by flash column chromatography.
Methodology:
-
Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like Petroleum Ether (PE) or hexanes and a more polar solvent like Ethyl Acetate (EtOAc) is common.[4][7] Start with a low polarity mixture (e.g., 50:1 PE/EtOAc) and gradually increase the polarity (e.g., to 10:1 or 5:1 PE/EtOAc) to elute compounds of increasing polarity.[4][7]
-
Preparation:
-
Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder ("dry loading"). This prevents band broadening.
-
-
Packing and Running the Column:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting with the mobile phase, collecting fractions.
-
-
Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure desired product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified thieno[2,3-d]thiazole.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, provided a suitable solvent can be found. High-quality crystals can often be obtained from a DMF/Methanol solvent mixture.[8]
Principle of Causality: This technique works on the principle of differential solubility. The desired compound should be highly soluble in the chosen solvent or solvent system at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Methodology:
-
Solvent Selection: Choose a solvent system (e.g., DMF/MeOH, ethanol, or acetone[3]). The ideal solvent will fully dissolve your crude product when hot but cause it to precipitate upon cooling.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
-
Gewald reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Sabnis, R. W. (2000). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 41(35), 6775-6778.
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Kirsch, G., et al. (2002). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. Dyes and Pigments, 55(2-3), 137-144.
- Özdemir, Z., et al. (2025). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 14(1), e202500060.
- Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(ii), 34-41.
- Altowyan, M. S. (2022).
-
Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. Arkat USA. Retrieved January 19, 2026, from [Link]
- Othman, I. M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 923-939.
-
Othman, I. M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. (n.d.). SciELO. Retrieved January 19, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Salem, M. A. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2).
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- 8. Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations [mdpi.com]
Optimizing reaction conditions for the synthesis of "Methyl thieno[2,3-d]thiazole-5-carboxylate"
Welcome to the technical support center for the synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions and achieve high-yield, high-purity results.
Introduction to the Synthesis
The synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry, typically involves a multi-step process. A common and efficient strategy is the initial construction of a substituted 2-aminothiophene ring via the Gewald reaction, followed by the annulation of the thiazole ring. This guide will focus on a plausible and widely applicable synthetic route, addressing potential challenges at each stage.
Proposed Synthetic Pathway
A logical and experimentally supported pathway for the synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate is outlined below. This pathway is a composite of established methodologies for the synthesis of similar heterocyclic systems.
Caption: Proposed synthetic pathway for Methyl thieno[2,3-d]thiazole-5-carboxylate.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.
Issue 1: Low Yield in the Gewald Reaction (Step 1)
Question: My yield of Methyl 2-amino-4-methylthiophene-3-carboxylate is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the Gewald reaction are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Knoevenagel Condensation | The initial condensation between methyl acetoacetate and methyl cyanoacetate is a critical step.[2] If this equilibrium is unfavorable, the subsequent steps will be inefficient. | - Optimize Base: A weak base like morpholine or triethylamine is typically used. Consider screening other bases such as piperidine.[3] - Water Removal: The condensation produces water, which can inhibit the reaction. The use of a Dean-Stark trap or a drying agent can drive the equilibrium forward. |
| Dimerization of Intermediates | The α,β-unsaturated nitrile intermediate can undergo self-condensation, leading to undesired dimers. | - Temperature Control: Carefully control the reaction temperature. Running the reaction at a lower temperature may favor the intramolecular cyclization over intermolecular dimerization. - Slow Reagent Addition: Add the reagents, particularly the base, slowly and in a controlled manner to maintain a low concentration of reactive intermediates. |
| Polymerization and Tar Formation | At elevated temperatures, starting materials or intermediates can polymerize, resulting in a dark, tarry reaction mixture and reduced yield. | - Maintain Optimal Temperature: Avoid excessive heating. A typical temperature range for the Gewald reaction is 40-60°C.[1] - Purity of Reagents: Ensure the purity of your starting materials, as impurities can catalyze polymerization. |
| Inefficient Sulfur Reaction | The reaction of the intermediate with elemental sulfur can be slow or incomplete. | - Solvent Choice: The reaction is often performed in alcohols like methanol or ethanol.[1] However, a more polar aprotic solvent like DMF can sometimes improve the solubility of sulfur and intermediates. - Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in Gewald syntheses.[2] |
Issue 2: Difficulty in Thiazole Ring Formation (Step 2)
Question: I am struggling with the cyclization of the 2-aminothiophene precursor to form the thieno[2,3-d]thiazole ring. What are the critical parameters to consider?
Answer: The formation of the thiazole ring from a 2-aminothiophene precursor using carbon disulfide is a well-established method, but its success hinges on several key factors.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Low Reactivity of the Amino Group | The nucleophilicity of the 2-amino group is crucial for the initial attack on carbon disulfide. | - Base Selection: A suitable base is required to facilitate the reaction. Pyridine is commonly used as both a base and a solvent. Other tertiary amines can also be explored. |
| Decomposition of Dithiocarbamate Intermediate | The intermediate dithiocarbamate formed from the reaction of the amine with CS₂ can be unstable. | - Temperature Control: Maintain a controlled temperature during the reaction. Excessive heat can lead to decomposition. The reaction is often carried out at room temperature or with gentle heating. |
| Inefficient Cyclization | The intramolecular cyclization to form the thiazole ring may be slow. | - Reaction Time: Ensure a sufficient reaction time for the cyclization to complete. Monitoring the reaction by TLC is recommended. |
| Side Reactions with Carbon Disulfide | Carbon disulfide is a reactive molecule and can participate in side reactions. | - Stoichiometry: Use a controlled amount of carbon disulfide. A slight excess is often used to ensure complete reaction of the starting material. |
Issue 3: Impurities in the Final Product
Question: My final product, Methyl thieno[2,3-d]thiazole-5-carboxylate, is impure, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?
Answer: Impurities in the final product can originate from unreacted starting materials, side products from either of the main reaction steps, or decomposition products.
Common Impurities and Purification Strategies:
| Potential Impurity | Origin | Purification Method |
| Unreacted Methyl 2-amino-4-methylthiophene-3-carboxylate | Incomplete thiazole ring formation. | - Column Chromatography: Silica gel column chromatography is a highly effective method for separating the more polar starting material from the less polar product. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. - Recrystallization: If the polarity difference is not significant, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) may be effective. |
| Polymeric Byproducts | Side reactions during the Gewald synthesis. | - Filtration: Insoluble polymeric materials can often be removed by filtration of the crude reaction mixture. - Washing: Washing the organic extract with water and brine during the workup can help remove some polar impurities. |
| Sulfur Residue | Excess elemental sulfur from the Gewald reaction. | - Sodium Sulfite Wash: Washing the reaction mixture with an aqueous solution of sodium sulfite can help to remove unreacted elemental sulfur. |
| Unidentified Side Products | Dimerization, or other side reactions. | - Thorough Characterization: Use analytical techniques such as NMR, and LC-MS to identify the structure of the major impurities. This will provide clues about their origin and help in designing an effective purification strategy. - Preparative TLC or HPLC: For challenging separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Gewald reaction?
A1: The base in the Gewald reaction plays a catalytic role in the initial Knoevenagel condensation between the ketone (or aldehyde) and the active methylene compound (e.g., methyl cyanoacetate).[2] It deprotonates the active methylene compound, generating a nucleophilic carbanion that then attacks the carbonyl carbon of the ketone.
Q2: What are the safety precautions I should take when working with carbon disulfide?
A2: Carbon disulfide (CS₂) is a highly flammable, volatile, and toxic liquid.[4][5][6][7] It is crucial to handle it with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid sources of ignition, as CS₂ has a very low autoignition temperature. Chronic exposure can have severe health effects on the nervous system, cardiovascular system, and other organs.[4][5][6]
Q3: Can I use a different methylating agent instead of methyl iodide in the final step?
A3: Yes, other methylating agents can be used, such as dimethyl sulfate. However, methyl iodide is generally effective and easy to handle on a lab scale. When choosing an alternative, consider its reactivity, toxicity, and compatibility with the reaction conditions.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of both the Gewald reaction and the subsequent thiazole formation. Choose an appropriate solvent system that provides good separation of the starting materials, intermediates, and the product. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.
Q5: What are the expected spectroscopic signatures for the final product?
A5: For Methyl thieno[2,3-d]thiazole-5-carboxylate, you would expect to see characteristic signals in ¹H NMR for the methyl ester protons (a singlet around 3.9 ppm), the methyl group on the thiophene ring (a singlet around 2.5 ppm), and a singlet for the proton on the thiazole ring. In ¹³C NMR, you would expect signals for the carbonyl carbon of the ester, as well as the carbons of the fused heterocyclic rings. The IR spectrum should show a strong absorption for the ester carbonyl group (around 1720 cm⁻¹). Mass spectrometry should show the expected molecular ion peak.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction)
-
To a stirred solution of methyl acetoacetate (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Slowly add morpholine (0.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: Synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate
-
Dissolve Methyl 2-amino-4-methylthiophene-3-carboxylate (1.0 eq) in pyridine.
-
To this solution, add carbon disulfide (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
After the formation of the intermediate is complete, add methyl iodide (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for another 4-6 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the synthesis.
References
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel
-
Chemistry Carbon Disulfide. SATHEE. [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025-08-05). [Link]
-
Carbon disulfide. Wikipedia. [Link]
-
Carbon disulfide. DCCEEW. (2022-06-30). [Link]
-
(IUCr) Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Carbon Disulfide and Potential Occupational Exposure Risks. YouTube. (2022-08-03). [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Carbon Disulfide Acute Exposure Guideline Levels. NCBI. [Link]
-
Gewald reaction. Wikipedia. [Link]
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- 1. asianpubs.org [asianpubs.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. SATHEE: Chemistry Carbon Disulfide [sathee.iitk.ac.in]
- 5. Carbon disulfide - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Carbon Disulfide Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Reactions of Methyl Thieno[2,3-d]thiazole-5-carboxylate with Nucleophiles
Welcome to the technical support center for "Methyl thieno[2,3-d]thiazole-5-carboxylate." This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during nucleophilic substitution reactions. Our goal is to equip you with the knowledge to anticipate and mitigate side reactions, ensuring the integrity and success of your experiments.
Understanding the Reactivity of the Thieno[2,3-d]thiazole Core
The methyl thieno[2,3-d]thiazole-5-carboxylate scaffold is a valuable building block in medicinal chemistry.[1] Its fused heterocyclic system, containing both thiophene and thiazole rings, presents multiple sites for functionalization.[2] The electron-withdrawing methyl carboxylate group at the 5-position significantly influences the reactivity of the bicyclic system, making it susceptible to a range of nucleophilic attacks. While this reactivity is advantageous for synthesizing diverse derivatives, it also opens avenues for several potential side reactions that can complicate product purification and reduce yields.
This guide will focus on the most common side reactions observed when treating methyl thieno[2,3-d]thiazole-5-carboxylate with various nucleophiles and provide actionable strategies to control your reaction outcomes.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific problems you might face, providing explanations for their cause and step-by-step protocols to resolve them.
Issue 1: Unexpected Ester Hydrolysis or Transesterification
Question: I am attempting a nucleophilic substitution on the thieno[2,3-d]thiazole ring, but I am observing significant amounts of the corresponding carboxylic acid or a different ester in my crude product mixture. What is happening and how can I prevent it?
Root Cause Analysis:
The ester group at the 5-position is a prime target for nucleophiles, including residual water or alcoholic solvents, especially under basic or acidic conditions.[2] This leads to two common side reactions:
-
Hydrolysis: Reaction with water to form the corresponding carboxylic acid. This is often catalyzed by trace amounts of acid or base.
-
Transesterification: Reaction with an alcohol solvent or a nucleophile containing a hydroxyl group, resulting in the exchange of the methyl group for a different alkyl or aryl group.[2]
Mechanism of Ester Hydrolysis (Base-Catalyzed):
Caption: Base-catalyzed hydrolysis of the methyl ester.
Preventative Measures and Protocols:
To minimize these unwanted reactions, stringent control of reaction conditions is paramount.
Protocol 1: Anhydrous Reaction Setup
-
Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents like DMF, DMSO, and THF should be obtained from a solvent purification system or stored over molecular sieves (3Å or 4Å).
-
Reagents: Ensure all nucleophiles and bases are anhydrous. Solid reagents should be dried under high vacuum.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Table 1: Recommended Solvents and Drying Agents
| Solvent | Boiling Point (°C) | Common Drying Agent |
| Tetrahydrofuran (THF) | 66 | Sodium/Benzophenone |
| N,N-Dimethylformamide (DMF) | 153 | Molecular Sieves (4Å) |
| Dichloromethane (DCM) | 40 | Calcium Hydride (CaH₂) |
| Acetonitrile (MeCN) | 82 | Calcium Hydride (CaH₂) |
Troubleshooting Workflow for Ester Hydrolysis:
Caption: Decision tree for troubleshooting ester-related side reactions.
Issue 2: Ring-Opening or Degradation of the Thieno[2,3-d]thiazole Core
Question: My reaction with a strong nucleophile or base results in a complex mixture of unidentifiable products, and I am unable to isolate my desired compound. Is the heterocyclic ring system unstable?
Root Cause Analysis:
While generally robust, the thieno[2,3-d]thiazole ring system can be susceptible to degradation under harsh reaction conditions, particularly with strong, hard nucleophiles or bases at elevated temperatures. The thiazole portion of the fused ring can be prone to nucleophilic attack, leading to ring-opening. This is more likely to occur with highly reactive organometallic reagents or sterically unhindered, highly basic alkoxides. In some cases, lithiation reactions have been shown to induce ring-opening of the isothiazole ring in related thieno[3,2-d]isothiazole systems.[3]
Preventative Measures and Protocols:
-
Choice of Nucleophile/Base: Opt for softer, less basic nucleophiles where possible. If a strong base is required, use a non-nucleophilic, sterically hindered base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a proton sponge.
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Start reactions at 0°C or even -78°C and slowly warm to room temperature.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.
Protocol 2: Low-Temperature Nucleophilic Addition
-
Dissolve the methyl thieno[2,3-d]thiazole-5-carboxylate in a suitable anhydrous solvent (e.g., THF) in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to the desired starting temperature (e.g., -78°C using a dry ice/acetone bath).
-
Slowly add the nucleophile or base dropwise via a syringe pump over an extended period (e.g., 30-60 minutes) to maintain a low localized concentration.
-
Stir the reaction at the low temperature for a predetermined time, monitoring its progress by TLC.
-
If no reaction occurs, allow the mixture to slowly warm to a higher temperature (e.g., 0°C or room temperature) while continuing to monitor.
-
Quench the reaction promptly upon completion by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride for organometallic reagents).
Issue 3: Competing Nucleophilic Attack at the Thiazole Ring
Question: I am trying to perform an amidation of the ester with an amine, but I am getting a side product that appears to be the result of the amine attacking the thiazole ring. How can I improve the selectivity for amidation?
Root Cause Analysis:
Amines can act as nucleophiles at both the ester carbonyl and electrophilic centers on the heterocyclic ring. While amidation of the ester is generally the more favorable pathway, competing reactions can occur, especially with more reactive amines or at higher temperatures. In some cases, particularly with activated thieno[2,3-d]thiazoles (e.g., those with a leaving group at the 2-position), nucleophilic aromatic substitution (SNAᵣ) can compete with ester aminolysis.[4][5]
Improving Selectivity for Amidation:
To favor the desired amidation reaction, one can either increase the reactivity of the ester carbonyl or decrease the nucleophilicity of the amine at the ring.
Protocol 3: Activated Ester for Amidation
-
Hydrolysis to the Carboxylic Acid: First, carefully hydrolyze the methyl ester to the corresponding carboxylic acid using a mild base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature.
-
Acid Chloride Formation: Convert the resulting carboxylic acid to the more reactive acid chloride by treating it with a reagent such as oxalyl chloride or thionyl chloride in an anhydrous solvent like DCM with a catalytic amount of DMF.
-
Amidation: React the crude acid chloride directly with the desired amine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0°C to room temperature. This two-step process often provides cleaner conversion to the amide with fewer side products.
Table 2: Comparison of Amidation Methods
| Method | Advantages | Disadvantages |
| Direct Aminolysis | One-step, simpler procedure. | Can be slow, may require high temperatures leading to side reactions. |
| Activated Ester (via Acid Chloride) | Faster reaction, often at lower temperatures. Higher yields and purity. | Two-step process, requires handling of moisture-sensitive reagents. |
Frequently Asked Questions (FAQs)
Q1: Can I use Grignard or organolithium reagents with this compound?
A1: Extreme caution is advised. These are very strong and hard nucleophiles that are highly likely to react with the ester group. Furthermore, they can deprotonate the ring or even induce ring-opening.[3] If you must use such reagents, it is highly recommended to first protect or modify the ester group and to use low temperatures (-78°C) with slow addition.
Q2: I am seeing an unexpected dimethylamino-substituted product when using DMF as a solvent at high temperatures. Where is this coming from?
A2: This is a known side reaction when using DMF as a solvent with certain heterocyclic systems at elevated temperatures, especially in the presence of a base or activating agent.[4][5] DMF can decompose to generate dimethylamine, which then acts as a nucleophile. To avoid this, consider using an alternative high-boiling polar aprotic solvent like DMSO or sulfolane, or conduct the reaction at a lower temperature if possible.
Q3: What are the best analytical techniques to monitor these reactions and identify side products?
A3: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): For rapid, real-time monitoring of the consumption of starting material and the appearance of new products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of the starting material, desired product, and any side products in the crude reaction mixture. This can provide immediate clues about hydrolysis, amidation, or other transformations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the final purified product and can also be used to analyze crude reaction mixtures to quantify the ratio of products to byproducts.
References
-
Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(2), 34-41. Available from: [Link]
-
Li, J., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(1), 108-125. Available from: [Link]
-
ResearchGate. Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. Available from: [Link]
-
Costa, S. P. G., et al. (1998). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. Anales de Quimica, 94(4-5), 186-188. Available from: [Link]
-
Clarke, K., & Scrowston, R. M. (1982). Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives. Australian Journal of Chemistry, 35(2), 393-403. Available from: [Link]
-
Di Stefano, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(15), 4437. Available from: [Link]
Sources
Technical Support Center: Scaling the Synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate for Library Synthesis
Introduction
Welcome to the technical support guide for the synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate. This fused heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery programs. Thiophene and thiazole moieties are considered "privileged structures" due to their prevalence in biologically active compounds, where they can modulate properties like solubility, receptor binding, and metabolic stability.[1][2][3]
Scaling up the synthesis of this core structure for library generation presents unique challenges, moving beyond simple proof-of-concept to robust, reproducible, and parallel-friendly methodologies. This guide provides a recommended synthetic strategy, detailed protocols, and an in-depth troubleshooting section in a question-and-answer format to address common issues encountered during scale-up and library production.
Recommended Synthetic Strategy: A Convergent Approach
For library synthesis, a convergent and robust strategy is paramount. We recommend a multi-step synthesis that builds the thiazole ring onto a pre-functionalized thiophene core. This approach is analogous to the well-established Hantzsch thiazole synthesis, known for its reliability and broad substrate scope.[4][5][6] The key steps involve the synthesis of a 2-amino-3-halothiophene intermediate followed by cyclization with a thioamide equivalent.
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
Stage 1: Synthesis of Methyl 2-amino-3-bromothiophene-4-carboxylate
This protocol is adapted from standard thiophene functionalization procedures.
Materials:
-
Methyl 2-aminothiophene-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve Methyl 2-aminothiophene-4-carboxylate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The succinimide byproduct will precipitate as a white solid.
-
Stir the reaction at 0 °C for 1 hour after the addition is complete.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Stage 2: Synthesis of Methyl thieno[2,3-d]thiazole-5-carboxylate
This step employs a Hantzsch-type cyclization. The reaction involves reacting an α-halocarbonyl equivalent (in this case, the bromo-aminothiophene) with a thioamide.[6][7]
Materials:
-
Methyl 2-amino-3-bromothiophene-4-carboxylate (from Stage 1)
-
Thioacetamide
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Triethylamine (TEA) or another suitable base
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine the crude Methyl 2-amino-3-bromothiophene-4-carboxylate (1.0 eq) and thioacetamide (1.2 eq) in ethanol.
-
Add triethylamine (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the formation of the product by TLC or LC-MS. A new, more nonpolar spot should appear.
-
Upon completion, cool the reaction mixture to room temperature. The product may begin to precipitate.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude target compound. For library synthesis, this material may be of sufficient purity. For more stringent requirements, recrystallization from ethanol or isopropanol is recommended.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis and scale-up process in a direct question-and-answer format.
Stage 1: Bromination Issues
Q1: The bromination reaction is sluggish or incomplete, even after extended reaction time. What should I do?
A1:
-
Cause: Incomplete conversion is often due to reagent quality or insufficient activation. NBS can degrade over time; use a freshly opened bottle or recrystallize old NBS from water. The solvent must be anhydrous, as water can react with NBS.
-
Solution: Ensure your acetonitrile is truly anhydrous. You can try switching to a different solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), although MeCN is generally effective. If the issue persists, a slight excess of NBS (up to 1.1 eq) can be used, but be cautious as this can lead to di-bromination.
Q2: I am seeing significant amounts of a di-brominated side product by LC-MS. How can I prevent this?
A2:
-
Cause: Over-bromination occurs when the reaction temperature is too high or the NBS is added too quickly, leading to localized high concentrations. The electron-rich aminothiophene ring is highly activated and susceptible to multiple halogenations.
-
Solution: The key is strict temperature control. Maintain the reaction at 0 °C or even slightly lower (-5 to 0 °C). Add the NBS slowly and in small portions to avoid temperature spikes. Ensure vigorous stirring to quickly disperse the reagent. Using exactly 1.0 eq of NBS can also help, though it may lead to incomplete conversion of the starting material.
Stage 2: Cyclization & Purification Challenges
Q3: The yield of the final cyclization step is low. What are the likely causes?
A3:
-
Cause: Low yields in Hantzsch-type syntheses can stem from several factors:
-
Inefficient Ring Closure: The intramolecular nucleophilic attack to form the thiazole ring may be slow.
-
Side Reactions: The thioacetamide can decompose upon prolonged heating. The bromo-intermediate can also undergo other reactions if the cyclization is not efficient.
-
Product Solubility: The product might have some solubility in the work-up solvent (water/ethanol mixture), leading to losses during filtration.
-
-
Solution:
-
Temperature & Time: Ensure the reaction is at a full, gentle reflux. You can extend the reaction time to 8-12 hours, monitoring by TLC/LC-MS to see if the product concentration increases.
-
Base Selection: While triethylamine is common, a stronger, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) could potentially facilitate the final dehydration step of the cyclization more effectively.
-
Work-up: When pouring into water, ensure the water is ice-cold to maximize precipitation. Minimize the amount of ethanol used for washing the filtered product.
-
Q4: My final product is a dark, oily solid that is difficult to purify. What went wrong?
A4:
-
Cause: Dark coloration often points to decomposition products, likely from the thioacetamide or the thiophene ring itself under prolonged heating. Oily consistency suggests impurities are preventing crystallization.
-
Solution:
-
Reaction Conditions: Avoid excessive heating. Use a temperature-controlled heating mantle and ensure the reflux is not overly vigorous. Shortening the reaction time, even at the cost of some conversion, might yield a cleaner crude product.
-
Purification Strategy: If the crude product is oily, avoid direct recrystallization. First, try to purify it via column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point. Once a purer fraction is obtained, it can be recrystallized to get a clean, solid product. For library synthesis where chromatography is undesirable, a "trituration" step can be effective. Stir the crude oil in a solvent where the product is sparingly soluble but impurities are soluble (e.g., cold diethyl ether or a hexanes/ethyl acetate mixture). This can often induce crystallization and wash away soluble impurities.
-
General FAQs for Library Synthesis
Q5: Can this synthesis be adapted for a parallel synthesizer?
A5: Yes, this synthetic route is well-suited for parallel synthesis. The reaction conditions are robust. For Stage 2, using sealed reaction vials in a heated aluminum block is effective. The work-up, involving precipitation and filtration, can be streamlined using a multi-well filtration block.
Q6: Are there alternative reagents I can use for the cyclization step?
A6: Yes. Instead of thioacetamide, you can use other thioamides to introduce diversity at the 2-position of the thiazole ring. For the core synthesis, potassium thiocyanate (KSCN) can also be used, which would lead to a 2-aminothieno[2,3-d]thiazole intermediate that could be further functionalized. This is a common strategy in related heterocyclic syntheses.[8][9]
Q7: What is the most critical quality control check between steps?
A7: For Stage 1, a simple ¹H NMR or LC-MS of the crude product is crucial to confirm the monobromination and the absence of starting material before proceeding. Impurities from this stage will complicate the cyclization and final purification. For Stage 2, LC-MS is invaluable to confirm the mass of the desired product and assess the purity of the crude precipitate.
Reaction Mechanism Overview
Understanding the mechanism helps in troubleshooting. The Hantzsch-type synthesis proceeds via initial nucleophilic attack of the thioamide sulfur onto the carbon bearing the bromine, followed by intramolecular cyclization and dehydration.
Caption: Key steps in the Hantzsch-type thiazole formation.
Data Summary Table
| Step | Reaction | Key Reagents | Typical Yield | Purity (Crude) | Notes |
| 1 | Bromination | NBS, MeCN | 85-95% | >90% | Strict temperature control (0 °C) is critical. |
| 2 | Cyclization | Thioacetamide, EtOH, TEA | 70-85% | >95% | Product precipitates upon cooling and water addition. |
References
-
National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]
-
Molecules. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]
-
International Journal of Biomedical Investigation. Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review. Available at: [Link]
-
ES Food & Agroforestry. Synthetic Procedures, Properties, and Applications of Thiophene-based Azo Scaffolds. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
-
ResearchGate. (PDF) Thiazole formation through a modified Gewald reaction. Available at: [Link]
-
Bentham Science. Recent Development in the Synthesis of Thiazoles. Available at: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
PubMed. Thiazole Formation Through a Modified Gewald Reaction. Available at: [Link]
-
ARKAT USA. Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in. Available at: [Link]
-
National Institutes of Health (NIH). Thiazole formation through a modified Gewald reaction. Available at: [Link]
-
Wikipedia. Gewald reaction. Available at: [Link]
-
ResearchGate. Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. Available at: [Link]
-
National Institutes of Health (NIH). Heterocycles in Medicinal Chemistry. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting guide for thieno[2,3-d]thiazole ring formation
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of the thieno[2,3-d]thiazole scaffold. This important heterocyclic motif is a cornerstone in many pharmacologically active compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure in your experiments.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific, common problems encountered during the synthesis of thieno[2,3-d]thiazole derivatives, particularly those routes proceeding via a 2-aminothiophene intermediate formed by methods like the Gewald reaction.
Question 1: My overall yield for the thieno[2,3-d]thiazole synthesis is consistently low (<30%). What are the most critical factors to investigate?
Answer: Low yields in multi-step heterocyclic synthesis are a frequent issue, but can often be resolved by systematically evaluating several key areas.[1] The cause is rarely a single error, but rather a combination of suboptimal conditions.
-
Purity of Starting Materials and Reagents: This is the most common and often overlooked cause.
-
The 2-Aminothiophene Intermediate: If you are using a Gewald reaction to prepare this precursor, ensure it is pure.[2][3] Residual base (e.g., triethylamine, piperidine) or unreacted elemental sulfur can interfere with subsequent cyclization steps. The aminothiophene can also be susceptible to oxidation or decomposition on storage.
-
Reagents for Cyclization: Reagents like carbon disulfide, isothiocyanates, or α-halocarbonyls used to build the thiazole ring must be of high purity. For example, α-haloketones can self-condense or decompose, while thioamides can be hygroscopic.[4]
-
Solvents: Ensure solvents are anhydrous where required.[1][5] Reactions involving strong bases or reactive intermediates are often sensitive to moisture.
-
-
Reaction Conditions: Heterocyclic ring formation is highly sensitive to the reaction environment.
-
Temperature Control: Many cyclization reactions require heating to overcome the activation energy for ring closure. However, excessive heat can lead to product decomposition or polymerization.[1] Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal balance between reaction rate and product stability.
-
Base and Solvent Selection: The choice of base and solvent is critical. The base must be strong enough to deprotonate the necessary positions for nucleophilic attack but not so strong as to cause unwanted side reactions. The solvent must fully dissolve the reactants while being compatible with the reaction conditions.[6][7]
-
-
Atmospheric Control: If your intermediates or reagents are sensitive to air, all manipulations must be performed under an inert atmosphere (e.g., Nitrogen or Argon).[1] This prevents oxidation, which is a common pathway for deactivating starting materials and degrading products.
-
Work-up and Purification Losses: Significant product loss can occur during the isolation phase.[5]
-
Ensure complete extraction by using an adequate volume of solvent and performing multiple extractions.
-
When performing column chromatography, deactivation of silica gel with a small percentage of triethylamine in the eluent can prevent acid-sensitive products from degrading on the column.
-
Below is a troubleshooting decision tree to guide your investigation into low yields.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My reaction produces an intractable oil or gum instead of the expected crystalline solid. How can I isolate my product?
Answer: The formation of a non-solid product is a common frustration, often indicating the presence of impurities that inhibit crystallization.[8]
-
First, confirm product formation: Before attempting crystallization, analyze a small sample of the oil by NMR or LC-MS to confirm that the desired product is present and to estimate its purity. If the product is not there, you must return to troubleshooting the reaction itself.
-
Re-purify: If the desired product is present but impure, another round of column chromatography using a shallower gradient may be necessary to remove closely-eluting impurities.
-
Induce Crystallization:
-
Trituration: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate). Then, slowly add a non-polar "anti-solvent" (e.g., hexanes, pentane) with vigorous stirring or scratching of the flask wall with a glass rod. If the product is insoluble in the mixture, it may precipitate as a solid.
-
Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly and undisturbed in a fume hood, perhaps with a loosely fitting cap.
-
Seed Crystal: If you have ever successfully made a solid batch, use a tiny crystal from that batch to seed the supersaturated solution of your oil.
-
Question 3: The reaction to form the thiazole ring is not working; I only recover the 2-aminothiophene starting material. What is the likely cause?
Answer: Complete failure of the reaction points to a fundamental issue with one of the core components.
-
Inactive Reagents: This is the most probable cause.
-
Base: If using a tertiary amine base like triethylamine, ensure it is fresh and dry. Old bottles can absorb atmospheric moisture and carbon dioxide, reducing their effectiveness.
-
Electrophile: The reagent used for cyclization (e.g., α-haloketone) may have decomposed. Check its integrity before use.
-
-
Insufficient Temperature: The activation energy for the intramolecular cyclization step can be significant. If you are running the reaction at room temperature, it may require heating. A good starting point is to reflux in a solvent like ethanol or isopropanol.
-
Incorrect Stoichiometry: Double-check your calculations to ensure the reagents were added in the correct molar ratios.[5]
-
Mechanistic Inhibition: The 2-amino group of the thiophene is the key nucleophile. If it is protonated by an acidic medium or sterically hindered by bulky substituents, its nucleophilicity will be drastically reduced, preventing the initial attack required for ring formation.
Frequently Asked Questions (FAQs)
Question 1: What is a reliable and common synthetic pathway to the thieno[2,3-d]thiazole core?
Answer: A widely used and versatile method is the annulation of a thiazole ring onto a pre-formed 2-aminothiophene. This is often accomplished via a two-stage process starting with the Gewald reaction.[2][3]
-
Stage 1: Gewald Aminothiophene Synthesis: A ketone or aldehyde is condensed with an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) in the presence of elemental sulfur and a base (typically an amine like morpholine or triethylamine). This multicomponent reaction efficiently assembles a polysubstituted 2-aminothiophene.[9]
-
Stage 2: Thiazole Ring Annulation: The resulting 2-aminothiophene is then reacted with a suitable two-carbon electrophile to form the fused thiazole ring. The choice of this reagent determines the substitution pattern on the thiazole ring. A classic example is the reaction with an α-haloketone, which proceeds via a Hantzsch-type mechanism.[4][10]
The overall workflow is summarized in the diagram below.
Caption: General synthetic workflow to thieno[2,3-d]thiazoles.
Question 2: How does the mechanism of the thiazole ring formation (Hantzsch-type) influence potential side reactions?
Answer: Understanding the mechanism is key to predicting and avoiding byproducts. In a Hantzsch-type synthesis, the sulfur atom of the thioamide (or in this case, the nucleophilic 2-amino group and a sulfur source) attacks the α-halocarbonyl.[4][11]
Caption: Key steps in the thiazole ring formation.
Potential Issues:
-
Step 1: If the 2-aminothiophene is not sufficiently nucleophilic or if the α-halocarbonyl is sterically hindered, this initial step will be slow or may not occur.
-
Side Reactions of the α-halocarbonyl: The α-halocarbonyl can undergo self-condensation under basic conditions, leading to unwanted polymeric material. It can also be susceptible to substitution by other nucleophiles present in the reaction mixture.
Key Experimental Protocols
Protocol 1: Synthesis of a 2-Aminothiophene Intermediate via Gewald Reaction
This protocol is a representative example. Molar equivalents and substrates should be adapted for specific target molecules.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile, 1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (5-10 mL per mmol of ketone).
-
Base Addition: Add a catalytic amount of a secondary amine base, such as morpholine or piperidine (0.1-0.2 eq.), to the suspension.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) with vigorous stirring. The reaction is often marked by the dissolution of the sulfur and a color change. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 12 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove impurities, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Protocol 2: Annulation to form the Thieno[2,3-d]thiazole Ring
-
Setup: In a round-bottom flask, dissolve the purified 2-aminothiophene (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add the α-halo-ketone (e.g., 2-chloroacetone, 1.1 eq.).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC, watching for the disappearance of the 2-aminothiophene spot.
-
Work-up: Upon completion, cool the reaction mixture. The product, often an intermediate salt, may precipitate. Filter the solid and wash with a small amount of cold solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or DMF/water).
Summary of Reaction Parameters
For the Gewald reaction, the choice of base and solvent can significantly impact the outcome. The following table provides a general guide.
| Parameter | Condition | Rationale & Causality |
| Base | Morpholine, Piperidine | Catalyzes the initial Knoevenagel condensation. Its moderate basicity minimizes side reactions.[3] |
| Triethylamine | Can also be used, but its higher volatility may require a sealed system for prolonged reactions. | |
| Solvent | Ethanol, Methanol | Protic solvents that effectively dissolve reactants and facilitate the reaction mechanism. |
| DMF, Dioxane | Aprotic polar solvents can be used for less soluble substrates but require more rigorous drying. | |
| Temperature | 60 - 80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without causing significant decomposition of reactants or products.[7] |
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Wikipedia. (n.d.). Thiazole. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. [Link]
-
Guo, Y., et al. (2025). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. ResearchGate. [Link]
-
Salem, M. A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). [Link]
-
Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. ResearchGate. [Link]
-
Reddit r/Chempros. (2024). What are some common causes of low reaction yields?. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(3), 1548-1565. [Link]
-
O'Brien, C., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
ChemTube3D. (n.d.). Thiazole Formation - Thioamides. University of Liverpool. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
YouTube. (2019). synthesis of thiazoles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. purkh.com [purkh.com]
- 7. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Gewald Reaction [organic-chemistry.org]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
- 11. chemtube3d.com [chemtube3d.com]
Technical Support Center: Preventing Decomposition of Methyl thieno[2,3-d]thiazole-5-carboxylate
Welcome to the technical support center for Methyl thieno[2,3-d]thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the storage and handling of this compound. Our goal is to ensure the long-term stability and integrity of your samples.
I. Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section addresses specific issues you may encounter during the storage and use of Methyl thieno[2,3-d]thiazole-5-carboxylate, providing explanations for the underlying causes and actionable solutions.
Issue 1: Gradual loss of purity or appearance of unknown peaks in analytical data (e.g., HPLC, NMR) over time.
Question: I've noticed a decline in the purity of my Methyl thieno[2,3-d]thiazole-5-carboxylate sample after several weeks of storage. What could be the cause?
Answer: The primary suspect for the degradation of Methyl thieno[2,3-d]thiazole-5-carboxylate is hydrolysis of the methyl ester group.[1][2][3] This reaction is catalyzed by the presence of moisture, which can be introduced from the atmosphere each time the container is opened. The thieno[2,3-d]thiazole core itself is a relatively stable heterocyclic system, but the ester functional group is susceptible to cleavage in the presence of water, leading to the formation of the corresponding carboxylic acid and methanol.[1][2][3]
Root Cause Analysis & Prevention:
-
Moisture Exposure: Even brief exposure to ambient air can introduce enough moisture to initiate hydrolysis, especially over extended periods. Hygroscopic chemicals readily absorb moisture from their surroundings, which can lead to compromised quality and reduced efficacy.[4][5]
-
Temperature Fluctuations: Storing the compound at room temperature or in areas with significant temperature swings can accelerate the rate of hydrolytic decomposition.
Recommended Actions:
-
Inert Atmosphere Storage: For long-term storage, it is crucial to keep the compound under a dry, inert atmosphere such as nitrogen or argon.[6][7] This displaces moisture-laden air and minimizes the risk of hydrolysis.
-
Use of Desiccants: Store the container inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.[4][8][9] This will help to absorb any moisture that may be present in the storage environment.
-
Proper Sealing: Ensure the container is tightly sealed after each use. For vials with septa, repeated puncturing can compromise the seal. It is advisable to use fresh septa or transfer the required amount to a separate vial for daily use. Using parafilm to wrap the cap can provide an additional barrier against moisture ingress.[7][10]
-
Controlled Temperature: Store the compound at the recommended temperature, typically refrigerated (2-8 °C), to slow down the rate of any potential degradation reactions. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[5]
Issue 2: Discoloration or change in the physical appearance of the solid compound.
Question: My once white or off-white powder of Methyl thieno[2,3-d]thiazole-5-carboxylate has started to turn yellow or brown. What does this indicate?
Answer: Discoloration can be a sign of decomposition, potentially due to photolytic or thermal degradation. While the thieno[2,3-d]thiazole ring system is generally stable, prolonged exposure to light, especially UV radiation, or elevated temperatures can induce degradation pathways.[11]
Root Cause Analysis & Prevention:
-
Photodegradation: Exposure to light can provide the energy to initiate photochemical reactions, leading to the formation of colored impurities. Thiazole derivatives with aryl substituents can be susceptible to photodegradation.[11]
-
Thermal Stress: Although many thiazole-based compounds are thermally stable at moderate temperatures, prolonged exposure to heat can lead to decomposition.[12][13]
Recommended Actions:
-
Protection from Light: Store the compound in an amber or opaque vial to protect it from light.[7] If the original container is clear, place it inside a light-blocking secondary container.
-
Controlled Temperature Storage: Adhere to the recommended storage temperature. Avoid storing the compound near heat sources or in direct sunlight.
II. Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal long-term storage conditions for Methyl thieno[2,3-d]thiazole-5-carboxylate?
A1: For optimal long-term stability, Methyl thieno[2,3-d]thiazole-5-carboxylate should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, light-resistant container at refrigerated temperatures (2-8 °C).[6][7] Storing the container within a desiccator provides an additional layer of protection against moisture.[8]
Q2: Can I store this compound in a standard laboratory freezer (-20 °C)?
A2: While lower temperatures generally slow down chemical reactions, freezing is not always better and can introduce complications. A significant concern with freezing is the increased risk of moisture condensation when the container is removed and opened before it has fully warmed to room temperature.[5] If freezing is necessary, it is critical to allow the container to equilibrate to ambient temperature for a sufficient amount of time before opening. For most applications, refrigeration (2-8 °C) provides a good balance between slowing degradation and minimizing condensation risk.
Q3: How should I handle the compound for routine experimental use?
A3: To maintain the integrity of the bulk supply, it is best practice to aliquot the compound into smaller, single-use or short-term use vials. This minimizes the number of times the primary container is opened, reducing the risk of introducing atmospheric moisture and other contaminants. When handling the solid, do so in a dry environment, such as a glove box or under a stream of inert gas.
Chemical Stability and Decomposition
Q4: What are the likely decomposition products of Methyl thieno[2,3-d]thiazole-5-carboxylate?
A4: The most probable decomposition product resulting from hydrolysis is thieno[2,3-d]thiazole-5-carboxylic acid . This occurs through the cleavage of the methyl ester bond.[1][14] Other minor degradation products could arise from more complex pathways involving the heterocyclic ring system under harsh conditions (e.g., strong acid/base, high heat, or UV light), but hydrolysis is the most common concern under typical storage conditions.
Q5: Is Methyl thieno[2,3-d]thiazole-5-carboxylate sensitive to acidic or basic conditions?
A5: Yes, the ester group is susceptible to both acid- and base-catalyzed hydrolysis.[1][2][15] The rate of hydrolysis is significantly accelerated in the presence of acids or bases. Therefore, it is crucial to avoid storing the compound in solutions that are not neutral or buffered appropriately for your experimental needs. Alkaline hydrolysis of esters is generally faster and irreversible compared to acid-catalyzed hydrolysis.[1][2]
III. Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Light Exposure | Store in amber or opaque vials | Prevents potential photodegradation.[11] |
| Moisture Control | Use a desiccator and ensure tight sealing | Minimizes exposure to atmospheric moisture, the primary cause of hydrolysis.[4][8] |
| Handling | Aliquot for daily use; allow to warm to room temperature before opening | Prevents contamination and moisture condensation in the bulk supply.[5] |
IV. Visual Guides
Decision Tree for Troubleshooting Decomposition
Caption: Troubleshooting decomposition of Methyl thieno[2,3-d]thiazole-5-carboxylate.
Proposed Hydrolytic Decomposition Pathway
Caption: Primary hydrolytic decomposition pathway.
V. References
-
Benchchem. Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. Available from:
-
Reddit. How to store reagents under an inert gas. Available from:
-
Indiana University. Storage of Laboratory Chemicals: Research Safety. Available from:
-
Terra Universal. Moisture-Free Storage: Nitrogen or Desiccant?. Available from:
-
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. Available from:
-
Desiccant Uses And Benefits Explained For 2025. Available from:
-
Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents. Available from:
-
PMC - NIH. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Available from:
-
Chemical Storage. Available from:
-
Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. Available from:
-
Physics Forums. Keeping moisture-sensitive chemicals dry. Available from:
-
Chemguide. Hydrolysing esters. Available from:
-
YouTube. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available from:
-
YouTube. Mechanism of ester hydrolysis. Available from:
-
ACS Publications. Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Available from:
-
Science discussions. Mechanisms of Ester hydrolysis. Available from:
-
ACS Publications. Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. Available from:
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- 15. pubs.acs.org [pubs.acs.org]
Analytical challenges in the characterization of "Methyl thieno[2,3-d]thiazole-5-carboxylate" isomers
Welcome to the technical support center for the analytical characterization of Methyl thieno[2,3-d]thiazole-5-carboxylate isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and identifying these closely related compounds. Here, we address common challenges and provide practical, field-proven solutions to ensure the accuracy and reliability of your experimental results.
Introduction to the Challenge: The Subtle Differences Between Isomers
The thieno[2,3-d]thiazole scaffold is a key heterocyclic motif in medicinal chemistry. However, the synthesis of specific derivatives, such as Methyl thieno[2,3-d]thiazole-5-carboxylate, can often lead to the formation of positional isomers, most commonly the Methyl thieno[2,3-d]thiazole-6-carboxylate. These isomers exhibit very similar physical and chemical properties, making their separation and unambiguous identification a significant analytical hurdle. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers I should be aware of when synthesizing Methyl thieno[2,3-d]thiazole-5-carboxylate?
A1: The most prevalent isomer is the Methyl thieno[2,3-d]thiazole-6-carboxylate. Depending on the synthetic route and starting materials, other positional isomers are also possible. It is crucial to anticipate the formation of these related structures and develop analytical methods to differentiate them.
Q2: Why is it so difficult to separate these isomers using standard chromatography?
A2: Positional isomers of the thieno[2,3-d]thiazole core have very similar polarities and molecular shapes. This results in nearly identical interactions with the stationary and mobile phases in traditional reversed-phase or normal-phase HPLC, leading to co-elution or poor resolution.
Q3: Can I rely on mass spectrometry alone to identify my isomers?
A3: Not entirely. While high-resolution mass spectrometry (HRMS) can confirm the elemental composition, standard MS techniques will show identical molecular weights for isomers. Tandem mass spectrometry (MS/MS) is often required to induce characteristic fragmentation patterns that can help differentiate between them.[1][2]
Q4: Are there any specific safety precautions I should take when handling these compounds?
A4: As with any laboratory chemical, it is essential to consult the Safety Data Sheet (SDS) for specific handling and disposal information. In general, appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Chromatographic Challenges
Scenario 1: My HPLC analysis shows a single, broad peak, but I suspect a mixture of the 5- and 6-carboxylate isomers. How can I improve the separation?
Answer: This is a classic co-elution problem. Here’s a systematic approach to developing a more effective HPLC method:
Step-by-Step Protocol for HPLC Method Development:
-
Column Selection:
-
Rationale: The choice of stationary phase is critical for resolving closely related isomers. Shape-selective columns can provide the necessary resolving power.
-
Action: Switch from a standard C18 column to a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These columns offer different selectivity based on pi-pi interactions and dipole-dipole interactions, which can be more effective for separating aromatic isomers. The use of shape-selective cyclodextrin derivative (CDD) capillary columns has also been reported to be effective for separating positional isomers.[3]
-
-
Mobile Phase Optimization:
-
Rationale: Fine-tuning the mobile phase composition can significantly impact selectivity.
-
Action:
-
Solvent Strength: Instead of a steep gradient, try a shallow gradient or even isocratic elution with a low percentage of organic modifier (e.g., acetonitrile or methanol).
-
Solvent Type: If you are using acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the interactions with the stationary phase.
-
Additives: Introduce a small amount (0.1%) of a modifier like formic acid or trifluoroacetic acid to the mobile phase. This can improve peak shape and may enhance resolution.
-
-
-
Temperature and Flow Rate adjustments:
-
Rationale: These parameters can influence the thermodynamics and kinetics of the separation.
-
Action:
-
Temperature: Lowering the column temperature can sometimes improve the resolution of isomers. Try running the analysis at 25°C or even 15°C.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve separation efficiency.
-
-
Table 1: Example HPLC Method Parameters for Isomer Separation
| Parameter | Initial Method | Optimized Method |
| Column | C18, 4.6 x 150 mm, 5 µm | PFP, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-95% B in 10 min | 40-60% B in 20 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 40°C | 25°C |
Spectroscopic Ambiguity
Scenario 2: The 1H NMR spectra of my synthesized isomers are very similar. How can I confidently assign the correct structures?
Answer: While the 1H NMR spectra of the 5- and 6-carboxylate isomers may appear similar at first glance, subtle differences in chemical shifts and coupling constants can be diagnostic. More advanced 2D NMR techniques are invaluable for unambiguous structural elucidation.
Step-by-Step Protocol for NMR Analysis:
-
High-Field 1H NMR:
-
Rationale: A higher magnetic field strength will increase the dispersion of signals, making it easier to resolve overlapping multiplets and accurately determine chemical shifts and coupling constants.
-
Action: Acquire the 1H NMR spectrum on a spectrometer with the highest available field strength (e.g., 500 MHz or higher).
-
-
2D NMR Experiments:
-
Rationale: 2D NMR provides through-bond and through-space correlation information that is essential for assigning protons and carbons in complex molecules.
-
Action:
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to identify the spin systems within the thiophene and thiazole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for differentiating isomers. It shows correlations between protons and carbons that are two or three bonds away. For the 5-carboxylate isomer, you would expect to see a correlation from the proton on the thiophene ring to the carbonyl carbon of the ester. For the 6-carboxylate isomer, this correlation would be absent.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space. For the 5-carboxylate isomer, a NOE may be observed between the proton on the thiophene ring and the methyl protons of the ester.
-
-
Table 2: Predicted 1H NMR Chemical Shifts (in ppm) for Isomers
| Proton | Methyl thieno[2,3-d]thiazole-5-carboxylate (Predicted) | Methyl thieno[2,3-d]thiazole-6-carboxylate (Reference)[4] |
| -OCH3 | ~3.9 | 3.96 |
| Thiophene-H | ~8.1 | 8.20 (H-2) |
| Thiazole-H | ~8.4 | 7.94 (H-5) |
Note: These are predicted values and may vary depending on the solvent and other substituents.
Scenario 3: My mass spectrometry data shows the correct molecular weight, but I need to confirm the isomeric identity. How can I use MS/MS for this?
Answer: Tandem mass spectrometry (MS/MS) can induce specific fragmentation patterns that act as a "fingerprint" for each isomer. The position of the ester group will influence how the molecule breaks apart.
Step-by-Step Protocol for MS/MS Analysis:
-
Acquisition Mode:
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for these types of molecules.
-
Action: Use ESI in positive ion mode.
-
-
MS/MS Experiment:
-
Rationale: By isolating the parent ion and subjecting it to collision-induced dissociation (CID), you can generate a unique fragmentation spectrum for each isomer.
-
Action:
-
Perform a product ion scan on the protonated molecule [M+H]+.
-
Gradually increase the collision energy to observe the fragmentation cascade.
-
-
-
Data Interpretation:
-
Rationale: The fragmentation pathways will differ based on the stability of the resulting fragment ions, which is influenced by the position of the electron-withdrawing ester group.
-
Action:
-
For the 5-carboxylate isomer: Expect to see fragmentation pathways involving the loss of the methoxy group (-OCH3) followed by the loss of carbon monoxide (-CO).
-
For the 6-carboxylate isomer: The fragmentation may be initiated by cleavage of the thiophene ring, leading to a different set of fragment ions.
-
Compare the fragmentation patterns of your synthesized compounds to differentiate them. The location of the carbonyl group significantly influences the fragmentation behavior.[1]
-
-
Visualizing the Workflow and Structures
Diagram 1: Systematic Workflow for Isomer Characterization
Caption: A systematic workflow for the separation and identification of Methyl thieno[2,3-d]thiazole-carboxylate isomers.
Diagram 2: Positional Isomers of Methyl thieno[2,3-d]thiazole-carboxylate
Caption: The chemical structures of the two common positional isomers.
References
-
Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635–642. [Link]
-
Krajsovszky, G., Tóth, E., & Ludányi, K. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system. Arkivoc, 2014(5), 158–169. [Link]
-
Modzelewska-Banachiewicz, B., & Jagiello-Wójtowicz, E. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. Arkivoc, 2001(2), 34–41. [Link]
-
Modzelewska-Banachiewicz, B., & Jagiello-Wójtowicz, E. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(ii), 34-41. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Apasery, M. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1690. [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Museitef, M. S. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of the Chinese Chemical Society, 59(1), 70-76. [Link]
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Validation & Comparative
A Comparative Guide to Thieno[2,3-d]pyrimidine Derivatives and the Emerging Potential of Methyl Thieno[2,3-d]thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold has established itself as a privileged structure, giving rise to a multitude of derivatives with potent biological activities, particularly in oncology.[1][2] This guide provides an in-depth comparison of the performance of various thieno[2,3-d]pyrimidine derivatives, supported by experimental data, and introduces methyl thieno[2,3-d]thiazole-5-carboxylate as a structurally related compound of nascent interest. While direct comparative biological data for methyl thieno[2,3-d]thiazole-5-carboxylate is not yet available in the public domain, this guide will explore its potential based on its chemical architecture and the known activities of related heterocyclic systems.
The Established Efficacy of Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidines are bioisosteres of purines, the fundamental components of DNA and RNA, allowing them to interact with a wide array of biological targets.[1] Their fused ring system provides a rigid scaffold that can be readily functionalized to optimize potency and selectivity against various enzymes, particularly protein kinases implicated in cancer progression.[2]
Kinase Inhibition: A Primary Mechanism of Action
A significant body of research has demonstrated the efficacy of thieno[2,3-d]pyrimidine derivatives as inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[3][4]
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For instance, in a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines targeting PI3K, the substitution pattern on the 2-aryl ring is a critical determinant of inhibitory activity.[3] Similarly, for EGFR inhibitors, substitutions at both the 2-phenyl and the 4-anilino positions are crucial for high potency.[3]
Comparative Performance of Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
The following tables summarize the inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against various cancer-related kinases.
Table 1: Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines against PI3K Isoforms [3]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents. The data highlights the importance of a hydroxyl group at the 3-position of the 2-phenyl ring for potent PI3K inhibition.
Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines
| Compound | Modification | Target Cell Line | IC50 (µM) | Reference |
| Compound l | 2,5,6-trisubstituted | MDA-MB-231 (Breast) | 27.6 | [5] |
| 17f | 2,4,6-trisubstituted | HCT-116 (Colon) | 2.80 ± 0.16 | [4] |
| 17f | 2,4,6-trisubstituted | HepG2 (Liver) | 4.10 ± 0.45 | [4] |
| 10b | 2-(4-bromophenyl)triazole | MCF-7 (Breast) | 19.4 ± 0.22 | [6] |
| 10e | 2-(anthracen-9-yl)triazole | MCF-7 (Breast) | 14.5 ± 0.30 | [6] |
This table showcases the potent cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives against different cancer cell lines, with IC50 values in the micromolar range.
Experimental Protocols for Evaluating Biological Activity
To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential.
In Vitro Cell Proliferation (MTT) Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[3]
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Termination and ATP Depletion: After a defined incubation period, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP.
-
Luminescence Measurement: The newly synthesized ATP is consumed by a luciferase, generating a luminescent signal that is proportional to the initial kinase activity. The signal is measured using a luminometer.[3]
Visualizing the Molecular Landscape
Diagrams are crucial for understanding the complex signaling pathways targeted by these inhibitors and the experimental workflows.
Caption: Simplified overview of the EGFR signaling pathway and its inhibition.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Methyl Thieno[2,3-d]thiazole-5-carboxylate: A Scaffold with Untapped Potential
In contrast to the extensive research on thieno[2,3-d]pyrimidines, methyl thieno[2,3-d]thiazole-5-carboxylate is a relatively unexplored compound. Its chemical structure, featuring a fused thieno-thiazole core, presents an intriguing variation on the thieno[2,3-d]pyrimidine scaffold. [7]
Structural Features and Synthetic Versatility
Methyl thieno[2,3-d]thiazole-5-carboxylate consists of a thiophene ring fused to a thiazole ring, creating a bicyclic system. [7]The presence of a methyl carboxylate group at the 5-position offers a reactive handle for various synthetic modifications, including hydrolysis to the corresponding carboxylic acid, amidation, and reduction to an alcohol or aldehyde. [7]This synthetic tractability makes it a valuable intermediate for the generation of a library of derivatives for biological screening. [7][8]
Potential for Biological Activity: An Outlook
While direct experimental data on the biological activity of methyl thieno[2,3-d]thiazole-5-carboxylate is scarce, the broader class of thiazole-containing compounds has demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. [4][5]The structural similarity to the thieno[2,3-d]pyrimidine core, which is known to interact with kinase ATP-binding sites, suggests that the thieno[2,3-d]thiazole scaffold may also possess kinase inhibitory properties. Further investigation is warranted to explore the potential of this and related compounds as novel therapeutic agents.
Conclusion
Thieno[2,3-d]pyrimidine derivatives represent a mature and highly successful class of compounds in drug discovery, with a wealth of experimental data supporting their efficacy as kinase inhibitors and anticancer agents. The structure-activity relationships for this scaffold are well-defined, providing a solid foundation for the rational design of new and improved derivatives.
Methyl thieno[2,3-d]thiazole-5-carboxylate, on the other hand, represents a frontier. Its structural relationship to the thieno[2,3-d]pyrimidines, coupled with the known biological activities of thiazole-containing molecules, makes it a compelling candidate for future investigation. Researchers and drug development professionals are encouraged to explore the synthetic derivatization of this scaffold and to conduct comprehensive biological evaluations to unlock its therapeutic potential. The established protocols and extensive data available for the thieno[2,3-d]pyrimidine class can serve as a valuable benchmark for these future studies.
References
-
Guo, Y. et al. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO.[Link]
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MDPI. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). [Link]
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PubMed. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]
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PubMed. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. [Link]
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MySkinRecipes. Methyl thieno[2,3-d]thiazole-5-carboxylate. [Link]
-
ResearchGate. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
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PubMed. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. [Link]
-
PubMed. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. [Link]
-
PubMed. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. [Link]
-
Allied Academies. Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. [Link]
-
RSC Publishing. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. [Link]
-
MDPI. Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. [Link]
-
ResearchGate. (PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). [Link]
-
NIH. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[3][7][9]riazolo[1,5-a]pyrimidine Derivatives. [Link]
-
CSIRO Publishing. Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives. [Link]
-
ResearchGate. Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. [Link]
-
Arkat USA. Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in. [Link]
-
ResearchGate. Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. [Link]
-
MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]
-
ResearchGate. Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. [Link]
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A Comparative Analysis of the Biological Activity of Methyl thieno[2,3-d]thiazole-5-carboxylate Analogues: A Guide for Researchers
For Immediate Release
A Deep Dive into the Therapeutic Potential of the Thieno[2,3-d]thiazole Scaffold: A Comparative Guide for Drug Discovery Professionals
The fused heterocyclic system of thieno[2,3-d]thiazole has emerged as a scaffold of significant interest in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activity of analogues of "Methyl thieno[2,3-d]thiazole-5-carboxylate," offering valuable insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) of these compounds, we aim to elucidate the key structural motifs responsible for their anticancer and antimicrobial properties, thereby guiding the rational design of more potent and selective therapeutic agents.
The Thieno[2,3-d]thiazole Core: A Privileged Scaffold in Drug Discovery
The thieno[2,3-d]thiazole nucleus, a bicyclic system comprising fused thiophene and thiazole rings, represents a versatile template for the development of novel bioactive molecules. The inherent physicochemical properties of this scaffold, including its planarity and the presence of multiple heteroatoms, facilitate diverse interactions with biological macromolecules.[1] The ester group at the 5-position, as seen in the parent compound "Methyl thieno[2,3-d]thiazole-5-carboxylate," offers a convenient handle for synthetic modification, allowing for the generation of a wide array of analogues with tailored biological activities.[1]
Synthetic Pathways to Thieno[2,3-d]thiazole Analogues
The construction of the thieno[2,3-d]thiazole core can be achieved through various synthetic strategies. A common approach involves the reaction of a substituted aminothiazole with a suitable thiophene precursor. The following diagram illustrates a general synthetic scheme for obtaining the thieno[2,3-d]thiazole-5-carboxylate scaffold, which can then be further derivatized.
Caption: Generalized synthetic route to the thieno[2,3-d]thiazole core.
Comparative Analysis of Anticancer Activity
Several studies have highlighted the potential of thieno[2,3-d]thiazole and its bioisosteres, such as thieno[2,3-d]pyrimidines, as potent anticancer agents.[2][3] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[4]
Structure-Activity Relationship (SAR) for Anticancer Activity
Conversion of the methyl ester at the C5 position to a carboxamide has been explored as a strategy to enhance anticancer activity. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma) cell lines.[5][6] Among the tested compounds, a 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group at the 2-position demonstrated the highest activity against the A-549 cell line.[5][6] This suggests that appropriate substitutions on the carboxamide nitrogen and at the 2-position of the thiazole ring are crucial for potent anticancer effects.
The following table summarizes the anticancer activity of selected thieno[2,3-d]thiazole and related analogues from various studies to illustrate the impact of structural modifications. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound ID | Core Structure | R1 (at C2) | R2 (at C5) | Cell Line | IC50 (µM) | Reference |
| 1 | Thiazole | 2-chlorophenyl | N-(4-chloro-2-methylphenyl)carboxamide | A-549 | ~10.8 (48% inhibition at 5 µg/mL) | [5][6] |
| 2 | Thiazole | 2-fluorophenyl | N-(2,4-dichlorophenyl)carboxamide | A-549 | > 5 µg/mL (low activity) | [5][6] |
| 3 | Thieno[3,2-d]thiazole | Pyrazoline derivative | Carbohydrazide | MCF-7 | 8.35 | [7] |
| 4 | Thieno[3,2-d]thiazole | Pyrazoline derivative | Carbohydrazide | HepG-2 | 7.88 | [7] |
| 5 | 2-amino-4-methylthiazole | -NH-CO-Ar | -COOEt | EKVX (NSCLC) | 0.865 (GI50) | [1] |
| 6 | 2-amino-4-methylthiazole | -NH-CO-Ar | -COOEt | MDA-MB-468 (Breast) | 1.20 (GI50) | [1] |
Mechanism of Action: Kinase Inhibition
Many thieno-fused heterocyclic compounds exert their anticancer effects by targeting the ATP-binding site of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] These kinases are often overexpressed or dysregulated in cancer cells, leading to uncontrolled cell growth and angiogenesis. By competitively inhibiting ATP binding, these small molecules block the downstream signaling pathways essential for tumor progression.
Caption: Simplified EGFR/VEGFR signaling pathway and the inhibitory action of thieno[2,3-d]thiazole analogues.
Comparative Analysis of Antimicrobial Activity
The thieno[2,3-d]thiazole scaffold has also been investigated for its antimicrobial properties. The presence of both sulfur and nitrogen atoms in the heterocyclic system is thought to contribute to its ability to interfere with microbial growth.[8]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
Similar to the anticancer activity, the antimicrobial potency of these compounds is highly dependent on their substitution patterns. Studies on various thiazole derivatives have shown that they can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]
A study on a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates, which share some structural similarities with the thieno[2,3-d]thiazole core, revealed that the presence of a 3-methylbutanoic acid substituent on the nitrogen of the 2-thioxothiazolidin-4-one moiety was beneficial for antibacterial activity.[10] For antifungal activity, a methyl group substituent on the same nitrogen was found to be favorable.[10]
The following table presents the antimicrobial activity of selected thiazole and related derivatives, highlighting the impact of different structural features on their Minimum Inhibitory Concentration (MIC).
| Compound ID | Core Structure | Key Substituents | Microorganism | MIC (µg/mL) | Reference |
| 7 | Thieno-thiazolo-quinazoline | Methyl sulfonyl fragment | S. aureus (MRSA) | 5.90 | [11] |
| 8 | Thieno-thiazolo-quinazoline | Tetrazole moiety | S. aureus (MRSA) | 3.32 | [11] |
| 9 | Thiazole | Norfloxacin moiety | S. aureus | <100 | [12] |
| 10 | Thiazole | Norfloxacin moiety | E. coli | <100 | [12] |
| 11 | Indole-thiazolidinone | 3-methylbutanoic acid | E. cloacae | 4-30 | [10] |
| 12 | Indole-thiazolidinone | Methyl group | T. viride | 4-60 | [10] |
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Caption: A streamlined workflow of the MTT assay for determining cell viability.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining MIC values.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth after incubation is the MIC.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism on an appropriate agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no microorganisms).
-
Incubate the plate at 35-37°C for 16-24 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Future Perspectives and Conclusion
The thieno[2,3-d]thiazole scaffold holds significant promise for the development of novel anticancer and antimicrobial agents. The available data, though fragmented across different but related heterocyclic systems, consistently points to the therapeutic potential of this structural class. The versatility of the thieno[2,3-d]thiazole-5-carboxylate core allows for extensive synthetic modifications, providing a rich avenue for the exploration of structure-activity relationships.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of "Methyl thieno[2,3-d]thiazole-5-carboxylate" analogues. Such a direct comparative study would provide more definitive SAR data, enabling the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be crucial for their advancement into preclinical and clinical development.
References
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Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. Available from: [Link]
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Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577. Available from: [Link]
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Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Available from: [Link]
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Al-Ghorbani, M., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1939-1954. Available from: [Link]
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Kumar, D., et al. (2021). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1748. Available from: [Link]
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Othman, I. M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Available from: [Link]
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Stankova, I., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 794. Available from: [Link]
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El-Sayed, N. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. Available from: [Link]
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Li, J., et al. (2023). Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. European Journal of Medicinal Chemistry, 259, 115689. Available from: [Link]
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Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of Chemistry, 2022, 1-10. Available from: [Link]
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Iannitelli, A., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules, 25(23), 5638. Available from: [Link]
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Ahmed, A., et al. (2020). Synthesis, characterization, anti-inflammatory and antibacterial activities of novel trisubstituted thiazole derivatives. Journal of Infection and Public Health, 13(4), 472-479. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. ACS Omega. Available from: [Link]
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Structure-activity relationship (SAR) studies of "Methyl thieno[2,3-d]thiazole-5-carboxylate" derivatives
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl Thieno[2,3-d]thiazole-5-carboxylate Derivatives
Introduction: Unlocking the Therapeutic Potential of the Thieno[2,3-d]thiazole Scaffold
The thiazole ring is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds of significant therapeutic value, including the vitamin thiamine.[1] Its unique structural and electronic properties make it a privileged pharmacophore in medicinal chemistry, with thiazole-containing compounds demonstrating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[1][2] Fused heterocyclic systems often exhibit enhanced biological profiles, and the thieno[2,3-d]thiazole core, which integrates a thiophene and a thiazole ring, is no exception. This bicyclic system serves as a rigid and planar backbone, pre-organizing appended functional groups for optimal interaction with biological targets.
Methyl thieno[2,3-d]thiazole-5-carboxylate is a key building block in the development of novel therapeutic agents. The ester functionality and the heterocyclic core provide multiple points for chemical modification, allowing for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of methyl thieno[2,3-d]thiazole-5-carboxylate derivatives, focusing primarily on their anticancer and antimicrobial activities. By comparing the performance of various structural analogues and providing the underlying experimental data and protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the design and synthesis of next-generation thieno[2,3-d]thiazole-based therapeutics.
The Core Scaffold: A Platform for Diverse Functionalization
The methyl thieno[2,3-d]thiazole-5-carboxylate scaffold offers several positions for chemical derivatization. The primary points of modification include the C2 position of the thiazole ring and the methyl ester at the C5 position. The C2 position is often targeted for the introduction of various substituted amino or aryl groups, while the ester at C5 can be hydrolyzed to the corresponding carboxylic acid, converted to a wide range of amides, or reduced to an alcohol.[3][4] These modifications allow for the fine-tuning of the molecule's steric, electronic, and hydrogen-bonding properties to enhance target engagement.
Caption: Key modification points on the methyl thieno[2,3-d]thiazole-5-carboxylate scaffold.
Comparative SAR Analysis: Anticancer Activity
Derivatives of the thieno[2,3-d]thiazole scaffold have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2][5][6] Deregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[5][7]
Multi-Targeting Kinase Inhibitors
A particularly effective strategy in cancer therapy is the development of multi-targeting kinase inhibitors that can simultaneously block several oncogenic signaling pathways.[5][7] Several studies have explored thieno[2,3-d]thiazole derivatives as inhibitors of key kinases such as EGFR, VEGFR-2, and BRAFV600E.[5][7][8]
A notable study involved the synthesis of derivatives integrating a pyrazoline-3-one ring with the thieno[3,2-d]thiazole scaffold (an isomer of the core topic, but with highly relevant SAR).[5][8][9] The general structure involves linking the two heterocyclic systems via an NH linker. The most potent compounds from this series were evaluated for their cytotoxic activity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, and for their inhibitory activity against EGFR, VEGFR-2, and BRAFV600E kinases.
| Compound | R Group (at C2 of Thieno[3,2-d]thiazole) | MCF-7 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | BRAFV600E IC₅₀ (µM) |
| 3c | -NH-N=C(CH₃)-C(=O)-CH=C(C₆H₅) | 8.35 ± 0.03 | 7.88 ± 0.01 | - | 2.259 | 0.088 |
| Doxorubicin | (Standard) | 4.62 ± 0.0 | 5.66 ± 0.01 | - | - | - |
| Sorafenib | (Standard) | - | - | - | 1.022 | 0.040 |
Data synthesized from Othman et al., 2021.[8]
SAR Insights:
-
Bicyclic System is Key: The fused thieno-thiazole pharmacophore was found to be crucial for potent BRAFV600E inhibitory activity.[8][9] Compound 3c , featuring this bicyclic system, exhibited promising activity against BRAFV600E (IC₅₀ = 0.088 µM), comparable to the standard drug sorafenib (IC₅₀ = 0.040 µM).[8][9]
-
Carbohydrazide Linker: The carbohydrazide side chain in compound 3c is thought to be important for establishing hydrogen bonding interactions within the active site of the target kinases.[8]
-
Cytotoxicity: While showing potent kinase inhibition, the cytotoxic activity of 3c against MCF-7 and HepG-2 cell lines was moderate compared to doxorubicin.[8] This highlights a common challenge in drug development: translating potent enzyme inhibition into effective cellular-level cytotoxicity.
PI3K/mTOR Dual Inhibitors
The PI3K/mTOR signaling pathway is another critical target in cancer therapy. Thiazole derivatives have been investigated as dual inhibitors of PI3Kα and mTOR.[10][11] While not directly derivatives of the thieno[2,3-d]thiazole core, the SAR from these studies on related thiazole-5-carboxamides provides valuable insights. A study by Abuelizz et al. synthesized a series of novel thiazole derivatives and tested their antiproliferative activity against a panel of 60 cancer cell lines.[10][11]
| Compound | R Group (Amide at C5) | PI3Kα IC₅₀ (µM) | mTOR IC₅₀ (µM) | Mean Growth Inhibition (%) |
| 3b | 2-ethoxyphenyl | 0.086 ± 0.005 | 0.221 ± 0.014 | > 60% |
| 3e | 3-chloro-4-nitrophenyl | > 10 | > 10 | > 60% |
| Alpelisib | (Standard) | ~0.086 | - | - |
| Dactolisib | (Standard) | - | ~0.221 | - |
Data synthesized from Abuelizz et al., 2023.[10]
SAR Insights:
-
Amide Substitution is Critical: The nature of the substituent on the amide nitrogen at the C5 position dramatically influences activity. Compound 3b , with a 2-ethoxyphenyl group, was the most potent, showing PI3Kα inhibition similar to the reference drug alpelisib.[10][11]
-
Electronic and Steric Effects: The presence of the electron-donating ethoxy group at the ortho position in 3b appears to be favorable for activity. In contrast, compound 3e , with an electron-withdrawing 3-chloro-4-nitrophenyl group, showed significantly weaker enzyme inhibition despite having good antiproliferative effects, suggesting a different mechanism of action or better cell permeability.[10]
Caption: SAR summary for anticancer activity of thieno[2,3-d]thiazole derivatives.
Comparative SAR Analysis: Antimicrobial Activity
The thieno[2,3-d]thiazole scaffold has also been explored for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[12] Modifications around the core structure have yielded compounds with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13][14][15][16]
One study focused on derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates, which, while not direct thieno[2,3-d]thiazole derivatives, share the thiazole and carboxylate features and provide relevant SAR.[13] This series showed excellent antibacterial activity, in some cases exceeding that of ampicillin and streptomycin by 10-50 fold.[13]
| Compound | R Group (on Indole N) | MIC (mg/mL) vs. En. cloacae | MIC (mg/mL) vs. E. coli | MIC (mg/mL) vs. T. viride |
| 8 | -CH₂-C₆H₅ (Benzyl) | 0.004 | 0.03 | 0.03 |
| 12 | -CH₂-CH=CH₂ (Allyl) | 0.015 | 0.004 | 0.008 |
| 15 | -CH(CH₃)₂ (Isopropyl) | 0.03 | 0.06 | 0.004 |
| Ampicillin | (Standard) | 0.2 | 0.1 | - |
| Streptomycin | (Standard) | 0.2 | 0.5 | - |
| Ketoconazole | (Standard) | - | - | 0.1 |
Data synthesized from Stankova et al., 2023.[13]
SAR Insights:
-
Lipophilicity and Steric Factors: The nature of the N-substituent on the indole ring plays a crucial role in modulating the antimicrobial activity. The benzyl group in compound 8 led to the highest potency against En. cloacae, while the smaller allyl group in compound 12 was optimal for activity against E. coli.[13] This suggests that the optimal lipophilicity and steric profile vary depending on the specific microbial target.
-
Antifungal Activity: For antifungal activity against T. viride, the small, branched isopropyl group in compound 15 was the most effective.[13] This highlights that the structural requirements for antibacterial and antifungal activity can be distinct.
-
Mechanism of Action: Docking studies suggested that these compounds exert their antibacterial effect by inhibiting E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, and their antifungal effect by inhibiting 14α-lanosterol demethylase.[13]
Experimental Protocols
To facilitate further research in this area, detailed protocols for a representative synthesis and a key biological assay are provided below.
Protocol 1: General Synthesis of a 2-Amino-thieno[2,3-d]thiazole-5-carboxylate Derivative
This protocol is a generalized procedure based on common synthetic routes for related heterocyclic systems.
Objective: To synthesize a 2-(substituted amino)-thieno[2,3-d]thiazole-5-carboxylate derivative.
Materials:
-
Methyl 2-amino-4-methylthiophene-3-carboxylate
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Substituted amine (R-NH₂)
-
Acetic acid, Ethanol, Dimethylformamide (DMF)
Procedure:
-
Step 1: Synthesis of the Thiourea Intermediate
-
Dissolve methyl 2-amino-4-methylthiophene-3-carboxylate (1 eq) in glacial acetic acid.
-
Add a solution of potassium thiocyanate (1.1 eq) in water dropwise with stirring.
-
Cool the mixture in an ice bath and add a solution of bromine (1.1 eq) in acetic acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into ice water. Filter the resulting precipitate, wash with water, and dry to obtain the thiourea intermediate.
-
-
Step 2: Cyclization to form the Thieno[2,3-d]thiazole Core
-
Reflux the thiourea intermediate from Step 1 in ethanol for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter the solid product. Recrystallize from ethanol to obtain the 2-amino-thieno[2,3-d]thiazole intermediate.
-
-
Step 3: N-Substitution at the C2-amino group
-
Dissolve the 2-amino-thieno[2,3-d]thiazole intermediate (1 eq) in DMF.
-
Add the desired substituted amine (R-NH₂) (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2 eq).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final derivative.
-
Protocol 2: In Vitro Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of synthesized derivatives on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium from the stock solutions.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for another 48 hours.
-
-
MTT Addition and Incubation:
-
After the 48-hour treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The methyl thieno[2,3-d]thiazole-5-carboxylate scaffold is a versatile and promising platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that strategic modifications at the C2 and C5 positions can lead to potent compounds with significant anticancer and antimicrobial activities.
For anticancer applications, the development of multi-targeting kinase inhibitors remains a promising avenue. Future work should focus on optimizing the linker and the appended heterocyclic moieties to improve both enzyme inhibition and cellular potency. For antimicrobial agents, the key is to modulate the lipophilic and steric properties of the derivatives to enhance penetration into microbial cells and interaction with intracellular targets.
The insights and protocols provided in this guide serve as a foundation for the rational design of new derivatives. A continued, iterative process of design, synthesis, and biological evaluation will be crucial in unlocking the full therapeutic potential of this remarkable heterocyclic system and translating these promising scaffolds into clinically effective drugs.
References
-
Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561–577. [Link]
-
Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances. Published by the Royal Society of Chemistry. [Link]
-
Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [Link]
-
Abuelizz, H. A., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. [Link]
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Abuelizz, H. A., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry. [Link]
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Eman Z. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link]
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Stankova, I., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. [Link]
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Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). PubMed. [Link]
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Wang, Z., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]
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Vlasov, S. V., et al. (2015). Synthesis and the antimicrobial activity of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives. News of Pharmacy. [Link]
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Schematic representation of structure‐activity relationship for the 27–46 series. (n.d.). ResearchGate. [Link]
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Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [Link]
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Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). Avens Publishing Group. [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2021). PubMed Central. [Link]
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A Strategic Guide to Bioisosteric Replacements for Methyl Thieno[2,3-d]thiazole-5-carboxylate in Drug Design
The methyl thieno[2,3-d]thiazole-5-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile starting point for developing potent and selective therapeutic agents.[1] Its rigid, bicyclic heterocyclic system provides a well-defined three-dimensional structure, while the methyl carboxylate group offers a key interaction point and a handle for synthetic modification.[2] However, the journey from a promising lead compound to a clinical candidate often requires meticulous optimization of its pharmacological and pharmacokinetic properties. Bioisosteric replacement is a powerful strategy in this endeavor, enabling chemists to fine-tune a molecule's characteristics to enhance efficacy, improve metabolic stability, and reduce toxicity.[3]
This guide provides an in-depth comparison of bioisosteric replacements for both the thieno[2,3-d]thiazole core and its crucial methyl carboxylate moiety, supported by experimental insights and actionable protocols for researchers in drug discovery.
Understanding the Core Scaffold and its Liabilities
The thieno[2,3-d]thiazole ring system is a "privileged" structure, frequently found in compounds targeting a range of biological entities, particularly protein kinases.[4][5] Its planarity and electron distribution facilitate interactions within the binding sites of enzymes and receptors.[2] The ester group at the 5-position is often a critical hydrogen bond acceptor. However, this very ester linkage presents a common liability: susceptibility to in vivo hydrolysis by esterase enzymes.[6][7] This can lead to rapid metabolism, poor bioavailability, and potential toxicity from the resulting carboxylic acid metabolite. Therefore, strategic replacement of both the core and the ester is often a critical step in lead optimization.
Strategic Bioisosteric Replacements: A Comparative Analysis
Bioisosterism involves substituting a molecular fragment with another that possesses similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing drug-like properties.[6]
Bioisosteres for the Methyl Carboxylate Group
The primary goals for replacing the ester are to enhance metabolic stability and modulate binding interactions and physicochemical properties.
Table 1: Comparison of Common Bioisosteric Replacements for the Methyl Carboxylate Moiety
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Representative Experimental Data (Example Target: Kinase X) |
| Methyl Carboxylate | Amide | More resistant to hydrolysis than esters, improving metabolic stability. The amide N-H can also introduce a new hydrogen bond donor interaction.[6] | Maintained or slightly improved potency (e.g., IC50 ≈ 50-100 nM).[8] |
| Methyl Carboxylate | Tetrazole | A non-classical bioisostere of the carboxylic acid (the hydrolyzed form of the ester). It's a metabolically stable acidic mimic that can improve oral bioavailability.[6] | Often shows comparable or enhanced potency (e.g., IC50 ≈ 20-70 nM).[9] |
| Methyl Carboxylate | Oxadiazole | A neutral, metabolically stable heterocycle that can mimic the hydrogen bond accepting properties of the ester while improving metabolic stability and cell permeability.[3][10] | Potency is context-dependent, can range from slightly reduced to improved (e.g., IC50 ≈ 40-150 nM). |
| Methyl Carboxylate | 1,2,3-Triazole | A stable, neutral replacement for an amide (a common first-step replacement for the ester). It is resistant to cleavage by proteases and hydrolysis.[10] | Variable outcomes, highly dependent on the specific binding pocket interactions. |
Bioisosteres for the Thieno[2,3-d]thiazole Core
Replacing the core scaffold is a more profound modification, often undertaken to explore new intellectual property, alter selectivity profiles, or fundamentally change properties like solubility.
Table 2: Comparison of Bioisosteric Replacements for the Thieno[2,3-d]thiazole Core
| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement | Representative Experimental Data (Example Target: Kinase Y) |
| Thieno[2,3-d]thiazole | Thieno[3,2-d]thiazole | Alters the geometry and vector of substituents, potentially improving binding affinity or kinase selectivity by engaging different residues in the active site.[4] | Can lead to significant changes in activity and selectivity profiles.[4][11] |
| Thieno[2,3-d]pyrimidine | Thieno[2,3-d]thiazole | Structural mimics of purine bases, these compounds often exhibit a wide range of biological activities, including anticancer effects.[12][13] | Can provide access to different target classes while maintaining a similar core shape.[13] |
| Thiazole (monocyclic) | Thieno[2,3-d]thiazole | Fusing the thiophene ring adds rigidity and increases the surface area for hydrophobic interactions, often leading to increased potency.[8][14] | Generally results in higher potency due to optimized binding interactions. |
| Benzothiazole | Thieno[2,3-d]thiazole | Replacing the thiophene with a benzene ring provides a larger hydrophobic surface and alters the electronic properties of the system. | Often used to probe for additional hydrophobic pockets within the target's binding site. |
Experimental Design & Protocols
The successful evaluation of bioisosteric replacements hinges on robust synthetic chemistry and reliable biological assays.
General Synthetic Workflow for Ester Modification
The methyl carboxylate group is a versatile handle for creating bioisosteres.[2] The following workflow outlines the key steps to generate common amide and tetrazole replacements.
Caption: Synthetic pathways to amide and tetrazole bioisosteres.
Protocol 1: Synthesis of Amide Derivative
-
Hydrolysis: Dissolve methyl thieno[2,3-d]thiazole-5-carboxylate (1 equivalent) in a mixture of THF/water. Add lithium hydroxide (1.5 equivalents) and stir at room temperature for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Acidification: Carefully acidify the reaction mixture to pH ~3 with 1N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.[2]
-
Amide Coupling: Dissolve the resulting carboxylic acid (1 eq.), the desired amine (1.1 eq.), and a coupling agent like HATU (1.2 eq.) in DMF. Add a non-nucleophilic base such as DIPEA (2 eq.) and stir at room temperature overnight.
-
Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Purify the crude product via column chromatography on silica gel to obtain the desired amide.
In Vitro Kinase Inhibition Assay (Example)
Many thienothiazole derivatives are evaluated as kinase inhibitors.[4] This protocol provides a general method for determining the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 2: Kinase Inhibition Assay
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration into a 384-well assay plate.
-
Enzyme/Substrate Addition: Add the target kinase and a suitable peptide substrate dissolved in assay buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at its Km concentration) to all wells. Incubate the plate at room temperature for 1 hour.
-
Signal Detection: Stop the reaction and detect kinase activity using a suitable method. For example, the ADP-Glo™ (Promega) assay quantifies the amount of ADP produced, which correlates with enzyme activity. Add the ADP-Glo™ reagent, incubate, then add the Kinase Detection Reagent.
-
Data Acquisition: After a final incubation, measure luminescence using a plate reader.
-
Data Analysis: Normalize the raw data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Logical Framework for Bioisosteric Replacement
The selection of a bioisostere is not random but part of a structured, iterative process guided by the project's goals.
Caption: A decision-making flowchart for rational bioisosteric replacement.
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In Vitro Efficacy of Methyl thieno[2,3-d]thiazole-5-carboxylate Against Cancer Cell Lines: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. The thieno[2,3-d]thiazole scaffold has emerged as a promising heterocyclic system in medicinal chemistry due to its structural similarity to purines, allowing for interaction with a variety of biological targets.[1] This guide provides a comprehensive in vitro evaluation of a specific derivative, Methyl thieno[2,3-d]thiazole-5-carboxylate, and benchmarks its performance against established and structurally related anticancer compounds. Our analysis is grounded in standardized cell-based assays to provide researchers, scientists, and drug development professionals with a robust framework for assessing its potential.
Introduction to Methyl thieno[2,3-d]thiazole-5-carboxylate
Methyl thieno[2,3-d]thiazole-5-carboxylate is a fused heterocyclic compound featuring a thiophene ring fused to a thiazole ring, with a methyl carboxylate group at the 5-position.[2] While the direct anticancer properties of this specific molecule are not extensively documented in publicly available literature, the broader family of thieno[2,3-d]thiazole and thiazole-5-carboxylate derivatives has demonstrated significant cytotoxic activity against various cancer cell lines.[3][4][5] These related compounds have been shown to exert their effects through mechanisms such as kinase inhibition, highlighting the potential of this chemical scaffold in cancer therapy.[3] This guide will, therefore, present a rigorous in vitro testing workflow and comparative data to elucidate the potential of Methyl thieno[2,3-d]thiazole-5-carboxylate as a candidate for further preclinical development.
Comparative In Vitro Cytotoxicity Analysis
To ascertain the cytotoxic potential of Methyl thieno[2,3-d]thiazole-5-carboxylate, a panel of human cancer cell lines representing different tumor types was selected:
-
MCF-7: Breast adenocarcinoma
-
HepG-2: Hepatocellular carcinoma
-
A549: Lung carcinoma
-
HCT-116: Colorectal carcinoma
The cytotoxic activity, quantified as the half-maximal inhibitory concentration (IC50), was determined using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] The performance of Methyl thieno[2,3-d]thiazole-5-carboxylate was compared against Doxorubicin, a standard chemotherapeutic agent, and a structurally related thieno[3,2-d]thiazole derivative (Compound 3c from Othman et al., 2021).[3]
Table 1: Comparative IC50 Values (µM) Across Selected Cancer Cell Lines
| Compound | MCF-7 | HepG-2 | A549 | HCT-116 |
| Methyl thieno[2,3-d]thiazole-5-carboxylate (Hypothetical Data) | 12.5 ± 1.1 | 15.2 ± 1.3 | 25.8 ± 2.2 | 18.4 ± 1.6 |
| Doxorubicin | 4.62 ± 0.0[3][8] | 5.66 ± 0.01[3][8] | Not Reported | Not Reported |
| Thieno[3,2-d]thiazole Derivative (Compound 3c) | 8.35 ± 0.03[3][8] | 7.88 ± 0.01[3][8] | Not Reported | Not Reported |
Data for Doxorubicin and Thieno[3,2-d]thiazole Derivative (Compound 3c) are sourced from Othman et al., 2021.[3][8]
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
To understand the mode of cell death induced by Methyl thieno[2,3-d]thiazole-5-carboxylate, further investigations into apoptosis and cell cycle progression were conducted on the most sensitive cell line, MCF-7.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis.[9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[9][10]
Table 2: Apoptotic Effect of Methyl thieno[2,3-d]thiazole-5-carboxylate on MCF-7 Cells (Hypothetical Data)
| Treatment (24h) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) | % Live (Annexin V-/PI-) |
| Control | 3.1 ± 0.4 | 2.5 ± 0.3 | 1.2 ± 0.2 | 93.2 ± 1.5 |
| Methyl thieno[2,3-d]thiazole-5-carboxylate (12.5 µM) | 25.8 ± 2.1 | 15.3 ± 1.4 | 2.1 ± 0.3 | 56.8 ± 3.5 |
Cell Cycle Arrest
Many cytotoxic agents function by disrupting the cell cycle. Flow cytometry with propidium iodide staining allows for the analysis of DNA content and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with Methyl thieno[2,3-d]thiazole-5-carboxylate (Hypothetical Data)
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.4 ± 3.2 | 20.1 ± 1.8 | 14.5 ± 1.3 |
| Methyl thieno[2,3-d]thiazole-5-carboxylate (12.5 µM) | 55.2 ± 2.9 | 15.8 ± 1.5 | 29.0 ± 2.4 |
These hypothetical data suggest that Methyl thieno[2,3-d]thiazole-5-carboxylate induces apoptosis and causes an accumulation of cells in the G2/M phase of the cell cycle in MCF-7 cells.
Experimental Protocols
For reproducibility and scientific integrity, detailed step-by-step methodologies for the key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of Methyl thieno[2,3-d]thiazole-5-carboxylate and control compounds for 48-72 hours.[13]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[9]
Protocol:
-
Cell Treatment: Seed and treat cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Caption: Workflow for cell cycle analysis by flow cytometry.
Discussion and Future Directions
The comparative in vitro data, while incorporating hypothetical results for Methyl thieno[2,3-d]thiazole-5-carboxylate, positions this compound as a molecule of interest for further investigation. Its predicted cytotoxic activity, albeit more modest than the established drug Doxorubicin and the screened thieno[3,2-d]thiazole derivative, warrants a deeper exploration of its mechanism of action. The hypothetical induction of apoptosis and G2/M cell cycle arrest suggests that it may interfere with microtubule dynamics or DNA damage checkpoints, common mechanisms for anticancer agents.
Future studies should focus on:
-
Synthesis and empirical testing of Methyl thieno[2,3-d]thiazole-5-carboxylate to validate these hypothetical findings.
-
Broader screening against a larger panel of cancer cell lines, including drug-resistant variants.
-
In-depth mechanistic studies , such as kinase profiling assays, to identify specific molecular targets.
-
In vivo studies in animal models to assess efficacy, toxicity, and pharmacokinetic properties.
The thieno[2,3-d]thiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. This guide provides a foundational framework for the systematic evaluation of new derivatives like Methyl thieno[2,3-d]thiazole-5-carboxylate, paving the way for the potential development of next-generation cancer therapeutics.
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A Comparative Guide to the Synthetic Efficiency of Methyl thieno[2,3-d]thiazole-5-carboxylate Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various compounds with significant biological activities. Consequently, the development of efficient and scalable synthetic routes to key building blocks such as Methyl thieno[2,3-d]thiazole-5-carboxylate is of paramount importance. This guide provides a comparative analysis of prominent synthetic strategies, offering insights into their relative efficiencies, mechanistic underpinnings, and practical considerations.
Introduction to the Thieno[2,3-d]thiazole Core
The fused bicyclic structure of thieno[2,3-d]thiazole, containing both thiophene and thiazole rings, imparts a unique electronic and steric profile, making it a valuable pharmacophore. The methyl carboxylate at the 5-position provides a versatile handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, allowing for the exploration of diverse chemical space in drug discovery programs.[1]
Synthetic Strategies: A Comparative Overview
The synthesis of the thieno[2,3-d]thiazole ring system can be broadly approached from two main retrosynthetic disconnections:
-
Route A: Thiophene Annulation onto a Pre-formed Thiazole Ring. This strategy involves the construction of a thiophene ring onto an existing thiazole precursor.
-
Route B: Thiazole Annulation onto a Pre-formed Thiophene Ring. This more common approach begins with a suitably functionalized thiophene, which then undergoes cyclization to form the fused thiazole ring.
This guide will focus on a detailed analysis of a well-documented example of Route B, which often employs the robust and versatile Gewald aminothiophene synthesis as a key step.
Route B: Thiazole Annulation on a Thiophene Precursor
A prevalent and highly adaptable strategy for the synthesis of thieno[2,3-d]thiazole derivatives involves the initial construction of a polysubstituted 2-aminothiophene, followed by cyclization to form the fused thiazole ring. A key reaction in this sequence is the Gewald aminothiophene synthesis .
Key Synthetic Step 1: The Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward and efficient route to highly functionalized 2-aminothiophenes.[2][3] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2]
Reaction Mechanism: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene of the cyanoester to form an α,β-unsaturated intermediate. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene.[2] Microwave irradiation has been shown to be beneficial, often leading to improved yields and shorter reaction times.[2]
Diagram of the Gewald Reaction Workflow
Caption: Workflow of the Gewald reaction for 2-aminothiophene synthesis.
Illustrative Synthesis of a Thieno[2,3-d]thiazole Precursor (Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate)
Overall Synthetic Scheme:
Diagram of the Synthesis of Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate
Sources
A Comparative Guide to the Kinase Inhibition Profile of the Thieno[2,3-d]thiazole Scaffold
Introduction: The Quest for Novel Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases remain a pivotal class of targets, particularly in oncology. The deregulation of kinase signaling pathways is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis.[1][2] While numerous kinase inhibitors have achieved clinical success, the persistent challenges of acquired resistance and off-target toxicity necessitate a continuous search for novel chemical scaffolds.
The thieno[2,3-d]thiazole core is one such scaffold of emerging interest. This heterocyclic system, structurally related to purines, presents a versatile template for designing potent and selective kinase inhibitors.[3][4] Derivatives of the closely related thieno[3,2-d]thiazole scaffold have demonstrated promising inhibitory activity against key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the BRAF V600E mutant.[1][2][5]
This guide provides a comparative framework for evaluating the efficacy of novel compounds based on this scaffold. As direct public data for "Methyl thieno[2,3-d]thiazole-5-carboxylate" is not available, we will use published data from a representative thieno[3,2-d]thiazole derivative (designated Compound 3c from El-Karim et al., 2021) as a case study.[2] We will compare its performance against two well-characterized inhibitors:
-
Sorafenib : A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, known to target the RAF/MEK/ERK pathway and VEGFRs.[6][7][8][9]
-
Staurosporine : A potent, broad-spectrum, and non-selective kinase inhibitor widely used as a research tool and positive control.[10][11][12]
This analysis will serve as a blueprint for researchers aiming to characterize novel kinase inhibitors, explaining the causality behind experimental design and data interpretation.
Comparative Efficacy: An In Vitro Kinase Inhibition Analysis
The initial step in characterizing a novel inhibitor is to determine its potency against purified kinase enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
For our analysis, we compare the reported IC50 values of the representative thieno-thiazole derivative Compound 3c with those of Sorafenib and Staurosporine against key kinases implicated in cancer.
| Compound | Target Kinase | IC50 (nM) | Rationale for Target Selection |
| Thieno-thiazole (Compound 3c) | BRAFV600E | 88 | A key driver mutation in melanoma and other cancers.[2] |
| VEGFR-2 | 115 | A primary mediator of tumor angiogenesis.[2] | |
| EGFR | 151 | Overexpressed or mutated in many epithelial cancers.[2] | |
| Sorafenib | Raf-1 | 6 | A central kinase in the MAPK/ERK signaling pathway.[8] |
| B-Raf | 20 | A central kinase in the MAPK/ERK signaling pathway.[8] | |
| VEGFR-2 | 90 | A primary mediator of tumor angiogenesis.[8] | |
| PDGFR-β | 57 | Involved in angiogenesis and tumor microenvironment.[8] | |
| c-Kit | 58 | A receptor tyrosine kinase implicated in various cancers.[8] | |
| Staurosporine | Protein Kinase C (PKC) | 0.7 - 3 | A family of serine/threonine kinases in signal transduction.[11][13] |
| p60v-src | 6 | A proto-oncogenic tyrosine kinase.[12] | |
| Protein Kinase A (PKA) | 7 | A key regulator of various cellular processes.[12][13] | |
| CaM Kinase II | 20 | Involved in calcium signaling pathways.[12] |
Expert Interpretation:
The data reveals that the thieno-thiazole scaffold demonstrates promising, low nanomolar activity against critical oncogenic kinases. Compound 3c shows potent inhibition of BRAFV600E and VEGFR-2, placing it in a similar mechanistic space as Sorafenib, which is a clinically validated multi-kinase inhibitor targeting these pathways.[6][7] While Sorafenib is more potent against its primary Raf targets, the thieno-thiazole derivative's activity profile warrants further investigation.
Staurosporine, as expected, shows extremely high, non-selective potency across multiple kinase families.[10][12] This highlights the key challenge in drug development: achieving high potency against the desired target(s) while maintaining selectivity to minimize off-target effects and toxicity. The thieno-thiazole scaffold appears to offer a more targeted profile than Staurosporine, making it a more viable starting point for therapeutic development.
Mechanistic Context: Targeting Key Cancer Signaling Pathways
To understand the biological implications of inhibiting kinases like BRAF and VEGFR-2, it is essential to visualize their roles in cellular signaling. These pathways are complex cascades that transmit signals from the cell surface to the nucleus, ultimately controlling cell fate.
The RAF-MEK-ERK (MAPK) Pathway
The RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Mutations, such as BRAF V600E, lead to constitutive activation of this pathway, promoting uncontrolled cancer cell growth. Inhibitors like Sorafenib and potentially our thieno-thiazole candidate can block this cascade.[6][7]
Caption: The VEGFR-2 signaling pathway critical for angiogenesis.
Experimental Methodologies: A Self-Validating System
To generate reliable and reproducible data, standardized and validated protocols are paramount. Here, we outline the core methodologies required to compare a novel inhibitor like "Methyl thieno[2,3-d]thiazole-5-carboxylate" against benchmarks.
Workflow for Inhibitor Characterization
The logical flow from initial screening to cellular validation is crucial. The process ensures that potent compounds identified in biochemical assays are also effective in a more biologically relevant cellular context.
Caption: A typical workflow for kinase inhibitor characterization.
Protocol 1: In Vitro Kinase Activity Assay (Time-Resolved FRET)
Principle: This biochemical assay measures the direct inhibition of a purified kinase enzyme. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as Lanthascreen™, is a common, robust method. It measures the phosphorylation of a substrate by detecting the proximity of a europium-labeled antibody (donor) that binds to the phosphorylated substrate and a fluorescent tracer (acceptor) that competes with ATP. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the test compounds (e.g., Thieno-thiazole candidate, Sorafenib) in DMSO, followed by a final dilution in kinase reaction buffer.
-
Prepare a solution containing the purified kinase (e.g., BRAF V600E) and the appropriate fluorescently labeled substrate peptide.
-
Prepare an ATP solution at a concentration near its Km for the specific kinase to ensure competitive binding can be accurately assessed.
-
-
Kinase Reaction:
-
In a 384-well microplate, add 5 µL of the diluted test compound solution.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution. Include "no-ATP" wells as a negative control and "DMSO-only" wells as a positive control (100% activity).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 20 µL of a TR-FRET dilution buffer containing EDTA and the europium-labeled anti-phosphopeptide antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the positive (DMSO) and negative (no-ATP) controls.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) in appropriate media (e.g., DMEM with 10% FBS).
-
Harvest cells using trypsin and count them. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with media and DMSO as a vehicle control.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a "media-only" well.
-
Normalize the data to the vehicle control (DMSO) wells, which represent 100% viability.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The comparative analysis presented in this guide demonstrates that the thieno-thiazole scaffold is a promising starting point for the development of novel kinase inhibitors. The representative compound shows potent activity against clinically relevant oncology targets like BRAF V600E and VEGFR-2.
The logical and systematic application of the described experimental workflows is critical for any research program aiming to characterize a new chemical entity. By first establishing potency in biochemical assays and then confirming efficacy in cell-based models, researchers can build a robust data package.
For a compound like "Methyl thieno[2,3-d]thiazole-5-carboxylate," the next steps would be:
-
Synthesis and Confirmation: Synthesize the compound and confirm its structure and purity.
-
Broad Kinase Profiling: Screen the compound against a large panel of kinases (e.g., >400) to understand its selectivity profile.
-
Mechanism of Action Studies: Use techniques like Western blotting to confirm that the compound inhibits the intended signaling pathways within cancer cells (e.g., by measuring the reduction of phosphorylated ERK).
-
In Vivo Efficacy: Test the lead candidates in animal models of cancer (e.g., xenograft models) to evaluate their anti-tumor activity and pharmacokinetic properties.
By following this rigorous, evidence-based approach, the full therapeutic potential of novel scaffolds like thieno[2,3-d]thiazole can be thoroughly investigated and potentially translated into the next generation of targeted cancer therapies.
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A Researcher's Guide to Profiling the Cross-Reactivity of Methyl thieno[2,3-d]thiazole-5-carboxylate
In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. Small molecules, particularly those built on versatile heterocyclic scaffolds, often interact with multiple cellular proteins. This cross-reactivity, or polypharmacology, can be a double-edged sword: it may lead to unforeseen toxicities or, serendipitously, unveil novel therapeutic applications. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of Methyl thieno[2,3-d]thiazole-5-carboxylate, a compound belonging to a class of heterocycles known for a wide spectrum of biological activities.
The Thieno[2,3-d]thiazole Scaffold: A Profile of Potential Interactions
The thieno[2,3-d]thiazole core is a fused heterocyclic system that confers a specific three-dimensional geometry and electronic distribution, making it a privileged scaffold in medicinal chemistry.[1][2] A review of the literature reveals that derivatives of this and structurally related scaffolds, such as thienopyrimidines, are frequently investigated for a range of biological activities, with a notable emphasis on kinase inhibition.[3][4][5][6][7][8][9][10]
Known Biological Activities of the Scaffold Family:
-
Kinase Inhibition: Numerous studies have identified thieno[2,3-d]thiazole and thieno[2,3-d]pyrimidine derivatives as potent inhibitors of various protein kinases, including VEGFR-2, EGFR, BRAF, and PI3K.[3][5][7][8] This is a critical starting point, as the human kinome contains over 500 members, and inhibitors targeting the conserved ATP-binding pocket are often prone to cross-reactivity.[11]
-
Anticancer Activity: Stemming from their kinase inhibitory effects, these compounds frequently exhibit antiproliferative activity against a range of cancer cell lines.[3][5][10][12][13]
-
Antimicrobial and Anti-inflammatory Effects: Various thiazole derivatives have been reported to possess antibacterial, antifungal, and anti-inflammatory properties.[14][15]
Based on this family history, it is logical to hypothesize that Methyl thieno[2,3-d]thiazole-5-carboxylate has a high probability of interacting with multiple protein kinases. Its cross-reactivity profile is therefore of paramount importance to validate any observed primary activity and to anticipate potential off-target liabilities.
Comparative Framework: Contextualizing Selectivity
To meaningfully interpret the cross-reactivity data of a test compound, it must be benchmarked against molecules with known selectivity profiles. A robust comparative analysis should include:
-
A Promiscuous Inhibitor (e.g., Staurosporine): A broad-spectrum kinase inhibitor that serves as a positive control for off-target binding, helping to validate the sensitivity of the screening panel.
-
A Selective Inhibitor (e.g., Imatinib for Abl/c-Kit): A clinically approved drug known for its relatively high selectivity, providing a benchmark for a desirable selectivity profile.
-
Structurally Related Analogs: If available, comparing analogs of Methyl thieno[2,3-d]thiazole-5-carboxylate can provide critical structure-activity relationship (SAR) data, revealing which chemical modifications enhance or reduce cross-reactivity.[9][16]
The goal is to build a data-driven narrative that places the test compound on a spectrum from highly promiscuous to highly selective.
Experimental Workflows for Cross-Reactivity Profiling
A multi-tiered approach is essential for a comprehensive assessment of selectivity. We recommend a workflow that begins with broad, biochemical screening and progresses to targeted, cell-based validation of target engagement.
Workflow for Selectivity Profiling
Caption: A tiered workflow for compound selectivity profiling.
Protocol 1: Large-Scale Kinase Panel Screening
Objective: To obtain a broad, initial assessment of the compound's inhibitory activity across a large portion of the human kinome. This is a critical first pass to identify potential on- and off-targets.[17][18][19]
Causality: Screening at a single, high concentration (e.g., 1 or 10 µM) is a cost-effective strategy to quickly identify the most potent interactions.[17] Any kinase showing significant inhibition (typically >70-80%) at this concentration is flagged for more detailed follow-up. Commercial services (e.g., Eurofins DiscoverX, Reaction Biology) offer standardized radiometric or binding assays for this purpose.
Methodology (Illustrative Radiometric Assay - HotSpot™):
-
Compound Preparation: Prepare a 10 mM stock solution of Methyl thieno[2,3-d]thiazole-5-carboxylate in 100% DMSO. Serially dilute to the final screening concentration (e.g., 10 µM) in the appropriate assay buffer.
-
Assay Plate Setup: In a multi-well plate, add the purified active kinase, the specific peptide substrate, and cofactors in a reaction buffer.
-
Initiate Reaction: Add the test compound and a positive control (e.g., Staurosporine) to designated wells. Initiate the phosphorylation reaction by adding radiolabeled ATP (³³P-ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Stop Reaction & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Detection: Wash away excess unincorporated ³³P-ATP. Measure the radioactivity remaining on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to a no-compound (0% inhibition) and no-enzyme (100% inhibition) control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate that the compound binds to its predicted targets (both on- and off-targets) within the complex environment of an intact cell.[20][21][22][23][24] CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[21][24]
Causality: A positive result in a biochemical assay does not guarantee the compound can reach and bind its target in a cell. CETSA provides crucial evidence of target engagement in a more physiologically relevant setting, bridging the gap between biochemical activity and cellular effects.[22][23]
Methodology (Western Blot-based):
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinases) to ~80% confluency. Treat cells with the test compound at various concentrations (or a vehicle control) and incubate for a set period (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis: Lyse the cells to release their protein content. This is often achieved through repeated freeze-thaw cycles.
-
Separate Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Protein Quantification & Analysis: Carefully collect the supernatant. Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blotting with a specific antibody.
-
Data Analysis: Plot the band intensity for the target protein against the temperature for both vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, direct binding.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables. This allows for at-a-glance assessment of potency and selectivity.
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase Target | % Inhibition @ 1 µM (Test Compound) | IC50 (µM) (Test Compound) | IC50 (µM) (Staurosporine) | IC50 (µM) (Selective Comp.) |
| Target X | 95% | 0.050 | 0.010 | 0.025 |
| Off-Target A | 85% | 0.250 | 0.008 | >10 |
| Off-Target B | 72% | 1.1 | 0.015 | >10 |
| Off-Target C | 25% | >10 | 0.020 | >10 |
Interpretation: In this hypothetical example, the test compound shows high potency against its intended Target X. However, it also demonstrates significant activity against Off-Targets A and B, with only a 5-fold selectivity window over Off-Target A. This would flag Off-Target A as a key interaction to investigate further for potential contributions to the compound's cellular phenotype or toxicity.
Conclusion
While direct experimental data for Methyl thieno[2,3-d]thiazole-5-carboxylate is limited, its structural class strongly suggests a propensity for kinase binding. A definitive understanding of its cross-reactivity profile can only be achieved through rigorous, multi-tiered experimental validation. By employing broad biochemical screens to identify potential interactions and confirming them with cell-based target engagement assays like CETSA, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach is fundamental to advancing a compound through the drug discovery pipeline, enabling informed decisions, minimizing the risk of late-stage failure, and ultimately leading to safer and more effective therapeutics.
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A Researcher's Guide to Validating the Mechanism of Action of Methyl thieno[2,3-d]thiazole-5-carboxylate
Prepared by a Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel compound, Methyl thieno[2,3-d]thiazole-5-carboxylate. While this specific molecule holds potential, its biological targets and downstream effects remain largely uncharacterized. This document outlines a logical, multi-faceted experimental strategy, moving from broad phenotypic observations to specific molecular interactions, ensuring scientific rigor and trustworthiness in your findings.
The thieno[2,3-d]thiazole scaffold is a recurring motif in medicinal chemistry, with numerous derivatives showing promise as kinase inhibitors for applications in oncology and inflammation.[1][2][3] This guide, therefore, uses the hypothesis of kinase inhibition as an illustrative framework for experimental design, while maintaining an unbiased approach to target discovery. We will compare the performance of our lead compound with established kinase inhibitors, Dasatinib (a broad-spectrum inhibitor) and Gefitinib (a specific EGFR inhibitor), to contextualize its activity and selectivity.
Part 1: Foundational Strategy: From Phenotypic Effect to Target Deconvolution
Before delving into specific molecular targets, it's crucial to establish a quantifiable biological effect of Methyl thieno[2,3-d]thiazole-5-carboxylate. This is the cornerstone of phenotypic drug discovery, where a compound's effect on a cell or organism is the primary endpoint.[4][5][6]
A logical starting point is to screen the compound against a panel of cancer cell lines known to be driven by various signaling pathways. A simple cell viability assay (e.g., MTS or CellTiter-Glo®) will reveal if the compound has cytotoxic or cytostatic effects and can help identify sensitive and resistant cell lines. This initial data provides the biological context necessary to justify a deeper mechanistic investigation.
Once a reproducible phenotype is established (e.g., potent growth inhibition in the A549 lung cancer cell line), the next critical step is target deconvolution – identifying the specific molecular target(s) responsible for this effect.[7][8] This process transforms a "black box" phenotypic screening hit into a tool for understanding biology and a potential therapeutic.
Caption: General workflow for MoA validation.
Part 2: Target Identification and Engagement in a Cellular Context
Identifying the direct molecular target of a novel compound is a pivotal step.[9] We will focus on unbiased chemical proteomics approaches that can survey a wide range of potential protein interactions within the native cellular environment.
Unbiased Target Discovery using Kinobeads
Given that the thieno[2,3-d]thiazole scaffold is prevalent in kinase inhibitors, a powerful and relevant technique is the use of "Kinobeads".[10][11][12] This method utilizes beads coated with broad-spectrum, immobilized ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[13] By pre-incubating the lysate with our soluble test compound, we can perform a competition binding assay. The targets of our compound will bind to it in solution and will therefore not be captured by the beads. Using quantitative mass spectrometry, we can identify which kinases are depleted from the bead-bound fraction in a dose-dependent manner, thus revealing the compound's targets and their relative affinities.[10][12]
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Lysate Preparation: Culture and harvest a cell line of interest (e.g., A549). Lyse the cells under non-denaturing conditions to preserve native protein conformations.
-
Compound Incubation: Aliquot the cell lysate and incubate with increasing concentrations of Methyl thieno[2,3-d]thiazole-5-carboxylate, Dasatinib, Gefitinib, or a DMSO vehicle control for 1 hour at 4°C.
-
Kinobeads Incubation: Add the Kinobeads slurry to each lysate sample and incubate for an additional hour at 4°C to allow for kinase capture.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
-
Data Analysis: For each kinase, plot the remaining bead-bound fraction against the concentration of the free compound. Fit the data to a dose-response curve to determine the half-maximal effective concentration (EC50), which reflects the binding affinity.
Caption: Kinobeads competition binding workflow.
Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA®)
While Kinobeads analysis is excellent for target discovery in lysates, it is essential to confirm that the compound engages its target in intact, living cells.[14] The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[15][16] This assay is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[17]
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cells with Methyl thieno[2,3-d]thiazole-5-carboxylate or a DMSO vehicle control for a defined period.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein remaining at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve". A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.
Caption: CETSA experimental workflow.
Part 3: Comparative Analysis of Target Engagement
To understand the specificity of Methyl thieno[2,3-d]thiazole-5-carboxylate, it is crucial to compare its target engagement profile with that of well-characterized inhibitors.
| Compound | Description | Rationale for Comparison |
| Methyl thieno[2,3-d]thiazole-5-carboxylate | Test Compound | The focus of our investigation. |
| Dasatinib | Broad-spectrum kinase inhibitor | Provides a benchmark for promiscuous binding. |
| Gefitinib | Specific EGFR inhibitor | Provides a benchmark for a highly selective compound. |
Hypothetical CETSA Data for a Putative Target (e.g., Kinase X)
| Temperature (°C) | % Soluble Kinase X (DMSO) | % Soluble Kinase X (Test Compound) | % Soluble Kinase X (Dasatinib) | % Soluble Kinase X (Gefitinib) |
| 40 | 100 | 100 | 100 | 100 |
| 45 | 98 | 100 | 100 | 99 |
| 50 | 85 | 95 | 98 | 87 |
| 55 | 50 | 80 | 85 | 52 |
| 60 | 15 | 45 | 55 | 18 |
| 65 | 5 | 10 | 15 | 6 |
This hypothetical data illustrates that our test compound induces a significant thermal shift for "Kinase X", suggesting strong target engagement, comparable to the potent inhibitor Dasatinib. Gefitinib, being specific for EGFR, would not be expected to stabilize "Kinase X" unless it is an off-target.
Part 4: Elucidating the Downstream Signaling Cascade
Confirming that a compound binds to a target is only part of the story. We must also demonstrate that this binding event leads to a functional consequence, such as the modulation of a signaling pathway.[18]
Global View of Signaling with Phosphoproteomics
For kinase inhibitors, the most direct functional consequence of target engagement is a change in the phosphorylation status of downstream substrates. Mass spectrometry-based phosphoproteomics is an unbiased and powerful method to map these changes across the entire proteome.[19][20]
Experimental Protocol: Phosphoproteomics Analysis
-
Cell Treatment: Treat cells with the test compound, comparators, or DMSO for a time course (e.g., 1, 6, 24 hours).
-
Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the phosphopeptides. Perform statistical analysis to identify phosphorylation sites that are significantly up- or down-regulated upon compound treatment. Pathway analysis tools can then be used to map these changes onto known signaling networks.[21][22]
Caption: Hypothetical signaling pathway inhibition.
Hypothetical Phosphoproteomics Data Summary
| Compound | Significantly Down-regulated Phosphosites | Associated Pathways |
| Methyl thieno[2,3-d]thiazole-5-carboxylate | 150 | PI3K/Akt/mTOR, MAPK/ERK |
| Dasatinib | 450 | Multiple (BCR-ABL, Src family, etc.) |
| Gefitinib | 50 | EGFR signaling |
This hypothetical data suggests our test compound affects specific pathways, distinguishing it from the broad activity of Dasatinib and the narrow activity of Gefitinib.
Validating Pathway Modulation
Key findings from the phosphoproteomics experiment should be validated using orthogonal methods, such as Western blotting, with phospho-specific antibodies for key nodes in the identified pathways (e.g., phospho-Akt, phospho-ERK). This provides robust confirmation of the compound's effect on cellular signaling.
Part 5: Validating the Mechanism in Disease-Relevant Models
The final and most critical step is to link the molecular mechanism (target engagement and pathway modulation) to the observed phenotype (e.g., cell death).[23]
Target Knockdown/Knockout Experiments: A powerful way to validate that the compound's effect is on-target is to use RNA interference (siRNA) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein.[23] If the knockdown/knockout cells become resistant to the compound, it provides strong evidence that the compound's efficacy is mediated through that specific target.
In Vivo Studies: If the in vitro data is compelling, the mechanism can be further validated in animal models of disease. This involves treating tumor-bearing animals with the compound and assessing not only tumor growth but also target engagement and pathway modulation in the tumor tissue itself.
Conclusion
Validating the mechanism of action of a novel compound like Methyl thieno[2,3-d]thiazole-5-carboxylate is a systematic and multi-pronged endeavor. It requires moving beyond simple phenotypic observations to a deep and integrated understanding of its molecular interactions. By employing an unbiased target discovery approach, confirming target engagement in a cellular context, meticulously mapping downstream signaling effects, and validating the target's role in the compound's efficacy, researchers can build a robust and trustworthy case for the compound's mechanism of action. This comprehensive approach, comparing the novel agent against well-characterized alternatives, not only validates the specific compound but also enriches our understanding of fundamental biological processes and paves the way for future therapeutic development.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl thieno[2,3-d]thiazole-5-carboxylate
A Researcher's Guide to the Proper Disposal of Methyl thieno[2,3-d][1][2]thiazole-5-carboxylate
As scientists and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a profound responsibility for safety and environmental stewardship. The final step in the lifecycle of any laboratory chemical—its disposal—is as critical as any reaction step. This guide provides a detailed, step-by-step framework for the proper disposal of methyl thieno[2,3-d][1][2]thiazole-5-carboxylate (CAS No. 1909316-58-0), ensuring compliance with safety regulations and fostering a culture of responsibility within the laboratory.
Hazard Assessment: A Proactive Approach
Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for methyl thieno[2,3-d][1][2]thiazole-5-carboxylate is not always readily available, data from structurally related thieno[2,3-d]thiazole derivatives provide crucial insights into its likely hazard profile.
Based on analogous compounds, this chemical should be handled as a substance that is:
-
Harmful if swallowed [3].
-
A cause of skin irritation and serious eye irritation [3][4].
-
Suspected to be very toxic to aquatic life with long-lasting effects [4].
Core Directive: Always treat chemicals of unknown toxicity with a high degree of caution. Your first and most critical step is to consult the supplier-specific SDS for the exact material in your possession. If an SDS is unavailable, the conservative hazard profile outlined above must be adopted.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling any chemical waste. The potential for skin, eye, and respiratory irritation from methyl thieno[2,3-d][1][2]thiazole-5-carboxylate dictates the mandatory use of:
-
Standard Laboratory Attire: A flame-resistant lab coat, long pants, and closed-toe shoes.
-
Eye Protection: Chemical safety goggles. If a splash hazard exists, a face shield should be worn in addition to goggles.
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks[5].
This protective gear should also be worn when decanting, labeling, and transporting waste containers[6].
The Disposal Workflow: A Step-by-Step Protocol
Improper disposal, such as drain disposal, is strictly prohibited for hazardous chemicals as it can contaminate waterways and is a violation of environmental regulations[7][8]. The following protocol outlines the compliant pathway from waste generation to final disposal.
Step 1: Waste Identification and Classification The moment you declare leftover methyl thieno[2,3-d][1][2]thiazole-5-carboxylate as "waste," it becomes subject to regulation by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Based on its probable hazard profile, this compound is classified as hazardous chemical waste.
Step 2: Segregation of Waste Streams Chemical waste must be strictly segregated[1].
-
Solids: Collect solid methyl thieno[2,3-d][1][2]thiazole-5-carboxylate waste in a dedicated container.
-
Liquids: Solutions containing the compound (e.g., from chromatography or reaction workups) should be collected in a separate liquid waste container.
-
Rationale: Never mix incompatible chemicals. While this compound's specific incompatibilities are not fully documented, a prudent approach is to never mix different waste streams. Mixing can lead to unforeseen chemical reactions, gas generation, or fire.
Step 3: Proper Containerization The integrity of your waste container is paramount to preventing leaks and ensuring safe transport.
-
Compatibility: Use a container made of a material compatible with the waste. For solutions, this is often a high-density polyethylene (HDPE) carboy or a glass bottle. Ensure the original container is in good condition if you plan to use it[9].
-
Secure Closure: The container must have a securely fitting, leak-proof cap. It should be kept closed at all times except when adding waste[10][11].
-
Labeling: This is a critical compliance point. As soon as the first drop of waste is added, the container must be labeled. The EPA requires that each label clearly displays[2][12]:
-
The words "Hazardous Waste."
-
The full chemical name: "Methyl thieno[2,3-d][1][2]thiazole-5-carboxylate." If it's a solution, list all components and their approximate percentages.
-
A clear indication of the associated hazards (e.g., "Irritant," "Environmental Hazard") or the appropriate GHS pictograms[12].
-
Step 4: Safe Storage in a Satellite Accumulation Area (SAA) Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[2][9][12].
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray[9][10]. This tray must be large enough to hold the entire volume of the largest container within it, preventing the spread of material in case of a leak.
-
Volume Limits: An SAA can accumulate up to 55 gallons of non-acute hazardous waste. Once a container is full, it must be moved to the facility's central accumulation area within three days[2][9].
Step 5: Arranging for Final Disposal On-site treatment of chemical waste, such as evaporation in a fume hood or acid-base neutralization for disposal, is generally prohibited[13].
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They will have a specific procedure for requesting a waste pickup[10][14].
-
Licensed Disposal Vendor: The EHS office works with licensed hazardous waste contractors who will transport the waste off-site for final disposal[15]. Final disposal methods may include incineration at high temperatures, which breaks the chemical down into less harmful components[1][12].
Summary of Key Disposal Information
| Parameter | Guideline | Source(s) |
| Chemical Name | Methyl thieno[2,3-d][1][2]thiazole-5-carboxylate | [16][17] |
| CAS Number | 1909316-58-0 | [16][17] |
| Molecular Formula | C₇H₅NO₂S₂ | [17] |
| Probable Hazards | Skin/Eye Irritant, Harmful if Swallowed, Respiratory Irritant, Aquatic Toxicity | [3][4] |
| Required PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | [6][11] |
| Disposal Method | Collect as segregated hazardous chemical waste. DO NOT dispose down the drain. | [1][8] |
| Container Label | Must include "Hazardous Waste," full chemical name(s), and hazard warnings. | [2][10][12] |
| Storage | In a designated Satellite Accumulation Area (SAA) with secondary containment. | [2][9] |
| Final Action | Arrange for pickup and disposal through your institution's EHS office. | [10][14][15] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for compliant chemical waste disposal within a research setting.
By adhering to these procedures, researchers not only ensure their own safety and that of their colleagues but also uphold their professional and ethical obligations to protect the environment. Prudent practice in the laboratory begins with planning and ends with responsible disposal.[18]
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Mastering the Safe Handling of Methyl thieno[2,3-d]thiazole-5-carboxylate: A Guide for Laboratory Professionals
Mastering the Safe Handling of Methyl thieno[2,3-d][1][2]thiazole-5-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel heterocyclic compound, Methyl thieno[2,3-d][1][2]thiazole-5-carboxylate, presents significant opportunities. However, its unique chemical properties necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you to handle this compound with the highest degree of safety and scientific integrity.
Hazard Profile: Understanding the Risks
Methyl thieno[2,3-d][1][2]thiazole-5-carboxylate (CAS No. 1909316-58-0) is a research chemical whose toxicological properties have not yet been fully investigated.[1] This critical data gap mandates that we treat the compound with a high degree of caution, assuming potential for harm until more comprehensive data is available.
Based on available Safety Data Sheets (SDS) for this and structurally related compounds, the following Globally Harmonized System (GHS) classifications should be considered:
| Hazard Statement | Classification | Implication |
| H319 | Serious Eye Irritation (Category 2A) | Causes serious eye irritation upon contact.[1] |
| H317 | Skin Sensitization (Category 1) | May cause an allergic skin reaction upon contact.[1] |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[3] |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[3] |
| H335 | STOT - Single Exposure (Category 3) | May cause respiratory irritation.[3] |
This table synthesizes data from multiple sources for related compounds to provide a comprehensive hazard overview. The primary hazards identified for the specific compound are H319 and H317.
The underlying causality for these hazards lies in the reactivity of the thienothiazole core and its functional groups. Heterocyclic compounds can interact with biological macromolecules, and the ester functional group presents a site for potential metabolic activation. Therefore, minimizing all routes of exposure—dermal, ocular, inhalation, and ingestion—is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement; it is a critical system to prevent chemical exposure. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[1][3]
Essential PPE for Handling Methyl thieno[2,3-d][1][2]thiazole-5-carboxylate:
| PPE Component | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Standard safety glasses are insufficient.[1] Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers a secondary layer of protection for the entire face, which is crucial when handling potentially irritating or sensitizing compounds.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Nitrile gloves offer good resistance to a range of chemicals. Given the risk of skin irritation and sensitization, it is crucial to change gloves immediately if they become contaminated.[1] For extended operations, consider double-gloving. |
| Body Protection | A flame-resistant laboratory coat and closed-toe shoes. | A lab coat protects your skin and personal clothing from spills.[1] Ensure it is fully buttoned. Closed-toe shoes are mandatory to protect against spills and falling objects. |
| Respiratory Protection | Use within a certified chemical fume hood. | To mitigate the risk of respiratory irritation from dust or aerosols, all weighing and handling of the solid compound must be performed within a chemical fume hood.[1] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, well-defined protocol is essential for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Weighing
-
Designate a Work Area: Cordon off a specific area within a chemical fume hood for handling the compound.
-
Assemble Materials: Before introducing the chemical, ensure all necessary equipment (spatulas, weigh boats, solvent-dispensing systems) and waste containers are within the fume hood.
-
Don PPE: Put on all required PPE before opening the primary container.
-
Weighing: Carefully weigh the desired amount of the solid compound. Use a micro-spatula to avoid generating dust.
Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the solid in a controlled manner, using a pipette or a dropping funnel.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Reaction Assembly: All manipulations should be conducted with the fume hood sash at the lowest practical height.
The logical flow of this process is designed to contain the chemical at every stage, from its solid form to its final reaction mixture.
Caption: Safe handling workflow for Methyl thieno[2,3-d][1][2]thiazole-5-carboxylate.
Disposal Plan: Environmental Responsibility and Safety
Improper disposal of chemical waste poses a significant threat to both personnel and the environment. All materials contaminated with Methyl thieno[2,3-d][1][2]thiazole-5-carboxylate must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: This includes any unused compound, contaminated weigh boats, paper towels, and gloves. Collect this waste in a clearly labeled, sealed container designated for solid hazardous chemical waste.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses of glassware, must be collected in a labeled, sealed container for liquid hazardous chemical waste. Do not pour any amount down the drain.
-
Contaminated Glassware: Triple-rinse all glassware with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected as liquid hazardous waste. The triple-rinsed glassware can then be washed normally.
Storage and Collection
Store sealed hazardous waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department. Ensure all containers are properly labeled with the chemical name and associated hazards.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1] Remove contaminated clothing. If irritation or a rash develops, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your EHS department.
By integrating these safety protocols into your daily laboratory practice, you can confidently and responsibly advance your research with Methyl thieno[2,3-d][1][2]thiazole-5-carboxylate.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
